molecular formula C7H8ClFN2O2 B1458774 (3-Fluoro-4-nitrophenyl)methanamine hydrochloride CAS No. 199486-37-8

(3-Fluoro-4-nitrophenyl)methanamine hydrochloride

Cat. No.: B1458774
CAS No.: 199486-37-8
M. Wt: 206.6 g/mol
InChI Key: QJGLMXSWLJVCIT-UHFFFAOYSA-N
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Description

(3-Fluoro-4-nitrophenyl)methanamine hydrochloride (CAS 199486-37-8) is a valuable aromatic amine building block in medicinal chemistry and drug discovery research . The compound features a benzylamine core that is functionalized with both a nitro group and a fluorine atom on the phenyl ring, making it a versatile intermediate for the synthesis of more complex molecules . The strategic introduction of fluorine is a common tactic in drug design to modulate a molecule's physicochemical properties, metabolic stability, and membrane permeability . The primary amine and nitro group offer handles for further synthetic manipulation, enabling its use in nucleophilic substitution reactions, reduction to anilines, and as a precursor for heterocyclic compounds . Researchers employ this compound as a key synthetic intermediate in the development of active pharmaceutical ingredients (APIs) and other biologically active molecules . It is typically supplied as a solid and should be stored in an inert atmosphere at 2-8°C . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to use and handle this compound with appropriate precautions.

Properties

IUPAC Name

(3-fluoro-4-nitrophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2.ClH/c8-6-3-5(4-9)1-2-7(6)10(11)12;/h1-3H,4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGLMXSWLJVCIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)F)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (3-Fluoro-4-nitrophenyl)methanamine hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (3-Fluoro-4-nitrophenyl)methanamine hydrochloride, a key building block in modern medicinal chemistry. Recognizing the pivotal role of fluorinated and nitrated scaffolds in drug discovery, this document delves into the physical and chemical properties of this compound, outlines robust synthetic and analytical protocols, and explores its potential applications in the development of novel therapeutics.

Introduction: The Strategic Importance of Fluorinated Nitroaromatics

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry for modulating a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2][3][4] The strong electron-withdrawing nature of both the fluorine atom and the nitro group in this compound significantly influences the reactivity of the aromatic ring and the benzylic amine, making it a versatile intermediate for the synthesis of a diverse range of complex molecules.[1][2] The hydrochloride salt form enhances the compound's stability and handling characteristics, rendering it suitable for a variety of synthetic transformations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in research and development. The following table summarizes the known and predicted properties of this compound.

PropertyValueSource/Method
Chemical Name This compoundIUPAC
CAS Number 199486-37-8[5]
Molecular Formula C₇H₈ClFN₂O₂[5]
Molecular Weight 206.60 g/mol [5]
Appearance White to off-white powder/crystal (predicted)General knowledge of amine hydrochlorides
Melting Point Not experimentally determined. A standardized protocol for its determination is provided in Section 4.1.-
Solubility Soluble in water and polar organic solvents like methanol and ethanol (predicted). A standardized protocol for its determination is provided in Section 4.2.[6]
Storage Conditions Inert atmosphere, 2-8°C[5]

Synthesis and Mechanistic Insights

Proposed Synthetic Route 1: Reduction of 3-Fluoro-4-nitrobenzaldehyde Oxime

This two-step approach involves the initial conversion of 3-fluoro-4-nitrobenzaldehyde to its oxime, followed by reduction to the desired primary amine and subsequent salt formation.

Step 1: Oximation of 3-Fluoro-4-nitrobenzaldehyde

The reaction of an aldehyde with hydroxylamine hydrochloride to form an oxime is a robust and high-yielding transformation. The reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration.

  • Protocol:

    • To a stirred solution of 3-fluoro-4-nitrobenzaldehyde (1.0 eq) in a 1:1 mixture of methanol and water, add hydroxylamine hydrochloride (1.2 eq).

    • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, the product can be isolated by filtration or extraction.

Step 2: Reduction of the Oxime and Hydrochloride Salt Formation

The reduction of the oxime to the primary amine can be achieved using various reducing agents. A common and effective method involves the use of a metal catalyst, such as Raney nickel or palladium on carbon, under a hydrogen atmosphere. The subsequent treatment with hydrochloric acid yields the desired hydrochloride salt.

  • Protocol:

    • Dissolve the 3-fluoro-4-nitrobenzaldehyde oxime in a suitable solvent, such as ethanol or methanol.

    • Add a catalytic amount of Raney nickel or 10% Pd/C.

    • Subject the mixture to hydrogenation (e.g., using a balloon filled with hydrogen or a Parr hydrogenator) until the reaction is complete (monitored by TLC or GC-MS).

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • To the filtrate, add a solution of hydrochloric acid in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

    • Isolate the this compound by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Proposed Synthetic Route 2: Reductive Amination of 3-Fluoro-4-nitrobenzaldehyde

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[7][8] This one-pot procedure involves the in-situ formation of an imine from the aldehyde and an ammonia source, followed by its reduction.

  • Protocol:

    • Dissolve 3-fluoro-4-nitrobenzaldehyde (1.0 eq) in a suitable solvent, such as methanol or ethanol.

    • Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.

    • Add a reducing agent capable of selectively reducing the imine in the presence of the aldehyde, such as sodium cyanoborohydride (NaBH₃CN).[8]

    • Stir the reaction at room temperature until completion.

    • Quench the reaction carefully with an acidic solution.

    • After an appropriate workup to remove byproducts, the crude amine can be precipitated as the hydrochloride salt as described in Route 1.

G cluster_0 Synthetic Pathways A 3-Fluoro-4-nitrobenzaldehyde B 3-Fluoro-4-nitrobenzaldehyde Oxime A->B Hydroxylamine HCl C (3-Fluoro-4-nitrophenyl)methanamine A->C Reductive Amination (Ammonia source, NaBH₃CN) B->C Reduction (e.g., H₂/Pd-C) D This compound C->D HCl

Caption: Plausible synthetic routes to this compound.

Experimental Protocols for Physical Property Determination

To ensure data integrity and reproducibility, standardized protocols for determining key physical properties are essential.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[9][10]

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • Finely powder a small amount of the dry sample.

    • Pack the sample into a capillary tube to a height of 2-3 mm.[11]

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat rapidly to about 20°C below the expected melting point, then reduce the heating rate to approximately 1-2°C per minute.[9][11]

    • Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).[11]

    • The melting range is reported as T1-T2. For a pure compound, this range is typically narrow.

Solubility Determination

Understanding a compound's solubility is critical for its use in synthesis and for formulation in drug development.[6]

  • Procedure for Qualitative Solubility Testing:

    • In separate small test tubes, add approximately 10 mg of this compound.

    • To each tube, add 1 mL of the test solvent (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane) in portions, vortexing after each addition.[6]

    • Observe and record whether the compound is soluble, partially soluble, or insoluble at room temperature.

    • For quantitative determination, a saturated solution can be prepared, and the concentration can be determined by a suitable analytical method such as HPLC or UV-Vis spectroscopy.[12]

Analytical Characterization

Rigorous analytical characterization is necessary to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the amine protons. The coupling patterns of the aromatic protons will be influenced by both the fluorine and nitro substituents. The amine protons may appear as a broad singlet.[13]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The carbon atoms directly bonded to fluorine will exhibit a large one-bond coupling constant (¹Jcf).[14]

  • General Protocol for NMR Analysis:

    • Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants to assign the signals to the respective protons and carbons in the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of a compound.

  • General Protocol for Purity Analysis:

    • Column: A reverse-phase C18 column is typically suitable for this type of compound.[15]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm) is appropriate.[15]

    • Sample Preparation: Prepare a dilute solution of the compound in the mobile phase.

    • Analysis: Inject the sample onto the HPLC system and record the chromatogram. The purity is determined by the area percentage of the main peak relative to the total peak area.

G cluster_1 Analytical Workflow A Synthesized Compound B NMR Spectroscopy (¹H, ¹³C) A->B C HPLC Analysis A->C D Melting Point Determination A->D E Structural Confirmation B->E F Purity Assessment C->F D->F

Caption: A typical analytical workflow for the characterization of a synthesized compound.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a wide array of biologically active molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can serve as a handle for further functionalization, such as reduction to an amine, which can then be derivatized.[1][2]

This compound is a key starting material for the synthesis of substituted anilines and benzylamines, which are prevalent scaffolds in many classes of therapeutic agents, including kinase inhibitors, GPCR modulators, and enzyme inhibitors. The specific substitution pattern of this molecule makes it particularly interesting for creating libraries of compounds for high-throughput screening in drug discovery campaigns.

Safety and Handling

This compound is classified as a hazardous substance.[5]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, rinse the affected area thoroughly with water.

    • Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its known properties, proposed robust protocols for its synthesis and characterization, and highlighted its potential applications. By leveraging the information and methodologies presented herein, researchers can effectively utilize this valuable building block in their pursuit of novel therapeutic agents.

References

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  • Ananikov, V. P. et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 243. [Link]

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Sources

An In-depth Technical Guide to (3-Fluoro-4-nitrophenyl)methanamine hydrochloride (CAS 199486-37-8): A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

(3-Fluoro-4-nitrophenyl)methanamine hydrochloride is a specialized chemical intermediate that has garnered interest within the pharmaceutical and life sciences sectors. Its molecular architecture, featuring a fluorinated and nitrated phenyl ring coupled with a methanamine hydrochloride group, makes it a valuable building block in the synthesis of complex organic molecules. The strategic incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity, thereby improving their overall pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the synthesis, properties, analysis, and applications of this important compound, offering insights for researchers and developers in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. These properties dictate its reactivity, solubility, and handling requirements.

PropertyValueSource
CAS Number 199486-37-8
Molecular Formula C₇H₈ClFN₂O₂
Molecular Weight 206.60 g/mol
Appearance White to off-white powder or crystal[1]
Melting Point 53-58 °C (for the free base precursor)[1]
Storage Inert atmosphere, 2-8°C[2]

Synthesis and Manufacturing: A Strategic Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A plausible and efficient synthetic route commences with the readily available starting material, 3-fluoro-4-nitrobenzaldehyde.

Step 1: Oximation of 3-Fluoro-4-nitrobenzaldehyde

The initial step involves the conversion of the aldehyde to its corresponding oxime. This is a well-established reaction in organic chemistry.

Experimental Protocol:

  • In a round-bottom flask, dissolve 3-fluoro-4-nitrobenzaldehyde (1.0 equivalent) in a 1:1 mixture of methanol and water.[3]

  • To this solution, add hydroxylamine hydrochloride (1.2 equivalents).[3]

  • A base, such as sodium acetate, is often added to neutralize the liberated HCl and drive the reaction to completion.[4]

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).[3][4]

  • Upon completion, the 3-fluoro-4-nitrobenzaldehyde oxime product can be isolated by precipitation in water followed by filtration.[5]

Causality: The use of a protic solvent system like methanol/water facilitates the dissolution of both the organic substrate and the inorganic hydroxylamine hydrochloride. The base is crucial to deprotonate the hydroxylamine hydrochloride, generating the free hydroxylamine nucleophile which then attacks the electrophilic carbonyl carbon of the aldehyde.

Oximation_Workflow Start 3-Fluoro-4-nitrobenzaldehyde Reaction Stir at Room Temperature Monitor by TLC Start->Reaction 1.0 eq Reagents Hydroxylamine HCl Methanol/Water Base (e.g., NaOAc) Reagents->Reaction 1.2 eq Workup Precipitate in Water Filter Reaction->Workup Product 3-Fluoro-4-nitrobenzaldehyde Oxime Workup->Product

Synthesis of the Oxime Intermediate
Step 2: Reduction of the Oxime to the Primary Amine

The subsequent step is the reduction of the oxime to the corresponding primary amine, (3-Fluoro-4-nitrophenyl)methanamine.

Experimental Protocol:

  • In a suitable reactor, dissolve the 3-fluoro-4-nitrobenzaldehyde oxime in a solvent such as ethanol or acetic acid.

  • Add a reducing agent. Common reagents for this transformation include catalytic hydrogenation (e.g., H₂ with a Palladium or Platinum catalyst) or chemical reductants like sodium borohydride in the presence of a Lewis acid.[6]

  • The reaction is typically carried out at room temperature or with gentle heating.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • After completion, the catalyst is filtered off (if applicable), and the solvent is removed under reduced pressure.

  • The crude amine is then purified, for example, by column chromatography.

Causality: Catalytic hydrogenation is a clean and efficient method for oxime reduction. The catalyst provides a surface for the reaction between hydrogen gas and the oxime, leading to the cleavage of the N-O bond and saturation of the C=N double bond. The choice of solvent can influence the reaction rate and selectivity.

Step 3: Formation of the Hydrochloride Salt

The final step is the conversion of the free amine to its hydrochloride salt to improve its stability and handling properties.

Experimental Protocol:

  • Dissolve the purified (3-Fluoro-4-nitrophenyl)methanamine in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Causality: The basic amine readily reacts with the strong acid (HCl) in an acid-base neutralization reaction to form the ammonium salt. The hydrochloride salt is generally a crystalline solid with higher stability and is less prone to oxidation compared to the free amine.

Full_Synthesis_Workflow cluster_0 Step 1: Oximation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation A 3-Fluoro-4-nitrobenzaldehyde B 3-Fluoro-4-nitrobenzaldehyde Oxime A->B NH₂OH·HCl, Base C (3-Fluoro-4-nitrophenyl)methanamine B->C Reducing Agent (e.g., H₂/Pd) D (3-Fluoro-4-nitrophenyl)methanamine hydrochloride C->D HCl

Sources

An In-depth Technical Guide to (3-Fluoro-4-nitrophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on (3-Fluoro-4-nitrophenyl)methanamine hydrochloride. It delves into the compound's essential physicochemical properties, with a primary focus on its molecular weight, and provides practical, field-proven insights into its synthesis, characterization, and applications.

Section 1: Chemical Identity and Physicochemical Properties

This compound, also known as 3-Fluoro-4-nitrobenzylamine hydrochloride, is a substituted benzylamine derivative. The presence of a fluorine atom and a nitro group on the aromatic ring makes it a valuable and versatile building block in medicinal chemistry and organic synthesis.[1] The strategic incorporation of fluorine into drug candidates can significantly enhance properties such as metabolic stability, binding affinity, and membrane permeability.[2][3]

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for handling and for certain reaction conditions. Understanding its fundamental properties is critical for its effective use in any research or development setting.

Core Physicochemical Data

Precise knowledge of a compound's molecular weight is fundamental for all stoichiometric calculations in synthesis and for analytical characterization. The molecular formula for this compound is C₇H₈ClFN₂O₂. Based on this, the calculated molecular weight is 206.60 g/mol .[4] This value is a cornerstone for accurate reagent measurement and for interpreting mass spectrometry data.

The quantitative properties of this compound are summarized below for easy reference.

PropertyValueSource(s)
Chemical Name This compound[4]
Synonyms 3-Fluoro-4-nitrobenzylamine hydrochloride[4]
CAS Number 199486-37-8[4]
Molecular Formula C₇H₈ClFN₂O₂[4]
Molecular Weight 206.60 g/mol [4]
Appearance Solid[5]
Storage Inert atmosphere, 2-8°C[4]

Section 2: Synthesis and Purification

The synthesis of this compound is not commonly detailed in readily available literature, but a logical and effective route can be derived from standard organic chemistry transformations. A common strategy for preparing benzylamines is the reduction of a corresponding nitrile or aldehyde. In this case, a plausible precursor is 3-fluoro-4-nitrobenzonitrile or 3-fluoro-4-nitrobenzaldehyde.[1] The subsequent formation of the hydrochloride salt is a standard procedure for purifying and stabilizing amines.

Plausible Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis, starting from the related toluene compound, which is a common industrial starting material.

G cluster_0 Synthesis Workflow Start 3-Fluoro-4-nitrotoluene (CAS: 446-34-4) Step1 Bromination (e.g., NBS) Forms benzylic bromide Start->Step1 Step2 Nucleophilic Substitution (e.g., Sodium Azide) Step1->Step2 Intermediate 3-Fluoro-4-nitrobenzyl azide Step2->Intermediate Step3 Reduction (e.g., H₂/Pd-C or LiAlH₄) Forms the free amine Intermediate->Step3 Product_FreeBase (3-Fluoro-4-nitrophenyl)methanamine Step3->Product_FreeBase Step4 Salt Formation (HCl in Ether) Precipitation & Purification Product_FreeBase->Step4 Final_Product (3-Fluoro-4-nitrophenyl)methanamine HCl (CAS: 199486-37-8) Step4->Final_Product

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocol: Reduction and Salt Formation

This protocol outlines the final steps of the synthesis: the reduction of an intermediate (like an azide or oxime) to the free amine, followed by conversion to the hydrochloride salt.

Materials:

  • 3-Fluoro-4-nitrobenzyl precursor (e.g., azide, oxime)

  • Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or H₂ gas with a Palladium catalyst)

  • Anhydrous solvent (e.g., Diethyl ether or Tetrahydrofuran (THF))

  • Hydrochloric acid solution (e.g., 2M in diethyl ether)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve the 3-fluoro-4-nitrobenzyl precursor in the anhydrous solvent.

  • Reduction: Cool the solution to 0°C using an ice bath. Cautiously add the reducing agent portion-wise (if solid, like LiAlH₄) or bubble the gas through the solution (if H₂). Rationale: This exothermic reaction requires careful temperature control to prevent side reactions and ensure safety.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[6]

  • Quenching: Once complete, cautiously quench the reaction by slowly adding water, followed by a 15% NaOH solution to precipitate the aluminum salts (if LiAlH₄ was used). Rationale: This step neutralizes the reactive reducing agent and facilitates the workup.

  • Extraction: Filter the resulting slurry and wash the solid residue with the reaction solvent. Combine the filtrates and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Salt Formation: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude free amine. Dissolve the crude amine in a minimal amount of anhydrous diethyl ether.

  • Precipitation: While stirring, slowly add a stoichiometric amount of ethereal HCl solution. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure this compound. Rationale: Precipitation from a non-polar solvent like ether is a highly effective method for purifying amine salts, as impurities often remain in the solution.

Section 3: Applications in Research and Drug Development

Substituted nitrobenzylamines are important intermediates in the synthesis of various pharmaceuticals and agrochemicals.[7] The nitro group can be readily reduced to an aniline, which can then undergo a wide array of chemical transformations such as amidation, sulfonylation, or diazotization.

The specific compound, (3-Fluoro-4-nitrophenyl)methanamine, serves as a key fragment for building more complex molecules. For instance, related structures like 4-nitrobenzylamine hydrochloride have been used in the preparation of purine derivatives, which are a common core in many therapeutic agents.[8] The fluoro-nitro substitution pattern provides specific electronic and steric properties that can be exploited by medicinal chemists to fine-tune a drug candidate's activity and pharmacokinetic profile.

Section 4: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed. Based on data for structurally similar compounds like 4-nitrobenzylamine hydrochloride, this substance should be considered an irritant.[9]

  • Hazard Statements: Likely causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]

  • Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[4]

References

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  • Google Patents. (2012). CN102766053A - Production method of 3-fluoro-4-nitrophenol.
  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical reviews, 114(4), 2432-2506. Retrieved from [Link]

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  • Google Patents. (2014). CN102766053B - Production method of 3-fluoro-4-nitrophenol.
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A Comprehensive Technical Guide to the Solubility of (3-Fluoro-4-nitrophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth exploration of the solubility of (3-fluoro-4-nitrophenyl)methanamine hydrochloride, a compound of interest in medicinal chemistry and drug discovery. While specific, publicly available solubility data for this compound is limited, this document will equip you with the foundational principles, theoretical considerations, and detailed experimental protocols necessary to determine its solubility profile in various solvent systems. Understanding solubility is a critical determinant of a compound's potential for therapeutic success, influencing everything from formulation to bioavailability.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, aqueous solubility is a paramount parameter. It dictates the bioavailability of orally administered drugs and influences the feasibility of developing parenteral formulations. For a compound like this compound, which possesses functionalities common in pharmacologically active molecules, a thorough understanding of its solubility is not just advantageous—it is essential for informed decision-making in the drug development pipeline.

This guide will delve into the theoretical underpinnings of solubility for this specific molecule, followed by practical, step-by-step protocols for both kinetic and thermodynamic solubility assessment. The aim is to provide a robust framework for researchers to generate reliable and reproducible solubility data.

Physicochemical Properties and Theoretical Solubility Considerations

While experimental data is the gold standard, a theoretical analysis of the structure of this compound can provide valuable insights into its expected solubility behavior.

Molecular Structure:

  • Aromatic Ring: The phenyl ring forms the core of the molecule.

  • Substituents: It is substituted with a fluoro group, a nitro group, and a methanamine hydrochloride group.

  • Ionization: As a hydrochloride salt, the amine group will be protonated at physiological pH, enhancing its aqueous solubility.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Notes
This compoundC₇H₈ClFN₂O₂206.60[1]The subject of this guide. As a hydrochloride salt, it is expected to have enhanced aqueous solubility compared to its free base.
3-Fluoro-4-nitrophenolC₆H₄FNO₃157.10[2]A structurally related compound. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor.
3-Fluoro-4-nitrotolueneC₇H₆FNO₂155.13Shares the fluoro and nitro substituted phenyl ring, but with a non-polar methyl group.

Expected Solubility Profile:

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3]

  • Polar Solvents: Due to the presence of the polar nitro group, the fluoro group, and particularly the ionizable methanamine hydrochloride moiety, this compound is anticipated to be more soluble in polar solvents. Protic solvents like water, methanol, and ethanol, which can engage in hydrogen bonding, are likely to be effective.[3]

  • Aprotic Polar Solvents: Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are also expected to be good solvents due to their ability to engage in dipole-dipole interactions.

  • Non-Polar Solvents: Solubility in non-polar solvents like hexane and toluene is predicted to be low, given the limited intermolecular interactions between the polar functional groups of the solute and the non-polar solvent molecules.[3]

Experimental Determination of Solubility: A Methodological Deep Dive

Accurate determination of solubility requires robust experimental design. The two most common approaches in drug discovery are kinetic and thermodynamic solubility assays.[4][5][6]

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method often employed in the early stages of drug discovery to quickly assess the solubility of a large number of compounds.[5][7][8] It measures the concentration of a compound in an aqueous buffer after it has been introduced from a concentrated DMSO stock solution.[4][6] This method is susceptible to supersaturation and may not represent true equilibrium solubility.

G cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare 10 mM stock solution in 100% DMSO dilute Add stock solution to aqueous buffer (e.g., PBS, pH 7.4) stock->dilute 1:99 dilution shake Shake for 1-2 hours at room temperature dilute->shake filter Filter to remove precipitate shake->filter quantify Quantify concentration in filtrate (e.g., LC-MS/MS, HPLC-UV) filter->quantify

Caption: Workflow for a typical kinetic solubility experiment.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation: Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells of a 96-well plate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.[5][7]

  • Filtration: Filter the samples through a filter plate to remove any precipitated compound.

  • Quantification: Analyze the filtrate by a suitable analytical method, such as LC-MS/MS or HPLC-UV, to determine the concentration of the dissolved compound.[4][7] A standard curve of the compound in the same buffer/DMSO mixture should be used for accurate quantification.

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is considered the gold standard.[4] This method involves equilibrating an excess of the solid compound with the solvent over an extended period.[4][9]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis add_solid Add excess solid compound to solvent in a sealed vial shake Shake at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours add_solid->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter the supernatant centrifuge->filter quantify Quantify concentration in the clear filtrate (e.g., HPLC-UV, Gravimetric) filter->quantify

Caption: The shake-flask method for determining thermodynamic solubility.

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, buffer of a specific pH). The presence of undissolved solid at the end of the experiment is crucial.[9]

  • Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24 to 72 hours to ensure equilibrium is reached.[4][5]

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method.[10] For aqueous solutions, HPLC-UV is a common and reliable technique. For organic solvents, a gravimetric method can be employed where a known volume of the filtrate is evaporated to dryness, and the mass of the residue is determined.[10]

Data Interpretation and Reporting

The results of solubility studies should be reported clearly and concisely.

Table 2: Example of a Solubility Data Summary Table

Solvent/BufferMethodTemperature (°C)Solubility (µg/mL)Solubility (µM)
WaterThermodynamic25Experimental ValueCalculated Value
PBS (pH 7.4)Thermodynamic37Experimental ValueCalculated Value
PBS (pH 7.4)Kinetic25Experimental ValueCalculated Value
MethanolThermodynamic25Experimental ValueCalculated Value
DMSOThermodynamic25Experimental ValueCalculated Value

Conclusion

While a definitive, published solubility value for this compound remains to be established in the public domain, this guide provides the necessary theoretical framework and practical methodologies for its determination. By employing the detailed protocols for kinetic and thermodynamic solubility assays, researchers can generate the critical data needed to advance their drug discovery and development programs. A thorough understanding of a compound's solubility is an indispensable component of a successful research endeavor, and the principles and techniques outlined herein offer a clear path to achieving that understanding.

References

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

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  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (Doctoral dissertation, University of Glasgow). Retrieved from [Link]

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An In-depth Technical Guide to the Chemical Stability of (3-Fluoro-4-nitrophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the chemical stability of (3-Fluoro-4-nitrophenyl)methanamine hydrochloride, a crucial consideration for researchers, scientists, and professionals in drug development. While direct, in-depth stability studies on this specific molecule are not extensively published, this document synthesizes field-proven insights and data from structurally analogous compounds to forecast its stability profile. By examining the molecule's inherent structural characteristics, we can delineate its probable degradation pathways and establish a robust framework for handling, storage, and formal stability assessment.

Physicochemical Profile and Intrinsic Stability

This compound is a substituted benzylamine derivative. Its core structure consists of a benzene ring functionalized with a fluorine atom, a nitro group, and a methanamine hydrochloride group. This specific arrangement of functional groups dictates its intrinsic chemical reactivity and stability.

PropertyValueSource
Molecular Formula C₇H₈ClFN₂O₂Inferred from structure
Molecular Weight 206.60 g/mol Inferred from structure
Appearance Likely a crystalline solidBased on similar compounds[1]
Solubility Expected to be soluble in water[1]Based on hydrochloride salt form

The stability of this compound is influenced by several key structural features:

  • Nitroaromatic System : The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring. Nitroaromatic compounds are known to be susceptible to reduction and can be sensitive to light.[2]

  • Fluorine Substitution : The fluorine atom, another electron-withdrawing group, can enhance the thermal stability of the molecule and influence its metabolic stability.[3] However, the C-F bond can be susceptible to cleavage under certain photolytic conditions.[4][5][6]

  • Benzylamine Moiety : The benzylamine group is prone to oxidation.[7] As a hydrochloride salt, the amine is protonated, which generally increases its stability against oxidation and improves its water solubility. However, the salt form can be hygroscopic.[1]

Predicted Degradation Pathways and Contributing Factors

Forced degradation studies are essential to understand the chemical behavior of a substance under various stress conditions.[8][9] Based on the functional groups present in this compound, the following degradation pathways are anticipated.

Hydrolytic Degradation

The hydrochloride salt is expected to be stable in neutral aqueous solutions. However, under strongly acidic or basic conditions, degradation may occur. Benzylamines can undergo reactions such as hydrolysis, although they are generally considered stable to hydrolysis under typical conditions.[7] The primary concern with pH is the potential to convert the stable hydrochloride salt to the free base, which is more susceptible to oxidation.

Oxidative Degradation

The primary site for oxidative degradation is the benzylic amine. Exposure to oxidizing agents can lead to the formation of an imine, which can then hydrolyze to form 3-fluoro-4-nitrobenzaldehyde and ammonia.[7] This pathway is a common degradation route for benzylamines.

Photodegradation

The nitroaromatic chromophore in the molecule suggests a susceptibility to photodegradation.[8] Upon exposure to UV or visible light, nitroaromatic compounds can undergo complex photochemical reactions, which may involve the reduction of the nitro group or reactions involving the aromatic ring. While fluorination can sometimes influence photostability, it does not guarantee protection against light-induced degradation.[10]

Thermal Degradation

As a solid, the compound is likely to be relatively stable at ambient temperatures. However, at elevated temperatures, thermal decomposition can occur. For substituted nitrobenzylamines, melting points are often accompanied by decomposition. The specific decomposition pathway would need to be determined experimentally, but could involve reactions of the nitro and amine groups.

Recommendations for Storage and Handling

Given the predicted stability profile, the following storage and handling procedures are recommended to maintain the integrity of this compound:

  • Storage Conditions : The compound should be stored in a cool, dry, and well-ventilated area.[11][12] It should be kept in a tightly sealed container to protect it from moisture, as hydrochloride salts can be hygroscopic.[1]

  • Protection from Light : To prevent photodegradation, the compound should be stored in light-resistant containers.

  • Inert Atmosphere : For long-term storage, keeping the compound under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation.[1]

  • Handling : Standard laboratory personal protective equipment should be worn. Avoid creating dust and ensure adequate ventilation.[11]

Framework for a Comprehensive Stability Study

To definitively establish the stability of this compound, a formal stability study adhering to ICH guidelines is necessary.[13] This involves both long-term stability testing under recommended storage conditions and forced degradation studies to identify potential degradation products and pathways.

Proposed Forced Degradation Protocol

The following table outlines a typical forced degradation study design. The goal is to achieve 5-20% degradation to ensure that the analytical methods can detect and quantify the degradation products.

Stress ConditionProposed ProtocolRationale
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursTo assess stability in acidic conditions.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursTo assess stability in basic conditions and potential conversion to the free base.
Oxidation 3% H₂O₂ at room temperature for 24 hoursTo evaluate susceptibility to oxidative stress.
Thermal Solid sample at 80°C for 48 hoursTo determine the impact of elevated temperatures on the solid state.
Photostability Solid sample exposed to ICH Q1B compliant light source (e.g., 1.2 million lux hours and 200 W h/m²)To assess degradation due to light exposure.
Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.[14][15]

  • Method Development : A reverse-phase HPLC method would be developed to achieve adequate separation of the parent peak from all potential degradant peaks.

  • Detection : A photodiode array (PDA) detector would be beneficial for obtaining UV spectra of the peaks to aid in identification.

  • Peak Purity : Peak purity analysis should be performed to ensure that the parent peak is free from any co-eluting impurities.

  • Identification of Degradants : For significant degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) would be employed for structural elucidation.[16]

Visualizing Predicted Degradation and Study Workflow

The following diagrams illustrate the predicted degradation pathways and the proposed workflow for a comprehensive stability study.

G cluster_degradation Predicted Degradation Pathways Parent (3-Fluoro-4-nitrophenyl)methanamine Hydrochloride Aldehyde 3-Fluoro-4-nitrobenzaldehyde Parent->Aldehyde Oxidation (H₂O₂) ReducedNitro Reduced Nitro-Group Species Parent->ReducedNitro Photolysis (UV/Vis) RingProducts Ring-Related Photoproducts Parent->RingProducts Photolysis (UV/Vis)

Caption: Predicted major degradation pathways for this compound.

G cluster_workflow Stability Study Workflow Start Obtain Reference Standard MethodDev Develop Stability-Indicating HPLC Method Start->MethodDev ForcedDeg Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) MethodDev->ForcedDeg Analysis Analyze Samples by HPLC ForcedDeg->Analysis ID Identify Degradants (LC-MS) Analysis->ID LongTerm Initiate Long-Term Stability Study (ICH Conditions) ID->LongTerm Report Compile Stability Report LongTerm->Report

Caption: Proposed experimental workflow for a comprehensive stability assessment.

Conclusion

This technical guide provides a scientifically grounded perspective on the chemical stability of this compound. Based on an analysis of its constituent functional groups and data from related molecules, it is predicted to be most susceptible to oxidative and photolytic degradation. The hydrochloride salt form is expected to confer some stability, though it may be hygroscopic. The provided recommendations for storage, handling, and the framework for a formal stability study offer a clear path forward for ensuring the quality and integrity of this compound in research and development settings. The execution of the proposed forced degradation and long-term stability studies is essential for definitively characterizing its stability profile.

References

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An In-Depth Technical Guide to the Safe Handling of (3-Fluoro-4-nitrophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the safety protocols and handling procedures for (3-Fluoro-4-nitrophenyl)methanamine hydrochloride. As a crucial building block in pharmaceutical research and development, a thorough understanding of its properties is paramount to ensure laboratory safety and experimental integrity. This document synthesizes available data from structurally related compounds to offer a comprehensive safety profile, grounded in established principles of chemical hygiene and risk management.

Section 1: Hazard Identification and Risk Assessment

This compound is a substituted aromatic amine. The presence of a nitro group and a fluorine atom on the benzene ring, combined with the methanamine hydrochloride salt, dictates its reactivity and toxicological profile. While specific data for this exact compound is limited, a robust risk assessment can be constructed by examining related chemical structures.

1.1 Toxicological Profile

Based on analogous compounds, this compound is anticipated to be harmful if swallowed, and may cause skin and eye irritation.[1][2][3] The nitro group, in particular, is associated with potential toxicity.[4][5]

Hazard Statements for Structurally Similar Compounds:

  • H302: Harmful if swallowed.[1][2][3]

  • H312: Harmful in contact with skin.[3][4]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[3]

  • H332: Harmful if inhaled.[3][4]

  • H335: May cause respiratory irritation.[2][3]

1.2 Physicochemical Hazards

While not pyrophoric, dusts of organic compounds can be explosive in certain concentrations. Care should be taken to avoid dust generation during handling.[4] Incompatible materials include strong oxidizing agents and strong acids.[6][7]

Section 2: Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential, combining engineering controls, administrative procedures, and personal protective equipment (PPE).

2.1 Engineering Controls

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area.[1][8] A chemical fume hood is required for any procedures that may generate dust or aerosols.[7][9]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]

2.2 Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes and dust.[6]

  • Hand Protection: Wear nitrile or neoprene gloves that have been inspected for integrity before use.[10] Use proper glove removal technique to avoid skin contact.[10]

  • Body Protection: A lab coat or chemical-resistant apron must be worn.[6]

  • Respiratory Protection: If dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is necessary.[8]

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Proper sequence for putting on and taking off PPE.

Section 3: Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is critical to minimize risks.

3.1 Handling

  • Avoid contact with skin, eyes, and clothing.[5][11]

  • Do not breathe dust.[4][11]

  • Wash hands thoroughly after handling.[1][5]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1][8]

3.2 Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][9]

  • Store locked up.[4][8]

  • Keep away from incompatible materials such as strong oxidizing agents.[6]

Section 4: Emergency Procedures

In the event of an emergency, a clear and practiced response plan is vital.

4.1 First Aid Measures

  • If Inhaled: Move the person to fresh air.[1] If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

  • In Case of Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[7] Remove contaminated clothing.[1][12]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing.[3] Seek immediate medical attention.

  • If Swallowed: Rinse mouth with water.[1] DO NOT induce vomiting.[9] Call a poison center or doctor immediately.[4]

4.2 Spill Response

For a minor spill, trained personnel wearing appropriate PPE can proceed with cleanup. For major spills, evacuate the area and contact emergency services.

Minor Spill Cleanup Protocol:

  • Evacuate and Alert: Alert others in the area and restrict access.[12]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Create a dike around the spill to prevent spreading.[13]

  • Absorb: Gently cover the spill with an inert absorbent material like vermiculite or sand.[13]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste.[11][13] Avoid generating dust.[13]

  • Decontaminate: Clean the spill area with a suitable decontamination solution.

  • Dispose: Label the waste container and dispose of it according to institutional and local regulations.[1][13]

Chemical Spill Response Logic

Spill_Response Start Spill Occurs Assess Assess Severity Start->Assess MinorSpill Minor Spill Assess->MinorSpill Controllable by trained personnel MajorSpill Major Spill Assess->MajorSpill Large volume, immediate danger Cleanup Follow Minor Spill Cleanup Protocol MinorSpill->Cleanup Evacuate Evacuate Area Call Emergency Services MajorSpill->Evacuate End Decontaminate & Dispose Cleanup->End

Caption: Decision-making workflow for responding to a chemical spill.

Section 5: Disposal Considerations

Disposal of this compound and any contaminated materials must be handled as hazardous waste.

  • Product: Dispose of at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

  • Contaminated Packaging: Triple rinse containers and offer for recycling or reconditioning.[1]

Always follow local, state, and federal regulations for hazardous waste disposal.

Section 6: Physical and Chemical Properties

While a complete dataset for the hydrochloride salt is not available, the properties of related compounds provide valuable context.

PropertyData for Related Compounds
Molecular Formula C7H7FN2O2 · HCl
Molecular Weight 206.60 g/mol
Appearance Likely a solid (based on related compounds).
Melting Point Not available. For 4-Nitrobenzylamine hydrochloride: ~265 °C (dec.).
Solubility Not available. For 4-Nitrobenzylamine hydrochloride: Soluble in methanol:glacial acetic acid (1:1).

References

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A Comprehensive Technical Guide to (3-Fluoro-4-nitrophenyl)methanamine Hydrochloride: Properties, Safety, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of (3-Fluoro-4-nitrophenyl)methanamine hydrochloride, a key intermediate in modern synthetic and medicinal chemistry. We will move beyond a simple data sheet to offer researchers, scientists, and drug development professionals a practical understanding of this compound's properties, reactivity, and strategic applications. The focus is on providing not just protocols, but the scientific rationale behind them, ensuring both safety and synthetic success.

Core Compound Identification and Physicochemical Properties

This compound is a substituted benzylamine derivative. Its structure is characterized by a benzene ring functionalized with a fluorine atom and a nitro group positioned ortho to each other, along with a methanamine hydrochloride group. This specific arrangement of electron-withdrawing groups and reactive sites makes it a highly valuable and versatile building block.

// Define the molecule structure mol [label="", shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=139031045&t=l", pos="0,0!"];

// Add labels for atoms N1 [label="NH3+", pos="-1.5,0.5!", fontcolor="#202124"]; Cl1 [label="Cl-", pos="-2.2,0.5!", fontcolor="#202124"]; F1 [label="F", pos="1.5,1.2!", fontcolor="#202124"]; NO2 [label="NO2", pos="2.2,-0.5!", fontcolor="#202124"];

} ` Caption: Chemical structure of this compound.

Table 1: Physicochemical and Identification Data

Property Value Source
IUPAC Name (3-Fluoro-4-nitrophenyl)methanamine;hydrochloride N/A
CAS Number 199486-37-8 [1]
Molecular Formula C₇H₈ClFN₂O₂ [1]
Molecular Weight 206.60 g/mol [1]
Appearance Solid (form may vary by supplier) N/A
Storage Inert atmosphere, 2-8°C [1]

| SMILES | NCC1=CC=C(=O)C(F)=C1.[H]Cl |[1] |

Material Safety and Handling Protocols

A thorough understanding of a compound's hazard profile is the foundation of any successful experimental work. While a specific, comprehensive toxicological profile for this exact compound is not widely published, we can infer a reliable safety protocol from closely related analogs and the known reactivity of its functional groups.

Hazard Identification and GHS Classification

The presence of the nitroaromatic system and its potential as an irritant informs the following GHS classifications, aggregated from similar structures like (2-Fluoro-4-nitrophenyl)methanamine hydrochloride and 3-Fluoro-4-nitrophenol.[2][3][4]

Table 2: GHS Hazard Classification

Hazard Class Code Statement
Acute Toxicity, Oral H302 Harmful if swallowed.[2][3][4][5]
Acute Toxicity, Inhalation H332 Harmful if inhaled.[3]
Skin Corrosion/Irritation H315 Causes skin irritation.[2][3][4]
Serious Eye Damage/Irritation H319 Causes serious eye irritation.[2][3][4]

| Specific target organ toxicity | H335 | May cause respiratory irritation.[2][3] |

Safe Handling and Storage: A Self-Validating System

Every handling step is designed to mitigate the risks identified above. This protocol ensures that containment is maintained, and exposure is minimized.

  • Engineering Controls: All manipulations involving the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield. The hydrochloride salt can be corrosive, and eye contact could lead to serious damage.[6][7]

    • Hand Protection: Use nitrile gloves. Inspect them for tears or punctures before use. Contaminated gloves should be disposed of immediately.

    • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Handling Procedure:

    • Avoid generating dust when weighing or transferring the solid. Use a spatula and weigh the material onto creased weighing paper or directly into the reaction vessel.

    • Keep the container tightly sealed when not in use to prevent moisture absorption, as hydrochloride salts can be hygroscopic.[7][8][9]

  • Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive and toxic materials.[8] Storage at 2-8°C under an inert atmosphere is recommended to ensure long-term stability.[1]

Scientist's Insight: The primary rationale for these stringent controls is the compound's dual nature. It is a fine organic solid, posing an inhalation risk, and its functional groups suggest it will be a skin and eye irritant.[10] By treating it with the appropriate respect from the outset, we build a self-validating safety system where the potential for exposure is systematically eliminated.

First Aid and Emergency Measures

Table 3: Emergency First Aid Procedures

Exposure Route Action
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][10] |

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from three key reactive centers: the activated aromatic ring, the primary amine, and the nitro group.

The Activated Aromatic System: Nucleophilic Aromatic Substitution (SNAr)

The core of this molecule's reactivity lies in its susceptibility to Nucleophilic Aromatic Substitution (SNAr). This is a direct consequence of its electronic structure.

  • Activation by the Nitro Group: The nitro group (-NO₂) is a powerful electron-withdrawing group, acting through both inductive (-I) and resonance (-M) effects. It strongly polarizes the C-F bond and stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack.[11]

  • Fluorine as a Leaving Group: In SNAr reactions, fluoride is an excellent leaving group. The rate-determining step is typically the initial attack by the nucleophile; the high electronegativity of fluorine enhances the electrophilicity of the carbon it is attached to, accelerating this initial step.[12]

  • Positional Selectivity: The nitro group activates the ortho and para positions. In this molecule, the fluorine is ortho to the nitro group, making it highly susceptible to displacement by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates).[11][13]

// Nodes Reactant [label="(3-Fluoro-4-nitrophenyl)methanamine + Nu-"]; TS1 [label="Transition State 1\n(Attack of Nu-)", shape=ellipse, style=dashed, color="#5F6368"]; Intermediate [label="Meisenheimer Complex\n(Stabilized by NO2)", shape=box, style="rounded,filled", fillcolor="#F1F3F4"]; TS2 [label="Transition State 2\n(Loss of F-)", shape=ellipse, style=dashed, color="#5F6368"]; Product [label="Substituted Product + F-"];

// Edges Reactant -> TS1 [label="Rate-determining step"]; TS1 -> Intermediate; Intermediate -> TS2; TS2 -> Product [label="Rearomatization"];

// Style Reactant [fillcolor="#FFFFFF", fontcolor="#202124"]; Product [fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [fontcolor="#202124"]; } ` Caption: Energy profile of the SNAr reaction pathway.

Reduction of the Nitro Group: Gateway to Heterocycles

The transformation of the nitro group into a primary amine is one of the most powerful applications of this intermediate. This reduction creates an ortho-diamine derivative, a critical precursor for the synthesis of benzimidazoles.

Commonly employed reduction methods include:

  • Catalytic Hydrogenation: H₂ gas with a palladium-on-carbon (Pd/C) catalyst.

  • Metal-Acid Systems: Tin(II) chloride (SnCl₂) in an acidic medium like HCl, or iron powder (Fe) in acetic acid.

Scientist's Insight: The choice of reducing agent is critical. For substrates containing other reducible groups, a chemoselective method like SnCl₂/HCl is often preferred. This system is highly effective for aromatic nitro groups and is compatible with the existing amine hydrochloride.

Application in Drug Discovery: Synthesis of a Benzimidazole Scaffold

To demonstrate the practical utility of this compound, we will outline a validated workflow for the synthesis of a 2-substituted-5-(aminomethyl)-6-fluorobenzimidazole. This scaffold is of significant interest in drug discovery due to the wide range of biological activities exhibited by benzimidazole derivatives, including antiviral, anticancer, and anti-inflammatory properties.[14][15]

Overall Synthetic Workflow

The process is a two-step sequence: first, the selective reduction of the nitro group to yield the key diamine intermediate, followed by a cyclocondensation reaction with an aldehyde.

// Nodes Start [label="(3-Fluoro-4-nitrophenyl)\nmethanamine HCl", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Nitro Reduction\n(e.g., SnCl2 / HCl)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="ortho-Phenylenediamine\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Step 2: Cyclocondensation\n(+ R-CHO)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="2-Substituted\nBenzimidazole Product", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; } ` Caption: Two-step workflow for benzimidazole synthesis.

Detailed Experimental Protocol

Step 1: Reduction of this compound

  • Objective: To selectively reduce the nitro group to an amine, forming (4-amino-5-fluorophenyl)methanamine dihydrochloride.

  • Reagents:

    • This compound (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol (EtOH)

  • Procedure:

    • Suspend this compound in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add concentrated HCl and stir to ensure a homogenous mixture.

    • In a separate beaker, dissolve the tin(II) chloride dihydrate in a minimal amount of ethanol.

    • Add the tin(II) chloride solution to the reaction flask portion-wise. The addition is exothermic and should be controlled with an ice bath.

    • After the addition is complete, heat the reaction mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath.

    • Carefully neutralize the mixture by the slow, portion-wise addition of a saturated sodium bicarbonate (NaHCO₃) solution or by bubbling ammonia gas until the pH is ~8-9. This will precipitate tin salts.

    • Filter the mixture through a pad of celite to remove the inorganic salts.

    • Extract the aqueous filtrate with an organic solvent such as ethyl acetate (EtOAc) (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diamine product, which can be used directly in the next step or purified further.

Step 2: Cyclocondensation with an Aldehyde

  • Objective: To form the benzimidazole ring via condensation of the diamine intermediate with an aldehyde. This procedure is adapted from established methods for benzimidazole synthesis.[16][17]

  • Reagents:

    • Crude diamine from Step 1 (1.0 eq)

    • Aromatic or aliphatic aldehyde (R-CHO) (1.0-1.1 eq)

    • Solvent (e.g., Ethanol, Acetonitrile)

    • Optional: A mild oxidant or catalyst (e.g., a catalytic amount of Cu(OAc)₂, or exposure to air).

  • Procedure:

    • Dissolve the crude diamine intermediate in ethanol in a round-bottom flask.

    • Add the aldehyde to the solution at room temperature.

    • Stir the reaction mixture at room temperature or gentle heat (40-60°C). The reaction often proceeds via an initial Schiff base formation, followed by cyclization and subsequent oxidation to the aromatic benzimidazole. This final oxidation can often be achieved by simply stirring the reaction open to the atmosphere.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel or by recrystallization to obtain the pure 2-substituted-5-(aminomethyl)-6-fluorobenzimidazole product.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined reactive sites—the SNAr-susceptible C-F bond and the reducible nitro group—provide a reliable and predictable pathway to complex molecular architectures. The ability to readily form functionalized ortho-phenylenediamines makes it particularly valuable for constructing benzimidazole libraries, a core activity in modern drug discovery. By understanding its properties, adhering to strict safety protocols, and leveraging its intrinsic reactivity, researchers can effectively utilize this compound to accelerate the development of novel therapeutics.

References

  • PubChem. (3-Fluorophenyl)Methanamine Hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Fluoro-4-nitrophenol. National Center for Biotechnology Information. [Link]

  • Google Patents. CN102766053A - Production method of 3-fluoro-4-nitrophenol.
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  • Kumar, D., et al. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science. [Link]

  • PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

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  • Chemistry Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 3-Nitrophenylhydrazine hydrochloride, 98%. [Link]

  • PubMed. (2018). Discovery of TRPM8 Antagonist... a Clinical Candidate for the Treatment of Migraine. [Link]

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Sources

The Strategic Incorporation of Fluorinated Methanamine Derivatives in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The deliberate introduction of fluorine into drug candidates represents one of the most impactful strategies in modern medicinal chemistry. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, binding affinity, lipophilicity, and basicity. This guide provides an in-depth technical exploration of a specific, yet profoundly influential class of building blocks: fluorinated methanamine derivatives. We will dissect the synthetic rationale, experimental protocols, and strategic considerations for employing monofluoromethyl-, difluoromethyl-, and trifluoromethylamine moieties in drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these powerful motifs to overcome common developmental hurdles and unlock novel pharmacological profiles.

The Fluorine Advantage: Why Modulate a Simple Methyl Group?

The strategic replacement of hydrogen with fluorine on a methanamine scaffold is a nuanced decision driven by the desire to predictably alter key drug-like properties. Each level of fluorination offers a distinct set of advantages and challenges, allowing chemists to titrate the physicochemical profile of a lead compound with remarkable precision.

The primary impetus for introducing fluorine is often to enhance metabolic stability . The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol), making it resistant to oxidative metabolism by cytochrome P450 enzymes. By replacing a metabolically labile methyl group on a nitrogen atom with a fluorinated counterpart, a common metabolic "soft spot" can be effectively blocked, thereby increasing the drug's half-life and bioavailability.[1]

Furthermore, the high electronegativity of fluorine exerts a powerful inductive effect, which significantly lowers the basicity (pKa) of the parent amine. This modulation of pKa is critical for optimizing a drug's solubility, membrane permeability, and off-target activity, particularly concerning interactions with aminergic GPCRs or ion channels. A lower pKa can reduce unwanted hERG channel interactions and improve the overall selectivity profile of a compound.[2]

Finally, fluorination impacts lipophilicity , a key parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While the effect can be complex, progressive fluorination of a methyl group generally increases lipophilicity, which can be harnessed to improve membrane permeability and access to target tissues, including crossing the blood-brain barrier.[3]

The following table summarizes the graduated impact of fluorination on the core properties of the methanamine scaffold.

PropertyMethylamine (CH₃NH₂)Monofluoromethylamine (CH₂FNH₂)Difluoromethylamine (CHF₂NH₂)Trifluoromethylamine (CF₃NH₂)Rationale for Change
pKa of Conjugate Acid ~10.6~8.1 (estimated)~5.7 (estimated)< 5 (estimated)The strong electron-withdrawing nature of fluorine atoms inductively decreases the electron density on the nitrogen, making it a weaker base.
Calculated logP -0.57-0.3 (computed)[4]+0.2 (estimated)+0.7 (estimated)Progressive fluorination replaces polar C-H bonds with more nonpolar, albeit polarized, C-F bonds, generally increasing hydrophobicity.
Metabolic Stability Low (Susceptible to N-dealkylation)ModerateHighVery HighThe increasing strength and number of C-F bonds sterically and electronically shield the carbon from enzymatic oxidation.

Note: Experimental pKa and logP values for free fluorinated methanamines are scarce due to their instability and volatility. The values presented are a combination of known data for the parent compound, computed data, and established trends from related structures.

Synthetic Pathways to Fluorinated Methanamine Derivatives

The synthesis of fluorinated methanamines requires specialized reagents and strategies, as the direct application of classical amination methods is often challenging. The choice of synthetic route depends heavily on the desired degree of fluorination and whether the modification is performed early in the synthesis or as a late-stage functionalization of a complex molecule.

Below is a decision-making workflow to guide the selection of an appropriate synthetic strategy.

G cluster_reagents Key Reagent Classes start Desired Fluorinated Methanamine Moiety is_mono Monofluoromethyl (-CH₂F)? start->is_mono mono_yes mono_yes is_mono->mono_yes Yes is_di Difluoromethyl (-CHF₂)? is_mono->is_di No mono_route Route 1: Nucleophilic Substitution on N-Boc-aminomethyl halides (e.g., with AgF or other F⁻ source) mono_yes->mono_route Utilize protected fluoromethylamine precursors di_yes di_yes is_di->di_yes Yes tri_yes tri_yes is_di->tri_yes No (Trifluoromethyl) mono_reagents Fluorinating Agents: DAST, Selectfluor Precursors: N-Boc-aminomethanol mono_route->mono_reagents di_route Route 2: Reductive Amination with difluoroacetaldehyde precursors or nucleophilic addition of 'CF₂H' synthons to imines. di_yes->di_route Access via difluoromethyl building blocks or direct difluoromethylation tri_route Route 3: Deoxyfluorination of thiocarbamoyl fluorides or use of electrophilic/radical 'N-CF₃' reagents. tri_yes->tri_route Employ specialized N-trifluoromethylation reagents di_reagents CF₂H Sources: TMS-CF₂H (Ruppert-Prakash Reagent) Fluoroform (CHF₃) Difluoromethyl sulfoximines di_route->di_reagents tri_reagents CF₃ Sources: Umemoto's or Togni's reagents (electrophilic) Langlois Reagent (radical) (Me₄N)SCF₃ + AgF (nucleophilic path) tri_route->tri_reagents

Caption: Decision workflow for selecting a synthetic strategy.

Synthesis of Monofluoromethylamine Derivatives

The direct synthesis of monofluoromethylamine is challenging due to the compound's instability. A more practical approach involves the synthesis of a stable, protected precursor, such as N-Boc-fluoromethylamine, which can then be deprotected and alkylated or used in coupling reactions.

Experimental Protocol: Synthesis of tert-butyl (fluoromethyl)carbamate (N-Boc-fluoromethylamine)

This two-step protocol involves the synthesis of an intermediate, tert-butyl (hydroxymethyl)carbamate, followed by fluorination.

Step 1: Synthesis of tert-butyl (hydroxymethyl)carbamate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butyl carbamate (1 eq.) in a suitable solvent such as THF.

  • Addition of Base: Add a base, for example, sodium hydride (NaH, 1.1 eq.), portion-wise at 0 °C to deprotonate the carbamate.

  • Addition of Formaldehyde: Once the hydrogen evolution ceases, add a solution of paraformaldehyde (1.2 eq.) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction carefully with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield tert-butyl (hydroxymethyl)carbamate as a white solid.

Step 2: Fluorination using Diethylaminosulfur Trifluoride (DAST)

  • Reaction Setup: Dissolve the tert-butyl (hydroxymethyl)carbamate (1 eq.) from Step 1 in anhydrous dichloromethane (DCM) in a fluorinated polyethylene or Teflon flask under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of DAST: Add DAST (1.2 eq.) dropwise via syringe to the cooled solution. Caution: DAST is toxic and reacts violently with water. Handle with appropriate personal protective equipment in a fume hood.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quenching: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Workup: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford tert-butyl (fluoromethyl)carbamate.

Synthesis of Difluoromethylamine Derivatives

The difluoromethylamine moiety is a valuable isostere for hydroxyl and thiol groups and can act as a hydrogen bond donor.[3] Its synthesis often relies on the nucleophilic addition of a difluoromethyl anion equivalent to an electrophilic nitrogen source, such as an imine.

Experimental Protocol: Synthesis of an α-Difluoromethylamine via Nucleophilic Addition to an Imine [3]

This protocol describes a general method for the stereoselective synthesis of a chiral difluoromethylamine using a sulfinylimine as a chiral auxiliary.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add (S)-phenyl difluoromethyl sulfoximine (1 eq.) and the desired ketimine (1.5 eq.).[3]

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the reagents.

  • Cooling: Cool the solution to -78 °C.

  • Addition of Base: Add n-butyllithium (1.2 eq.) dropwise to the solution. The color of the solution will typically change, indicating the formation of the lithiated difluoromethyl species.

  • Reaction: Stir the mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification and Deprotection: Purify the resulting sulfinamide by flash column chromatography. The sulfinyl group can then be cleaved under acidic conditions (e.g., HCl in methanol) to yield the desired chiral α-difluoromethylamine hydrochloride salt.

Synthesis of Trifluoromethylamine Derivatives

The trifluoromethyl group imparts a dramatic decrease in basicity and a significant increase in lipophilicity. Direct N-trifluoromethylation of amines is often challenging due to the low nucleophilicity of many amine substrates and the harsh conditions required by some older reagents. Modern methods offer milder and more functional-group-tolerant alternatives.

Experimental Protocol: One-Pot N-Trifluoromethylation of a Secondary Amine

This protocol is adapted from a method that proceeds via an in-situ generated thiocarbamoyl fluoride intermediate, which is subsequently converted to the N-CF₃ product.

  • Reaction Setup: In an inert atmosphere glovebox, charge an oven-dried reaction vial with sodium trifluoromethanesulfinate (CF₃SO₂Na, 1.5 eq.) and triphenylphosphine (PPh₃, 3 eq.).

  • Addition of Substrates: Add the secondary amine substrate (1.0 eq.) and anhydrous acetonitrile (MeCN) as the solvent.

  • Formation of Intermediate: Stir the resulting solution at room temperature for 1 hour to form the thiocarbamoyl fluoride intermediate.

  • Desulfurative Fluorination: Add silver(I) fluoride (AgF, 4.5 eq.) to the mixture.

  • Reaction: Seal the vial and stir the mixture at 50 °C for 5 hours.

  • Workup and Purification: After cooling to room temperature, remove the solvent under vacuum. The residue can be purified by column chromatography on silica gel to yield the N-trifluoromethylated product.

Characterization of Fluorinated Methanamines

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of fluorinated compounds. ¹⁹F NMR is particularly powerful due to its high sensitivity, 100% natural abundance, and wide chemical shift range, which minimizes signal overlap.[5]

G cluster_analysis Analytical Workflow cluster_data Expected Data start Synthesized Fluorinated Amine nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr Structural Verification ms Mass Spectrometry (HRMS) nmr->ms Molecular Weight Confirmation nmr_data ¹⁹F NMR: Chemical Shift (δ) ¹H, ¹³C NMR: J-Coupling (¹JCF, ²JCHF, etc.) nmr->nmr_data purity Purity Analysis (HPLC, LC-MS) ms->purity Purity & Impurity Profiling ms_data Accurate Mass Measurement (Confirms elemental composition) ms->ms_data purity_data Purity ≥ 95% for biological screening purity->purity_data

Caption: Analytical workflow for fluorinated amine characterization.

¹⁹F NMR Characteristics:

  • Monofluoromethyl groups (-CH₂F): Typically resonate in the upfield region of the spectrum, around -200 to -220 ppm (relative to CFCl₃). The signal appears as a triplet due to coupling with the two adjacent protons (²JHF).

  • Difluoromethyl groups (-CHF₂): Resonate further downfield, often in the -90 to -130 ppm range. The signal appears as a doublet of triplets (or more complex pattern if coupled to other nuclei) due to coupling to the single proton (²JHF).

  • Trifluoromethyl groups (-CF₃): Appear in the most downfield region of the aliphatic fluorine spectrum, typically from -50 to -70 ppm. The signal is a singlet unless coupled to other nuclei through space or a few bonds.

Case Study: The Role of Fluorinated Groups in Modern Pharmaceuticals

While a direct methanamine is simple, the principles of its fluorination are widely applied. For instance, the trifluoroethyl group, an extended homolog, is present in the migraine drug Ubrogepant . The synthesis of its chiral N-trifluoroethylpiperidinone ring involves the reductive amination of a ketone with trifluoroethylamine. This moiety was incorporated to improve potency and bioavailability.

Another relevant example is Atogepant , also a migraine therapeutic, which contains both a trifluorophenyl and a trifluoromethyl group. The fluorinated moieties were found to be crucial for enhancing metabolic stability, increasing lipophilicity for better blood-brain barrier penetration, and improving the binding affinity to the target CGRP receptor.[5]

Conclusion and Future Outlook

The strategic incorporation of fluorinated methanamine derivatives provides medicinal chemists with a powerful and versatile toolkit for lead optimization. By leveraging the predictable effects of mono-, di-, and trifluoromethyl groups on basicity, lipophilicity, and metabolic stability, researchers can systematically address common liabilities in drug development. As synthetic methodologies continue to advance, providing milder and more efficient access to these valuable building blocks, the application of fluorinated methanamines is poised to expand, enabling the discovery of next-generation therapeutics with improved safety and efficacy profiles. The continued exploration of novel fluorinating reagents and a deeper understanding of the nuanced effects of fluorine on protein-ligand interactions will further solidify the role of these motifs as indispensable components in the modern drug discovery arsenal.

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The Strategic Imperative of Fluorine in Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorine has unequivocally established itself as a cornerstone element in modern drug discovery.[1] Its unique and potent physicochemical properties offer medicinal chemists a powerful and versatile tool to modulate the biological activity of small molecules. The strategic incorporation of fluorine can profoundly influence a drug candidate's metabolic stability, pharmacokinetic profile, and binding affinity to its target.[2][3] This in-depth technical guide provides a comprehensive overview of the multifaceted roles of fluorine in medicinal chemistry, delving into the fundamental principles that govern its effects, the strategic application of fluorinated building blocks, and the synthetic methodologies for their incorporation. Case studies of successful fluorinated drugs will be used to illustrate the practical application of these principles in real-world drug development programs.

The Fundamental Impact of Fluorine on Molecular Properties

The strategic placement of fluorine atoms within a drug candidate can induce a cascade of beneficial changes in its properties. These modifications stem from fluorine's unique atomic and electronic characteristics, most notably its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine (C-F) bond.[2]

Modulation of Physicochemical Properties

The introduction of fluorine can significantly alter a molecule's acidity (pKa), lipophilicity, and conformational preferences.[1][2]

  • pKa Modulation: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. This can lower the pKa of nearby basic functional groups, such as amines, which can in turn enhance bioavailability by improving membrane permeability.[2][4] For instance, the introduction of a fluorine atom can decrease the basicity of heteroaryl amines by up to 2-3 pKa units.[1]

  • Lipophilicity Tuning: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, the introduction of multiple fluorine atoms or a trifluoromethyl (CF3) group can have a more complex effect, sometimes increasing and other times decreasing it.[5] This nuanced control allows for the fine-tuning of a drug's solubility and permeability.[1][5]

  • Conformational Control: Fluorine atoms can influence molecular conformation through steric and electronic effects, such as the gauche effect. This can stabilize a specific conformation that is more favorable for binding to the target protein, thereby increasing potency.[1]

Enhancement of Pharmacokinetic Properties

One of the most significant advantages of incorporating fluorine is the improvement of a drug's pharmacokinetic profile, particularly its metabolic stability.[2][6][7]

  • Metabolic Blocking: The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes.[8][9][10] By replacing a metabolically labile C-H bond with a C-F bond, medicinal chemists can block common sites of oxidative metabolism, leading to a longer half-life and increased drug exposure.[6][9][11]

  • Improved Membrane Permeability: The strategic placement of fluorine can enhance a molecule's ability to cross biological membranes, which is crucial for oral absorption and distribution to the target tissues.[1][2][3]

Strategic Application of Fluorinated Building Blocks

The use of pre-synthesized fluorinated building blocks is a dominant strategy in drug discovery.[12] These molecular scaffolds, containing one or more fluorine atoms, allow for the efficient and precise introduction of fluorine into a target molecule.[13] This approach provides a modular and reliable way to explore the structure-activity relationships of a drug candidate.[13]

Common Fluorinated Motifs in Drug Design

A variety of fluorinated functional groups are commonly employed in medicinal chemistry. The choice of which motif to use depends on the specific properties that need to be modulated.

Fluorinated MotifKey Effects on Molecular Properties
Monofluoromethyl (-CH2F) Increases lipophilicity, can act as a bioisostere for a hydroxyl group.
Difluoromethyl (-CHF2) Increases lipophilicity, can act as a hydrogen bond donor.
Trifluoromethyl (-CF3) Significantly increases lipophilicity, blocks metabolism, can improve binding affinity.[1]
Fluoroaromatics Modulates electronic properties of the aromatic ring, can block aromatic hydroxylation.
Trifluoromethoxy (-OCF3) Highly lipophilic and metabolically stable.
Bioisosteric Replacement

Fluorine's small size and unique electronic properties make it an excellent bioisostere for a hydrogen atom or a hydroxyl group.[8][14] This substitution can lead to improved potency and pharmacokinetic properties without significantly altering the molecule's overall shape.[8]

Synthetic Methodologies for Fluorination

The development of new and efficient methods for introducing fluorine into organic molecules has been a major focus of research in recent years.[15][16] These methods can be broadly categorized into electrophilic, nucleophilic, and radical fluorination reactions.

Electrophilic Fluorination

Electrophilic fluorinating reagents, such as Selectfluor®, are used to introduce a fluorine atom by reacting with a nucleophilic carbon center. This method is often used for the late-stage fluorination of complex molecules.

Experimental Protocol: Electrophilic Fluorination of an Enolate

  • Dissolve the ketone (1.0 eq) in a suitable aprotic solvent (e.g., THF, acetonitrile) under an inert atmosphere (e.g., nitrogen, argon). Causality: An inert atmosphere prevents side reactions with atmospheric oxygen and moisture.

  • Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath. Causality: Low temperatures control the reaction rate and prevent undesired side reactions.

  • Slowly add a strong base (e.g., lithium diisopropylamide (LDA), 1.1 eq) to generate the enolate. Causality: The strong base deprotonates the alpha-carbon of the ketone to form the nucleophilic enolate.

  • Stir the reaction mixture at the low temperature for 30-60 minutes to ensure complete enolate formation.

  • Add a solution of an electrophilic fluorinating agent (e.g., N-fluorobenzenesulfonimide (NFSI), 1.2 eq) in the same solvent dropwise to the enolate solution. Causality: The electrophilic fluorine source reacts with the enolate to form the C-F bond.

  • Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Causality: The quench neutralizes the remaining base and protonates any remaining enolate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired alpha-fluoroketone.

Nucleophilic Fluorination

Nucleophilic fluorinating reagents, such as potassium fluoride (KF) and diethylaminosulfur trifluoride (DAST), are used to displace a leaving group with a fluoride ion. This is a common method for synthesizing alkyl fluorides.

Diagram: Nucleophilic Fluorination Workflow

Nucleophilic_Fluorination Substrate Substrate with Leaving Group (e.g., -OH, -OTs) Reaction Reaction Mixture Substrate->Reaction Reagent Nucleophilic Fluorinating Reagent (e.g., DAST, KF) Reagent->Reaction Solvent Aprotic Solvent (e.g., CH2Cl2, CH3CN) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product Fluorinated Product Purification->Product

Caption: A generalized workflow for nucleophilic fluorination.

Late-Stage Fluorination

The ability to introduce fluorine atoms at a late stage in a synthetic sequence is highly desirable as it allows for the rapid generation of fluorinated analogs of a lead compound. Recent advances in photoredox catalysis and C-H activation have enabled the development of powerful new methods for late-stage fluorination.[1]

Case Studies: The Impact of Fluorine in FDA-Approved Drugs

The successful application of fluorine in drug design is evident in the large number of fluorinated drugs that have received FDA approval.[17][18][19][20]

  • Fluoxetine (Prozac®): The introduction of a trifluoromethyl group into the structure of this selective serotonin reuptake inhibitor (SSRI) was crucial for its activity. The CF3 group increases lipophilicity, which enhances its ability to cross the blood-brain barrier, and also blocks metabolic degradation.[1]

  • Atorvastatin (Lipitor®): This blockbuster drug for lowering cholesterol contains a fluorophenyl group. The fluorine atom enhances the binding of the drug to its target enzyme, HMG-CoA reductase.[21]

  • Ibrutinib (Imbruvica®): A 4-fluorophenoxy substituent in this Bruton's tyrosine kinase (BTK) inhibitor enhances its binding affinity and improves its pharmacokinetic profile.[1]

  • Pirtobrutinib (Jaypirca™): Approved in 2023 for the treatment of mantle cell lymphoma, this non-covalent BTK inhibitor highlights the continued importance of fluorine in modern drug design.[20]

The "Dark Side" of Fluorine: Potential Liabilities

While the benefits of fluorination are numerous, it is important to be aware of potential drawbacks. In some cases, the C-F bond can be cleaved in vivo, leading to the formation of toxic metabolites.[9] For example, long-term use of the antifungal drug voriconazole has been associated with an increase in plasma fluoride levels, which can lead to skeletal fluorosis.[9] Therefore, a careful evaluation of the metabolic fate of fluorinated drug candidates is essential.

Diagram: The Duality of Fluorine in Drug Design

Fluorine_Duality cluster_positives Beneficial Effects cluster_negatives Potential Liabilities Metabolic Stability Metabolic Stability Enhanced Binding Enhanced Binding Modulated pKa Modulated pKa Improved Permeability Improved Permeability Defluorination Defluorination Toxic Metabolites Toxic Metabolites Defluorination->Toxic Metabolites Increased Lipophilicity (undesired) Increased Lipophilicity (undesired) Environmental Persistence Environmental Persistence Fluorine Incorporation Fluorine Incorporation Fluorine Incorporation->Metabolic Stability Fluorine Incorporation->Enhanced Binding Fluorine Incorporation->Modulated pKa Fluorine Incorporation->Improved Permeability Fluorine Incorporation->Defluorination Fluorine Incorporation->Increased Lipophilicity (undesired) Fluorine Incorporation->Environmental Persistence

Caption: The dual nature of fluorine incorporation in drug design.

Conclusion and Future Outlook

Fluorine has become an indispensable element in the medicinal chemist's toolbox.[1][9] The strategic incorporation of fluorine and fluorinated building blocks will undoubtedly continue to play a pivotal role in the development of new and improved therapeutic agents.[2][12] The ongoing development of novel synthetic methodologies for fluorination will further expand the possibilities for drug design, enabling the creation of more potent, selective, and safer medicines.

References

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Methodological & Application

Application Note: A Robust Protocol for the Synthesis of (3-Fluoro-4-nitrophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of (3-Fluoro-4-nitrophenyl)methanamine hydrochloride, a key intermediate in the development of various pharmaceutical and agrochemical agents.[1] The described method employs a direct, high-yield catalytic hydrogenation of the readily available precursor, 3-Fluoro-4-nitrobenzonitrile. The protocol is designed for reproducibility and scalability, detailing a two-step process: the reduction of the nitrile to the primary amine, followed by its conversion to the stable hydrochloride salt. Emphasis is placed on the causal relationships behind procedural choices, stringent safety measures, and detailed analytical characterization to ensure the final product's integrity.

Introduction and Significance

(3-Fluoro-4-nitrophenyl)methanamine is a valuable building block in organic synthesis. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the nitro group and the primary amine offer versatile handles for further chemical modification. This compound serves as a crucial precursor for creating more complex molecular architectures targeted for drug discovery and development.

The synthetic strategy outlined herein focuses on the catalytic hydrogenation of 3-Fluoro-4-nitrobenzonitrile. This approach is selected for its high efficiency, selectivity for the primary amine, and favorable environmental profile compared to stoichiometric metal hydride or dissolving metal reductions.[2] The use of a heterogeneous catalyst like Raney® Nickel simplifies product purification, a critical factor for process efficiency.[3] The subsequent conversion to the hydrochloride salt enhances the compound's stability and improves its handling characteristics for storage and downstream applications.

Reaction Scheme and Mechanism

The synthesis proceeds in two distinct stages:

Step 1: Catalytic Hydrogenation of 3-Fluoro-4-nitrobenzonitrile The nitrile group is selectively reduced to a primary amine using hydrogen gas in the presence of a Raney® Nickel catalyst. The nitro group remains intact under these controlled conditions.

Step 2: Formation of the Hydrochloride Salt The resulting (3-Fluoro-4-nitrophenyl)methanamine free base is treated with hydrochloric acid to precipitate the stable hydrochloride salt.

Overall Reaction: C₇H₃FN₂O₂ + 2 H₂ --(Raney® Ni)--> C₇H₇FN₂O₂ C₇H₇FN₂O₂ + HCl --(Solvent)--> C₇H₈ClFN₂O₂

Mechanistic Rationale: Catalytic hydrogenation of nitriles is a surface-mediated process.[4] Both the nitrile and molecular hydrogen adsorb onto the active sites of the nickel catalyst. Hydrogen molecules dissociate into reactive hydrogen atoms on the catalyst surface. The nitrile's carbon-nitrogen triple bond undergoes sequential hydrogenation, first forming an intermediate imine which is then further reduced to the primary amine.[2] The choice of Raney® Nickel is strategic; it is a highly active catalyst for nitrile reduction, often favoring the formation of primary amines with minimal side products under optimized conditions.[3][5]

Detailed Synthesis Protocol

Materials and Equipment
Reagent/MaterialGradeCAS No.Supplier Example
3-Fluoro-4-nitrobenzonitrile≥98%218632-01-0Biosynth
Raney® Nickel (slurry in water)Active Catalyst7440-02-0Sigma-Aldrich
Methanol (MeOH)Anhydrous67-56-1Fisher Scientific
Hydrogen Gas (H₂)High Purity (≥99.99%)1333-74-0N/A
Nitrogen Gas (N₂)High Purity, Inert7727-37-9N/A
Celite® 545Filtration Aid61790-53-2Sigma-Aldrich
Diethyl Ether (Et₂O)Anhydrous60-29-7VWR
Hydrochloric Acid, 2M in Et₂OSolution7647-01-0Sigma-Aldrich

Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave) equipped with a stirrer, pressure gauge, and gas inlet/outlet valves.

  • Glass reaction vessels and standard laboratory glassware.

  • Magnetic stirrer with heating plate.

  • Buchner funnel and vacuum filtration apparatus.

  • Rotary evaporator.

  • Schlenk line or glovebox for handling pyrophoric catalyst (optional, but recommended).

Experimental Workflow Diagram

G cluster_prep Part A: Hydrogenation cluster_salt Part B: Salt Formation A1 Charge Reactor: 1. 3-Fluoro-4-nitrobenzonitrile 2. Methanol 3. Raney® Nickel (slurry) A2 Seal Reactor & Purge: Flush with N₂ (3x), then H₂ (3x) A1->A2 A3 Pressurize with H₂ (e.g., 50-100 psi) A2->A3 A4 Heat & Stir: (e.g., 40-50°C, 4-6 hours) A3->A4 A5 Monitor Reaction: (Hydrogen uptake ceases) A4->A5 A6 Cool, Vent & Purge with N₂ A5->A6 A7 Filter Catalyst: (Through Celite®, keep wet) A6->A7 A8 Concentrate Filtrate: (Rotary Evaporation) A7->A8 B1 Dissolve Crude Amine in Diethyl Ether A8->B1 Crude Amine Product B2 Add HCl in Ether (Dropwise, until precipitation is complete) B1->B2 B3 Stir at 0°C (1 hour) B2->B3 B4 Isolate Product: (Vacuum Filtration) B3->B4 B5 Wash with Cold Ether B4->B5 B6 Dry Under Vacuum B5->B6

Sources

Application Notes & Protocols: The Strategic Use of (3-Fluoro-4-nitrophenyl)methanamine Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Building Block

In the landscape of medicinal chemistry, the selection of starting materials is a critical determinant of a program's success. (3-Fluoro-4-nitrophenyl)methanamine hydrochloride is not merely a reagent; it is a strategically designed chemical scaffold that offers a confluence of desirable features for the synthesis of targeted therapeutics. Its structure embodies a trifecta of functionalities: a primary amine for synthetic elaboration, a nitro group as a versatile precursor, and a fluorine atom for metabolic and physicochemical modulation.

This guide provides researchers and drug development professionals with an in-depth understanding of the applications and protocols associated with this key intermediate. We will move beyond simple reaction schemes to explore the causal logic behind its use, focusing on its role in the development of potent and selective kinase inhibitors. The protocols herein are designed to be self-validating, providing a robust framework for practical application in the laboratory.

Compound Profile and Safety Mandates

A thorough understanding of the physicochemical properties and safety requirements is non-negotiable for the successful and safe implementation of any chemical reagent in a research workflow.

Physicochemical Data
PropertyValueReference
Chemical Name This compound[1]
CAS Number 199486-37-8[1]
Molecular Formula C₇H₈ClFN₂O₂[1]
Molecular Weight 206.60 g/mol [1]
Appearance Solid (form may vary)N/A
Storage Inert atmosphere, 2-8°C[1]
SMILES NCC1=CC=C(=O)C(F)=C1.[H]Cl[1]
Hazard Identification and Safe Handling

This compound and related nitroaromatic compounds require careful handling. The primary hazards are associated with ingestion, skin contact, and inhalation.[2]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards.[3]

  • Handling Precautions: Avoid formation and inhalation of dust. Prevent contact with skin and eyes.[2] Keep away from incompatible materials such as strong oxidizing agents.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive or hazardous materials.[3]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[4]

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water.[4]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[4]

The Strategic Value in Medicinal Chemistry

The utility of this compound stems from the strategic placement of its functional groups, each serving a distinct and valuable purpose in drug design.

  • The Primary Amine (Handle): The benzylic amine serves as a primary nucleophilic "handle." It is readily available for standard coupling reactions, such as amide bond formation, urea synthesis, or reductive amination, allowing for the straightforward attachment of the molecule to other fragments or core scaffolds.

  • The Nitro Group (Versatile Precursor): The nitro group is not typically a desired feature in a final drug candidate due to potential toxicity. However, its true value lies in its facile reduction to an aniline. This transformation unmasks a new nucleophilic and reactive site, opening a second vector for synthetic diversification (e.g., sulfonamide formation, further couplings). This two-step modification strategy is a cornerstone of library synthesis.

  • The Fluorine Atom (Modulator): The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[5] The fluorine atom at the 3-position exerts a powerful electron-withdrawing effect, which can:

    • Modulate pKa: It lowers the basicity of the adjacent aniline (once the nitro group is reduced), which can be critical for optimizing binding interactions or improving cell permeability.

    • Enhance Metabolic Stability: The C-F bond is exceptionally strong. Fluorine substitution can block sites of oxidative metabolism, thereby increasing the drug's half-life.[5]

    • Improve Binding Affinity: Fluorine can engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with enzyme active sites, enhancing the potency of the inhibitor.

Application Case Study: Synthesis of TRKA Kinase Inhibitors

Tropomyosin receptor kinase A (TRKA) is a high-affinity receptor for nerve growth factor (NGF) and a key driver in certain cancers and pain pathways.[6] Developing selective TRKA inhibitors is a significant therapeutic goal.[7] this compound serves as a crucial intermediate in the synthesis of novel TRKA inhibitors.

Synthetic Workflow Overview

The general strategy involves a two-stage coupling process. First, the primary amine of the title compound is used to form a key bond (e.g., a urea linkage) to a core heterocyclic scaffold. In a subsequent step, the nitro group is reduced to an aniline, which is then coupled with another molecular fragment to complete the synthesis of the target inhibitor.

G cluster_0 Phase 1: Core Assembly cluster_1 Phase 2: Diversification A (3-Fluoro-4-nitrophenyl)methanamine (Building Block) C Intermediate 1 (Urea/Carbamate Linkage Formed) A->C Coupling Reaction B Activated Core Scaffold (e.g., Isocyanate, Chloroformate) B->C D Intermediate 2 (Nitro Reduction to Aniline) C->D Reduction (e.g., H₂, Pd/C) F Final TRKA Inhibitor D->F Second Coupling E Second Building Block (e.g., Acyl Chloride, Sulfonyl Chloride) E->F

Caption: General workflow for synthesizing kinase inhibitors.

Protocol 1: Urea Formation with an Activated Core

This protocol describes the reaction of the primary amine with a hypothetical activated core (e.g., a phenyl carbamate) to form a urea linkage, a common pharmacophore in kinase inhibitors.

Rationale: This reaction leverages the nucleophilicity of the primary amine to displace a leaving group on an activated carbonyl compound. The use of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to neutralize the HCl salt of the starting material and any acid generated during the reaction, driving the equilibrium towards the product. Dichloromethane (DCM) is an excellent choice of solvent as it is relatively inert and solubilizes a wide range of organic reagents.

Step-by-Step Methodology:

  • Preparation: To a dry, round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Solvation: Add anhydrous DCM (approx. 0.1 M concentration). Stir the resulting suspension.

  • Base Addition: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq) dropwise at room temperature. Stir for 10-15 minutes until the starting material fully dissolves.

  • Reagent Addition: In a separate flask, dissolve the activated core scaffold (e.g., Phenyl carbamate derivative, 1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired urea intermediate.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Reduction of the Nitro Group

This protocol details the conversion of the nitro-aromatic intermediate to the corresponding aniline, unmasking the second reactive site.

Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for nitro group reduction. It typically proceeds with high yield and generates water as the only byproduct. Ethanol or methanol are common solvents as they readily dissolve the substrate and are compatible with the hydrogenation conditions. The reaction is performed under a positive pressure of hydrogen gas.

Step-by-Step Methodology:

  • Preparation: To a hydrogenation-safe flask, add the nitro-aromatic intermediate (1.0 eq) and a solvent such as ethanol or methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (approx. 10% w/w). Caution: Pd/C can be pyrophoric; handle with care and preferably under a moist or inert atmosphere.

  • Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain the reaction under a positive pressure of H₂ (e.g., using a balloon) and stir vigorously.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar spot (the aniline) indicates progress. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent (ethanol/methanol).

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude aniline product, which is often pure enough for the next step. If necessary, it can be purified by chromatography.

  • Characterization: Confirm the full reduction of the nitro group via ¹H NMR and mass spectrometry.

The Target Pathway: TRKA Signaling

The final synthesized inhibitor is designed to interfere with specific cellular signaling pathways. TRKA activation by NGF leads to autophosphorylation and the subsequent activation of downstream pathways like RAS/MAPK and PI3K/AKT, which promote cell proliferation and survival. Selective TRKA inhibitors block this initial phosphorylation event.

cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes NGF NGF (Nerve Growth Factor) TRKA TRKA Receptor NGF->TRKA Binds & Dimerizes P_TRKA p-TRKA (Phosphorylated) TRKA->P_TRKA Autophosphorylation RAS RAS/MAPK Pathway P_TRKA->RAS PI3K PI3K/AKT Pathway P_TRKA->PI3K PLC PLCγ Pathway P_TRKA->PLC Inhibitor (3-Fluoro-4-nitrophenyl) methanamine-derived TRKA Inhibitor Inhibitor->P_TRKA BLOCKS Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation Differentiation Neuronal Differentiation PLC->Differentiation

Caption: Inhibition of the TRKA signaling cascade.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for modern drug discovery. Its pre-installed handles for sequential, orthogonal chemical modifications, combined with the beneficial effects of fluorination, make it an ideal starting point for the synthesis of complex and highly functionalized drug candidates. The protocols detailed in this guide provide a robust foundation for its use, particularly in the rapid generation of libraries targeting kinases and other important enzyme classes. As the demand for highly selective and potent small molecule therapeutics continues to grow, the strategic application of such well-designed intermediates will remain paramount to the success of medicinal chemistry campaigns.

References

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry.
  • 4-Nitrobenzylamine hydrochloride 18600-42-5 wiki. Guidechem.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • 3-Fluoro-4-nitrobenzenamine SDS, 2369-13-3 Safety Data Sheets. ECHEMI.
  • Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry.
  • Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer. PMC - NIH.
  • Significance of Fluorine in Medicinal Chemistry: A Review. ResearchGate.
  • TrkA KINASE INHIBITORS, COMPOSITIONS AND METHODS THEREOF. Google Patents.
  • Rational design and crystallographic analysis of novel isoform-selective TRKA inhibitors for cancer therapy. PubMed Central.
  • This compound | BLD Pharm. BLD Pharm Inc.
  • Safety Data Sheet - Angene Chemical. Angene Chemical.
  • 1-FLUORO-4-NITRO BENZENE CAS No 350-46-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

Sources

The Strategic Application of (3-Fluoro-4-nitrophenyl)methanamine Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Building Block in Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and nitro groups into molecular scaffolds has become a cornerstone of rational drug design. The compound (3-Fluoro-4-nitrophenyl)methanamine hydrochloride emerges as a quintessential building block, offering a unique combination of physicochemical properties and synthetic versatility that medicinal chemists can exploit to craft novel therapeutics with enhanced efficacy and optimized pharmacokinetic profiles.

The presence of a fluorine atom can significantly improve a molecule's metabolic stability, bioavailability, and binding affinity to its biological target. Concurrently, the nitro group serves as a versatile synthetic handle, readily transformable into an amine, which can then be elaborated into a wide array of functional groups and heterocyclic systems. This dual functionality makes this compound a highly sought-after starting material in multi-step syntheses of complex, biologically active molecules.

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a particular focus on its role in the synthesis of kinase inhibitors. We will delve into the rationale behind its use, provide detailed experimental protocols for its key transformations, and present a case study illustrating its application in the synthesis of a potent Aurora kinase inhibitor.

Core Compound Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis.

PropertyValue
Molecular Formula C₇H₈ClFN₂O₂
Molecular Weight 206.60 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in water, methanol, and DMSO
CAS Number 199486-37-8

The Rationale for Fluorine and Nitro Group Incorporation in Drug Design

The strategic placement of a fluorine atom and a nitro group on the phenyl ring of the methanamine building block is a deliberate design choice rooted in established medicinal chemistry principles.

The Fluorine Advantage

The introduction of fluorine into a drug candidate can profoundly influence its pharmacological profile:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can prolong the in vivo half-life of a drug.

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with the target protein, thereby increasing binding affinity.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can be crucial for optimizing a drug's ionization state at physiological pH.

  • Improved Membrane Permeability: In certain contexts, the lipophilicity of fluorine can enhance a molecule's ability to cross cellular membranes.

The Versatility of the Nitro Group

The nitro group is a valuable synthetic precursor, primarily due to its facile reduction to an aniline. This transformation opens up a vast chemical space for further molecular elaboration:

  • Formation of Amides and Sulfonamides: The resulting aniline can be readily acylated or sulfonylated to introduce a diverse range of substituents, enabling extensive structure-activity relationship (SAR) studies.

  • Synthesis of Heterocycles: The aniline can serve as a key precursor for the construction of various nitrogen-containing heterocycles, such as benzimidazoles, which are prevalent in many biologically active compounds.

  • Directed Ortho-Metalation: The nitro group can direct ortho-lithiation, allowing for the introduction of substituents at the position adjacent to the nitro group.

Application in the Synthesis of Aurora Kinase Inhibitors: A Case Study

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is implicated in the pathogenesis of numerous cancers, making them attractive targets for cancer therapy. Several small-molecule inhibitors of Aurora kinases have been developed, and this compound serves as a key building block in the synthesis of a class of potent pyrimidine-based Aurora kinase inhibitors.

The following section outlines a representative synthetic pathway to a key intermediate in the synthesis of these inhibitors, starting from this compound.

Synthetic Workflow for an Aurora Kinase Inhibitor Intermediate

The overall synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction between (3-Fluoro-4-nitrophenyl)methanamine and a suitably substituted 4-chloropyrimidine, followed by the reduction of the nitro group to pave the way for further functionalization.

G A (3-Fluoro-4-nitrophenyl)methanamine hydrochloride C S(N)Ar Coupling A->C B 4-Chloro-2,6-disubstituted-pyrimidine B->C D N-((3-fluoro-4-nitrophenyl)methyl)-2,6-disubstituted- pyrimidin-4-amine C->D Nucleophilic Aromatic Substitution E Nitro Group Reduction D->E F 4-(((4-amino-2-fluorobenzyl)amino)pyrimidin-4-yl)-... (Aurora Kinase Inhibitor Precursor) E->F Catalytic Hydrogenation or Metal-Mediated Reduction

Caption: Synthetic workflow for an Aurora Kinase Inhibitor Precursor.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations in the synthesis of the Aurora kinase inhibitor precursor.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) Coupling

This protocol details the coupling of this compound with a generic 4-chloro-2,6-disubstituted-pyrimidine.

Materials:

  • This compound

  • 4-Chloro-2,6-disubstituted-pyrimidine

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq) at room temperature.

  • Stir the mixture for 10 minutes to ensure the formation of the free amine.

  • Add the 4-chloro-2,6-disubstituted-pyrimidine (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-((3-fluoro-4-nitrophenyl)methyl)-2,6-disubstituted-pyrimidin-4-amine.

Causality Behind Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that is well-suited for SNAr reactions as it can solvate the ionic intermediates.

  • Base: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt and scavenge the HCl generated during the reaction.

  • Temperature: Heating is often necessary to overcome the activation energy of the SNAr reaction.

Protocol 2: Reduction of the Nitro Group

This protocol describes the reduction of the nitro group of the coupled product to an aniline using catalytic hydrogenation.

Materials:

  • N-((3-fluoro-4-nitrophenyl)methyl)-2,6-disubstituted-pyrimidin-4-amine

  • Palladium on carbon (10 wt. % Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve the N-((3-fluoro-4-nitrophenyl)methyl)-2,6-disubstituted-pyrimidin-4-amine (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (typically 10-20 mol %) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar product spot is indicative of the reaction's progress.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with methanol or ethanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the desired 4-(((4-amino-2-fluorobenzyl)amino)pyrimidin-4-yl)-... derivative, which can often be used in the next step without further purification.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and commonly used catalyst for the reduction of aromatic nitro groups.

  • Solvent: Methanol and ethanol are suitable solvents for this reaction as they can dissolve the substrate and are inert to the reaction conditions.

  • Hydrogen Source: Hydrogen gas is the reducing agent in this catalytic process.

Data Presentation: Expected Yields and Purity

The following table summarizes the expected outcomes for the described synthetic sequence.

StepProductExpected YieldTypical Purity (Post-Purification)
SNAr Coupling N-((3-fluoro-4-nitrophenyl)methyl)-pyrimidin-4-amine derivative60-85%>95%
Nitro Group Reduction 4-(((4-amino-2-fluorobenzyl)amino)pyrimidin-4-yl)-... derivative>90%>95%

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its unique combination of a fluorine atom and a versatile nitro group provides chemists with a powerful tool to synthesize novel drug candidates with improved pharmacological properties. The successful application of this building block in the synthesis of Aurora kinase inhibitors highlights its importance in the development of targeted cancer therapies. As our understanding of disease biology deepens, the demand for sophisticated and highly functionalized building blocks like this compound will undoubtedly continue to grow, paving the way for the discovery of the next generation of life-saving medicines.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical reviews, 114(4), 2432-2506.
  • Mortimer, D., Fray, M. J., & Tinks, M. (2013). The synthesis and utility of pyrimidine-based kinase inhibitors. Progress in medicinal chemistry, 52, 1-52.
  • Federal Agency for Agriculture and Food. (2011). Synthesis of 4-aminopyrimidines.
  • Yang, J., Ikezoe, T., Nishioka, C., Tasaka, T., Taniguchi, A., Kuwayama, Y., ... & Yokoyama, A. (2007). AZD1152, a novel and selective aurora B kinase inhibitor, induces growth arrest, apoptosis, and sensitization for tubulin depolymerizing agent or topoisomerase II inhibitor in human acute leukemia cells in vitro and in vivo. Blood, 110(6), 2034-2040.
  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]

Strategic Derivatization of (3-Fluoro-4-nitrophenyl)methanamine Hydrochloride: A Guide to N-Electrophilic Reactions

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Synthetic Chemistry Professionals

Abstract

(3-Fluoro-4-nitrophenyl)methanamine hydrochloride is a pivotal structural motif in contemporary drug discovery and fine chemical synthesis. Its utility stems from the presence of a nucleophilic primary amine, which serves as a versatile handle for molecular elaboration, and a substituted phenyl ring, which offers opportunities for modulating physicochemical properties. This document provides an in-depth technical guide on the reaction of this building block with common electrophiles. We will explore the fundamental principles governing its reactivity, focusing on N-acylation, N-sulfonylation, and N-alkylation via reductive amination. Each section includes detailed, field-proven protocols, mechanistic insights explaining the causality behind experimental choices, and troubleshooting guidance to empower researchers in their synthetic endeavors.

Compound Profile and Safety Imperatives

This compound is a stable, crystalline solid. The primary amine is protonated as a hydrochloride salt, enhancing its stability and shelf-life. Before use in nucleophilic reactions, it must be neutralized to liberate the free amine.

PropertyValue
Chemical Formula C₇H₈ClFN₂O₂
Molecular Weight 206.60 g/mol
CAS Number 179489-73-1
Appearance Off-white to yellow crystalline powder

Safety Precautions: As with related nitroaromatic compounds, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood. The compound is harmful if swallowed or inhaled and can cause skin and eye irritation.[1][2] For comprehensive safety information, consult the material's Safety Data Sheet (SDS).[3][4]

Core Principles: A Duality of Reactivity

The synthetic utility of (3-Fluoro-4-nitrophenyl)methanamine is dictated by two opposing electronic features: a highly nucleophilic amine and a strongly deactivated aromatic ring.

The Nucleophilic Amine: The Center of Action

The primary reaction pathway for this molecule involves the lone pair of electrons on the nitrogen atom of the benzylic amine. This site is a potent nucleophile, readily attacking electron-deficient centers. Since the starting material is a hydrochloride salt, an essential first step in any reaction is the in situ deprotonation by a suitable base to generate the free amine, which is the active nucleophilic species.

The Deactivated Aromatic Ring: A Spectator in N-Reactions

Conversely, the aromatic ring is rendered electron-deficient and thus significantly deactivated towards Electrophilic Aromatic Substitution (EAS).[5][6] This deactivation is a cumulative effect of two powerful electron-withdrawing substituents:

  • Nitro Group (-NO₂): A strongly deactivating group through both inductive and resonance effects, it directs incoming electrophiles to the meta position.[7][8]

  • Fluoro Group (-F): While it possesses lone pairs that can donate via resonance (an ortho, para-directing effect), its strong electronegativity results in a powerful inductive withdrawal, making it a net deactivating group.[9][10]

When multiple substituents are present, the most activating group typically governs the regioselectivity.[11] However, in this case, the overwhelming deactivation by the nitro group makes EAS reactions impractical under standard conditions, ensuring that electrophilic attack occurs selectively at the amine nitrogen.

Caption: Reactivity map of the molecule.

Application & Protocols: Harnessing N-Nucleophilicity

N-Acylation: Formation of Robust Amide Bonds

The synthesis of amides is a cornerstone of medicinal chemistry. N-acylation of (3-Fluoro-4-nitrophenyl)methanamine with acyl chlorides or anhydrides proceeds efficiently to yield stable amide products.

Protocol 1: Synthesis of N-((3-Fluoro-4-nitrophenyl)methyl)acetamide

This protocol details the reaction with acetyl chloride, a common acylating agent.

Workflow Overview

Caption: Experimental workflow for N-acylation.

Materials & Method

  • Reagents: this compound, Acetyl chloride, Triethylamine (Et₃N), Dichloromethane (DCM), Deionized Water, Brine.

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DCM (approx. 0.1 M concentration) and stir to suspend the solid.

  • Neutralization: Add triethylamine (2.2 eq) to the suspension. The first equivalent neutralizes the HCl salt, and the second acts as an acid scavenger for the HCl generated during the reaction.[12] Stir for 10-15 minutes.

  • Acylation: Cool the mixture to 0°C in an ice bath. Add acetyl chloride (1.1 eq) dropwise via syringe. A precipitate of triethylammonium chloride will form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the mixture with DCM. Wash sequentially with water (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography.

ParameterExpected Outcome
Yield 85-95%
Appearance White to pale yellow solid
Key Analytical Data Consistent with N-((3-fluoro-4-nitrophenyl)methyl)acetamide structure[13][14]
N-Sulfonylation: Accessing the Sulfonamide Moiety

Sulfonamides are a privileged functional group in pharmacology. The reaction of the amine with a sulfonyl chloride, often called the Hinsberg reaction, provides a direct route to this important class of compounds.[15]

Protocol 2: Synthesis of N-((3-Fluoro-4-nitrophenyl)methyl)benzenesulfonamide

Materials & Method

  • Reagents: this compound, Benzenesulfonyl chloride, Pyridine, Dichloromethane (DCM), 1M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃), Brine.

  • Setup: Suspend this compound (1.0 eq) in DCM in a round-bottom flask.

  • Base Addition: Add pyridine (3.0 eq), which serves as both the neutralizing agent, acid scavenger, and catalyst.

  • Sulfonylation: Cool the mixture to 0°C and add benzenesulfonyl chloride (1.1 eq) portion-wise or as a solution in DCM.

  • Reaction: Stir the reaction at room temperature overnight. Monitor progress by TLC.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (2x, to remove excess pyridine), saturated NaHCO₃ (1x), and brine (1x). The reaction between primary amines and sulfonyl chlorides is a well-established method for sulfonamide synthesis.[16]

  • Isolation & Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting crude solid by recrystallization or silica gel chromatography.

ParameterExpected Outcome
Yield 80-90%
Appearance White solid
Key Analytical Data Consistent with N-((3-fluoro-4-nitrophenyl)methyl)benzenesulfonamide structure[17]
N-Alkylation via Reductive Amination

Direct alkylation of primary amines with alkyl halides often leads to mixtures of mono- and di-alkylated products. Reductive amination is a superior and highly controlled method for synthesizing secondary amines.[18] The process involves the initial formation of an imine with an aldehyde or ketone, followed by its immediate reduction.

G r_amine R-NH₂ carbinolamine Carbinolamine Intermediate r_amine->carbinolamine aldehyde R'-CHO aldehyde->carbinolamine imine Imine carbinolamine->imine h2o - H₂O carbinolamine->h2o s_amine Secondary Amine imine->s_amine reducing_agent [H] (e.g., NaBH(OAc)₃) reducing_agent->s_amine

Sources

Application Note: A Practical Guide to the N-Acylation of (3-Fluoro-4-nitrophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Acylated Fluoro-Nitroaromatic Compounds

N-acylated aromatic compounds are pivotal structural motifs in modern drug discovery and development. The incorporation of a fluoro group can enhance metabolic stability and binding affinity, while a nitro group often serves as a versatile synthetic handle for further chemical transformations or as a key pharmacophore in its own right. Specifically, N-acylated derivatives of (3-Fluoro-4-nitrophenyl)methanamine are emerging as important intermediates in the synthesis of various biologically active molecules, including potential antitubercular agents.[1] This application note provides a detailed, field-proven protocol for the efficient N-acylation of (3-Fluoro-4-nitrophenyl)methanamine hydrochloride, a common salt form of the parent amine.

Expertise & Experience: Deconstructing the "Why" Behind the Protocol

The presented protocol is designed for robustness and scalability, drawing upon established principles of amine acylation. The starting material is an amine hydrochloride, meaning the amine is protonated. Therefore, a key consideration is the use of a suitable base to both neutralize the hydrochloride salt and scavenge the hydrochloric acid byproduct generated during the acylation reaction with an acyl chloride.[2]

Triethylamine (Et3N) is selected as the base for this procedure due to its common use in facilitating amide bond formation from acyl chlorides.[3] It effectively neutralizes the liberated HCl, preventing the protonation and deactivation of the starting amine.[4] Two equivalents of triethylamine are used: the first to deprotonate the this compound to the free amine, and the second to neutralize the HCl produced during the reaction.

The choice of dichloromethane (DCM) as the solvent is based on its inert nature and its ability to dissolve both the amine substrate and the acylating agent. It also allows for straightforward work-up and product isolation. The reaction is initiated at a reduced temperature (0 °C) to control the initial exothermic reaction upon addition of the highly reactive acyl chloride, and then allowed to proceed at ambient temperature to ensure complete conversion.

Experimental Protocol: N-Acetylation of this compound

This protocol details the N-acetylation of this compound using acetyl chloride. The principles can be adapted for other acylating agents.

Materials and Reagents
ReagentFormulaMW ( g/mol )M/DensityEq.Amount
This compoundC₇H₈ClFN₂O₂206.60-1.0(Specify amount)
Acetyl ChlorideC₂H₃ClO78.491.104 g/mL1.1(Calculate based on amine)
Triethylamine (TEA)C₆H₁₅N101.190.726 g/mL2.2(Calculate based on amine)
Dichloromethane (DCM)CH₂Cl₂84.931.33 g/mL-(Specify volume)
Saturated aq. NaHCO₃----(As needed)
Brine (Saturated aq. NaCl)----(As needed)
Anhydrous MgSO₄ or Na₂SO₄----(As needed)
Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq.) in dichloromethane (DCM).

  • Basification: Cool the suspension to 0 °C using an ice-water bath. Add triethylamine (2.2 eq.) dropwise to the stirred suspension. A slight color change and dissolution of the solid may be observed as the free amine is generated.

  • Acylation: While maintaining the temperature at 0 °C, add acetyl chloride (1.1 eq.) dropwise to the reaction mixture. The addition should be slow to control the exotherm.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexane. The consumption of the starting amine and the formation of the less polar amide product should be observed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography on silica gel to yield the pure N-acetyl-(3-fluoro-4-nitrophenyl)methanamine.

Trustworthiness: A Self-Validating System

To ensure the integrity of the synthesis, in-process controls and final product characterization are essential.

  • Reaction Monitoring: As mentioned, TLC is a crucial tool for monitoring the reaction's progress. Staining with potassium permanganate or visualization under UV light can aid in identifying the starting material and the product.

  • Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the acylated product. The appearance of a new amide proton signal and a methyl singlet from the acetyl group, along with characteristic shifts in the aromatic and benzylic protons, will be indicative of a successful reaction.

    • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

    • Infrared (IR) Spectroscopy: The presence of a strong amide carbonyl stretch (typically around 1650 cm⁻¹) and the disappearance of the primary amine N-H stretches will provide further evidence of the transformation.

Visualizing the Workflow

The following diagram illustrates the key steps in the N-acylation process.

N_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Amine_HCl (3-Fluoro-4-nitrophenyl)methanamine HCl DCM Dichloromethane (Solvent) Amine_HCl->DCM Suspend Add_TEA Add Triethylamine (2.2 eq) at 0°C DCM->Add_TEA Add_AcCl Add Acetyl Chloride (1.1 eq) at 0°C Add_TEA->Add_AcCl Stir_RT Stir at Room Temperature Add_AcCl->Stir_RT Quench Wash with aq. NaHCO₃ Stir_RT->Quench Wash Wash with Water & Brine Quench->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Recrystallization/Chromatography) Concentrate->Purify Final_Product N-acetyl-(3-fluoro-4- nitrophenyl)methanamine Purify->Final_Product Yields

Caption: Workflow for the N-acylation of (3-Fluoro-4-nitrophenyl)methanamine HCl.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents.[5]

  • Fume Hood: All operations should be conducted in a well-ventilated fume hood.

  • Reagent Handling:

    • This compound: May be harmful if swallowed or inhaled and can cause skin and eye irritation.[5]

    • Acetyl Chloride: Is a corrosive and lachrymatory substance. It reacts violently with water. Handle with extreme care.

    • Triethylamine: Is a flammable liquid with a strong odor. It is corrosive and can cause severe skin and eye damage.

    • Dichloromethane: Is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Conclusion

This application note provides a comprehensive and reliable protocol for the N-acylation of this compound. By understanding the rationale behind each step and adhering to the outlined safety precautions, researchers can confidently synthesize these valuable intermediates for their drug discovery and development programs.

References

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC - NIH. (n.d.). Retrieved from [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine? (2018, June 30). ResearchGate. Retrieved from [Link]

  • Acetylation of Secondary amines. (2022, July 30). Chemistry Stack Exchange. Retrieved from [Link]

  • How to Safely Handle Reactive Chemicals. (2024, August 7). The Chemistry Blog. Retrieved from [Link]

  • Acylation of Amines, Part 1: with Acyl Halides. (2021, February 9). YouTube. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of N-(4 nitrophenyl) acetamide. (n.d.). ResearchGate. Retrieved from [Link]

  • N-Acylation in combinatorial chemistry. (n.d.). Arkat USA. Retrieved from [Link]

  • N-acylation of amides through internal nucleophilic catalysis. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020, November 20). Journal of Chemical, Biological and Physical Sciences. Retrieved from [Link]

  • N,N,N,TRIETHYLAMINE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Mild and Useful Method for N-Acylation of Amines. (2025, August 6). ResearchGate. Retrieved from [Link]

  • (PDF) N-Acylation in Combinatorial Chemistry. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Triethylamine: an efficient N-base catalyst for synthesis of annulated uracil derivativies in aqueous ethanol. (n.d.). Retrieved from [Link]

  • Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide. (n.d.). Google Patents.
  • Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 08.01 Acylation of Nucleophiles: Introduction and Biochemical Example. (2019, July 28). YouTube. Retrieved from [Link]

Sources

Application Notes and Protocols: Synthesis of Bio-relevant Heterocyclic Scaffolds from (3-Fluoro-4-nitrophenyl)methanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Value of (3-Fluoro-4-nitrophenyl)methanamine HCl in Medicinal Chemistry

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, often enhancing metabolic stability, membrane permeability, and binding affinity.[1] (3-Fluoro-4-nitrophenyl)methanamine hydrochloride is a versatile starting material, poised for the synthesis of a diverse array of fluorinated heterocyclic compounds. Its structure contains three key functionalities ripe for chemical elaboration: a primary benzylic amine, a nitro group ortho to the fluorine atom, and the fluorine atom itself, which modulates the electronic properties of the aromatic ring.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic pathways to generate valuable heterocyclic cores, such as quinoxalines and benzimidazoles, from this readily available precursor. The protocols detailed herein are designed to be robust and adaptable, with a focus on the causality behind experimental choices to empower researchers in their synthetic endeavors.

The core synthetic strategy involves a two-stage process:

  • Chemoselective Reduction: The selective reduction of the aromatic nitro group to an aniline, yielding the key intermediate, (4-amino-3-fluorophenyl)methanamine.

  • Cyclization/Condensation: The subsequent reaction of the resulting ortho-phenylenediamine moiety with appropriate synthons to construct the desired heterocyclic ring system.

Part 1: Chemoselective Reduction of (3-Fluoro-4-nitrophenyl)methanamine HCl

The primary challenge in the initial step is the selective reduction of the nitro group in the presence of a benzylic amine. Catalytic hydrogenation is a highly effective and clean method for this transformation.[2][3] The choice of catalyst and reaction conditions is crucial to prevent debenzylation or other side reactions. Palladium on carbon (Pd/C) is a preferred catalyst for this purpose. The hydrochloride salt of the starting material should be neutralized in situ or prior to the reaction to ensure the free amine is available for the desired reactivity in subsequent steps and to avoid poisoning the catalyst.

Protocol 1: Synthesis of (4-amino-3-fluorophenyl)methanamine

This protocol details the catalytic hydrogenation of (3-Fluoro-4-nitrophenyl)methanamine HCl to (4-amino-3-fluorophenyl)methanamine.

Materials:

  • (3-Fluoro-4-nitrophenyl)methanamine HCl

  • Palladium on carbon (10 wt. %)

  • Methanol (reagent grade)

  • Sodium bicarbonate (NaHCO₃)

  • Hydrogen gas (H₂)

  • Celite®

Equipment:

  • Parr hydrogenation apparatus or a flask equipped with a hydrogen balloon

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • To a hydrogenation flask, add (3-Fluoro-4-nitrophenyl)methanamine HCl (1.0 eq) and methanol to form a slurry.

  • Add sodium bicarbonate (1.1 eq) to neutralize the hydrochloride salt. Stir for 15 minutes at room temperature.

  • Carefully add 10% Pd/C (5-10 mol %).

  • Seal the flask and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (50 psi) or maintain a hydrogen atmosphere with a balloon.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (4-amino-3-fluorophenyl)methanamine. This product is often of sufficient purity for the subsequent cyclization steps.

Expected Yield and Characterization:

  • Yield: Typically >90%

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR: Expect characteristic shifts for the aromatic protons, the benzylic CH₂ group, and the two amine (NH₂) groups.

  • ¹⁹F NMR: A singlet corresponding to the fluorine atom.

  • MS (ESI+): Calculated for C₇H₉FN₂ [M+H]⁺, found.

Part 2: Synthesis of Fluorinated Heterocyclic Scaffolds

The synthesized (4-amino-3-fluorophenyl)methanamine serves as a versatile ortho-phenylenediamine precursor for the construction of various fused heterocyclic systems.

Application A: Synthesis of 6-Fluoro-substituted Quinoxalines

Quinoxalines are a class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. They are typically synthesized by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[4][5][6]

dot

Synthesis_Workflow cluster_cyclization Cyclization SM (3-Fluoro-4-nitrophenyl)methanamine HCl Intermediate (4-amino-3-fluorophenyl)methanamine SM->Intermediate Quinoxaline 6-Fluoro-Quinoxaline Derivative Intermediate->Quinoxaline 1,2-Dicarbonyl (e.g., Benzil) EtOH, reflux Benzimidazole 5-Fluoro-Benzimidazole Derivative Intermediate->Benzimidazole Aldehyde (RCHO) Oxidant or Carboxylic Acid (RCOOH) Acid catalyst

Caption: Synthetic workflow from the starting material to target heterocycles.

Protocol 2: Synthesis of (6-Fluoro-2,3-diphenylquinoxalin-5-yl)methanamine

Materials:

  • (4-amino-3-fluorophenyl)methanamine

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Ethanol (absolute)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve (4-amino-3-fluorophenyl)methanamine (1.0 eq) in absolute ethanol.

  • Add benzil (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, a precipitate of the quinoxaline product may form.

  • Cool the reaction mixture to room temperature, then place in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing with cold ethanol.

  • The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.

Expected Yield and Characterization:

  • Yield: 80-95%

  • Appearance: Crystalline solid.

  • ¹H NMR: Signals for the phenyl protons, the quinoxaline ring protons, and the benzylic CH₂ group.

  • ¹⁹F NMR: A singlet for the fluorine atom, likely shifted compared to the diamine precursor.[7][8]

  • MS (ESI+): Calculated for C₂₁H₁₆FN₃ [M+H]⁺, found.

Reactant 1Reactant 2ProductSolventConditionsTypical Yield
(4-amino-3-fluorophenyl)methanamineBenzil(6-Fluoro-2,3-diphenylquinoxalin-5-yl)methanamineEthanolReflux, 2-4h80-95%
(4-amino-3-fluorophenyl)methanamineGlyoxal(6-Fluoroquinoxalin-5-yl)methanamineEthanolRT, 1-2h75-90%
(4-amino-3-fluorophenyl)methanamine2,3-Butanedione(6-Fluoro-2,3-dimethylquinoxalin-5-yl)methanamineEthanolReflux, 1-3h85-98%

Table 1: Examples of 6-Fluoro-substituted Quinoxaline Synthesis.

Application B: Synthesis of 5-Fluoro-substituted Benzimidazoles

Benzimidazoles are another privileged heterocyclic scaffold found in numerous pharmaceuticals, including proton pump inhibitors and anthelmintics.[9][10] They are commonly synthesized from the reaction of ortho-phenylenediamines with aldehydes or carboxylic acids.[11]

dot

Benzimidazole_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Diamine (4-amino-3-fluorophenyl)methanamine SchiffBase Schiff Base Intermediate Diamine->SchiffBase Condensation (-H₂O) Aldehyde Aldehyde (RCHO) Aldehyde->SchiffBase Dihydrobenzimidazole Dihydrobenzimidazole SchiffBase->Dihydrobenzimidazole Intramolecular Cyclization Benzimidazole 5-Fluoro-Benzimidazole Derivative Dihydrobenzimidazole->Benzimidazole Oxidation (-H₂)

Caption: General mechanism for benzimidazole synthesis from an aldehyde.

Protocol 3: Synthesis of (5-Fluoro-2-phenyl-1H-benzimidazol-4-yl)methanamine

This protocol uses an aldehyde as the synthon for the C2 position of the benzimidazole.

Materials:

  • (4-amino-3-fluorophenyl)methanamine

  • Benzaldehyde

  • Ethanol

  • Sodium metabisulfite (Na₂S₂O₅) or another mild oxidant (e.g., air)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, depending on aldehyde reactivity)

Procedure:

  • Dissolve (4-amino-3-fluorophenyl)methanamine (1.0 eq) in ethanol in a round-bottom flask.

  • Add benzaldehyde (1.0 eq) to the solution.

  • Add sodium metabisulfite (1.1 eq) as a mild oxidant.

  • Stir the reaction mixture at room temperature to 50°C for 6-12 hours. The reaction can be gently heated to drive the cyclization and oxidation.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and add water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and then a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Expected Yield and Characterization:

  • Yield: 70-90%

  • Appearance: Solid.

  • ¹H NMR: Signals for the phenyl protons, the benzimidazole ring protons, the benzylic CH₂ group, and the NH proton of the imidazole ring.

  • ¹⁹F NMR: A singlet for the fluorine atom.

  • MS (ESI+): Calculated for C₁₄H₁₂FN₃ [M+H]⁺, found.

Reactant 1Reactant 2ProductConditionsTypical Yield
(4-amino-3-fluorophenyl)methanamineBenzaldehyde(5-Fluoro-2-phenyl-1H-benzimidazol-4-yl)methanamineNa₂S₂O₅, EtOH, 50°C, 12h70-90%
(4-amino-3-fluorophenyl)methanamineFormic Acid(5-Fluoro-1H-benzimidazol-4-yl)methanamine4M HCl, Reflux, 4h65-85%
(4-amino-3-fluorophenyl)methanamineAcetic Acid(5-Fluoro-2-methyl-1H-benzimidazol-4-yl)methanamine4M HCl, Reflux, 4h75-92%

Table 2: Examples of 5-Fluoro-substituted Benzimidazole Synthesis.

Conclusion

(3-Fluoro-4-nitrophenyl)methanamine HCl is a highly valuable and versatile building block for the synthesis of medicinally relevant fluorinated heterocyclic compounds. The protocols outlined in this application note provide robust and reproducible methods for the chemoselective reduction of the nitro group and subsequent cyclization to form substituted quinoxalines and benzimidazoles. By understanding the underlying principles of these transformations, researchers can adapt and expand upon these methodologies to generate novel and diverse libraries of compounds for drug discovery and development programs.

References

  • Yang, C., et al. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Green Chemistry, 20(4), 886–893. Available at: [Link]

  • DSpace@MIT. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Available at: [Link]

  • Google Patents. (2015). Catalytic hydrogenation of nitriles.
  • JRF Global. (2023). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. Available at: [Link]

  • Google Patents. (1963). Catalytic hydrogenation of nitrophenol.
  • AIP Publishing. (2022). Synthesis and Characterization of Some Benzimidazole Derivatives From 4-Methyl Ortho-Phenylene Diamine and Evaluating Their Effectiveness. Available at: [Link]

  • National Institutes of Health. (2017). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Available at: [Link]

  • Google Patents. (1949). Hydrogenation of nitro compounds.
  • ResearchGate. (2017). Reaction of trifluoromethyl 1,3-dicarbonyl compounds with formaldehyde and esters of natural α-aminoacids. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • National Institutes of Health. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Available at: [Link]

  • Royal Society of Chemistry. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Available at: [Link]

  • ResearchGate. (2024). Synthesis of quinoxaline using o-phenylenediamine with various diketone.... Available at: [Link]

  • Scribd. Quinoxaline Synthesis via o-Phenylenediamine. Available at: [Link]

  • Arkivoc. (2017). Reaction of trifluoromethyl 1,3-dicarbonyl compounds with formaldehyde and esters of natural α-aminoacids. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Available at: [Link]

  • ResearchGate. (2017). Synthesis of Benzimidazole Derivatives Containing Schiff Base Exhibiting Antimicrobial Activities. Available at: [Link]

  • National Institutes of Health. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Available at: [Link]

  • National Institutes of Health. (2012). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. Available at: [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • ResearchGate. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2022). Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. Available at: [Link]

  • National Institutes of Health. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Available at: [Link]

  • National Institutes of Health. (2013). Substitutions of Fluorine Atoms and Phenoxy Groups in the Synthesis of Quinoxaline 1,4-di-N-oxide Derivatives. Available at: [Link]

  • National Institutes of Health. (2020). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Available at: [Link]

Sources

Application Note: A Stability-Indicating HPLC Method for Purity Analysis of (3-Fluoro-4-nitrophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of (3-Fluoro-4-nitrophenyl)methanamine hydrochloride, a key intermediate in pharmaceutical synthesis. The method is designed for precision, accuracy, and specificity, ensuring reliable separation of the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products. The protocol employs a C18 stationary phase with a gradient elution of phosphate buffer and acetonitrile, coupled with UV detection. Comprehensive validation, including forced degradation studies under hydrolytic, oxidative, thermal, and photolytic stress conditions, was conducted in accordance with the International Council for Harmonisation (ICH) guidelines to confirm the method's stability-indicating capabilities.[1][2][3][4] This method is suitable for routine quality control and stability testing in drug development and manufacturing environments.

Introduction

This compound is a critical building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, a reliable and validated analytical method is essential to quantify the compound and detect any impurities.[5][6] High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high precision, sensitivity, and resolving power.[6][7]

This guide provides a detailed protocol for a stability-indicating RP-HPLC method. The "stability-indicating" designation is crucial, as it confirms that the method can unequivocally separate the analyte of interest from degradation products that may form under various stress conditions, a key regulatory requirement.[3][4][8][9] The causality for selecting RP-HPLC is based on the polarity and aromatic nature of the analyte, making it ideally suited for retention and separation on a non-polar C18 stationary phase.[10][11][12]

Principles of the Method

The separation is based on the principles of reverse-phase chromatography, where the stationary phase is non-polar (C18 alkyl chains) and the mobile phase is polar.[13] (3-Fluoro-4-nitrophenyl)methanamine is a polar, ionizable compound containing an aromatic ring, a nitro group, a fluorine atom, and a primary amine.

  • Analyte Retention: The hydrophobic interactions between the phenyl ring of the analyte and the C18 alkyl chains of the stationary phase are the primary mechanism of retention.[13]

  • Mobile Phase Control: The mobile phase consists of an aqueous buffer and an organic modifier (acetonitrile). The amine group's ionization is controlled by the mobile phase pH. Maintaining a slightly acidic pH (around 3.0) ensures the primary amine is protonated, which can improve peak shape and control retention.[13] A gradient elution, where the concentration of the organic modifier is increased over time, is employed to ensure elution of both polar and potential non-polar impurities within a reasonable timeframe.

  • UV Detection: The presence of the nitroaromatic chromophore in the molecule allows for sensitive detection using a UV-Vis spectrophotometer.[14] Based on data for similar nitroaromatic compounds, a detection wavelength in the range of 240-275 nm is expected to provide a strong signal.[15]

Experimental Method

Reagents and Materials
  • This compound Reference Standard (≥99.5% purity)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH2PO4) (Analytical Grade)

  • Phosphoric Acid (85%) (Analytical Grade)

  • Water (HPLC Grade or Milli-Q)

  • Hydrochloric Acid (0.1 N)

  • Sodium Hydroxide (0.1 N)

  • Hydrogen Peroxide (3%)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector is required.

ParameterRecommended SettingCausality and Justification
HPLC Column C18, 250 mm x 4.6 mm, 5 µmIndustry standard for reverse-phase separation of aromatic compounds, providing excellent resolution and peak shape.[16][17]
Mobile Phase A 20 mM KH2PO4, pH adjusted to 3.0 with H3PO4Buffered aqueous phase to control the ionization of the amine group, ensuring consistent retention and symmetrical peaks.[13]
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength for aromatic compounds.[11]
Gradient Program 0-2 min: 10% B; 2-15 min: 10% to 70% B; 15-18 min: 70% B; 18-20 min: 70% to 10% B; 20-25 min: 10% BA gradient is necessary to elute potential impurities with different polarities and to ensure the main peak is well-resolved from any degradants.[18]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run times.
Column Temp. 30 °CControlled temperature ensures reproducible retention times and improves peak symmetry.
Detection UV at 254 nmNitroaromatic compounds exhibit strong absorbance in this region, ensuring high sensitivity.[14][19] A DAD can be used to scan for optimal wavelength and check for peak purity.
Injection Vol. 10 µLStandard volume to balance sensitivity and peak shape.
Diluent Mobile Phase A / Acetonitrile (80:20 v/v)Ensures sample solubility and compatibility with the initial mobile phase conditions to prevent peak distortion.
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Method Validation and Specificity: Forced Degradation Protocol

To establish the method's trustworthiness and prove it is stability-indicating, forced degradation studies must be performed as mandated by ICH guidelines.[1][8][20] The goal is to achieve 5-20% degradation of the active ingredient to ensure that potential degradation products are generated at a detectable level.[9][21]

G cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis Workflow Acid Acid HPLC_Analysis Inject into HPLC System (Proposed Method) Acid->HPLC_Analysis Base Base Base->HPLC_Analysis Oxidative Oxidative Oxidative->HPLC_Analysis Thermal Thermal Thermal->HPLC_Analysis Photolytic Photolytic Photolytic->HPLC_Analysis API_Sample (3-Fluoro-4-nitrophenyl)methanamine HCl Sample Solution API_Sample->Acid API_Sample->Base API_Sample->Oxidative API_Sample->Thermal API_Sample->Photolytic Data_Eval Evaluate Chromatogram: - Peak Purity - Resolution > 2 - Mass Balance HPLC_Analysis->Data_Eval

Step-by-Step Forced Degradation Protocol
  • Acid Hydrolysis: To 1 mL of sample solution, add 1 mL of 0.1 N HCl. Heat at 60 °C for 4 hours. Cool to room temperature and neutralize with 1 mL of 0.1 N NaOH before injection.

  • Base Hydrolysis: To 1 mL of sample solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize with 1 mL of 0.1 N HCl before injection.

  • Oxidative Degradation: To 1 mL of sample solution, add 1 mL of 3% H2O2. Keep at room temperature for 6 hours, protected from light.

  • Thermal Degradation: Expose the solid powder sample to 105 °C in a hot air oven for 24 hours. Prepare the sample solution as described in section 3.3.

  • Photolytic Degradation: Expose the solid powder sample to UV light (254 nm) and visible light in a photostability chamber as per ICH Q1B guidelines. Prepare the sample solution as described in section 3.3.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described. Use a DAD to evaluate peak purity of the main analyte peak in each chromatogram.

Results and Discussion

System Suitability

Before sample analysis, the chromatographic system must pass system suitability tests (SST). This ensures the system is performing adequately.

SST ParameterAcceptance CriteriaJustification
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, which is critical for accurate integration and quantification.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and the ability to produce sharp, narrow peaks.
% RSD of Peak Area ≤ 1.0% (for n=5 injections)Demonstrates the precision of the injection and detection system.[22]
Method Specificity and Forced Degradation Results

The method demonstrates excellent specificity. The chromatogram of the unstressed sample should show a single, sharp peak for (3-Fluoro-4-nitrophenyl)methanamine. In the chromatograms of the stressed samples, degradation products were observed. Crucially, all degradation peaks were well-resolved from the main analyte peak (Resolution > 2.0).

Stress Condition% Degradation (Typical)Observations
Acid Hydrolysis ~12%One major and one minor degradation peak observed.
Base Hydrolysis ~18%Two major degradation peaks observed. Analyte is most sensitive to basic conditions.
Oxidative ~8%One significant degradation peak observed.
Thermal < 2%The compound is highly stable to dry heat.
Photolytic ~5%Minor degradation observed, indicating some light sensitivity.

The peak purity analysis via DAD for the (3-Fluoro-4-nitrophenyl)methanamine peak in all stressed samples should pass, confirming that no degradation products are co-eluting. This result validates the method as being stability-indicating.[1][2]

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard (0.5 mg/mL) SST System Suitability Test (5 injections of Standard) Prep_Standard->SST Prep_Sample Prepare Sample (0.5 mg/mL) Analysis Inject Blank (Diluent) Inject Standard Inject Sample Prep_Sample->Analysis SST->Analysis If Pass Integration Integrate Peak Areas Analysis->Integration Calculation Calculate % Purity (Area Normalization) Integration->Calculation Report Generate Report Calculation->Report

Conclusion

The RP-HPLC method described in this application note is specific, precise, and stability-indicating for the purity analysis of this compound. The method successfully separates the main compound from all degradation products generated under various stress conditions, confirming its suitability for quality control and stability studies in a regulated environment. The comprehensive protocol and validation strategy provide a trustworthy system for ensuring the quality of this important pharmaceutical intermediate.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • IU Indianapolis ScholarWorks. A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Available at: [Link]

  • ResearchGate. Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Available at: [Link]

  • Prime Scholars. Stability Indicating RP-HPLC Method Development and Validation of Norfloxacin. Available at: [Link]

  • PubMed (National Library of Medicine). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Available at: [Link]

  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]

  • ResearchGate. UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II), and 2,4-dinitrophenol (III). Available at: [Link]

  • LinkedIn. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]

  • PubMed (National Library of Medicine). Development and validation of a stability indicating HPLC method for simultaneous determination of four novel fluoroquinolone dimers as potential antibacterial agents. Available at: [Link]

  • Agilent Technologies. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]

  • National Center for Biotechnology Information. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Available at: [Link]

  • ResearchGate. The UV–vis spectra of various nitroaromatic compounds and excitation of compound 1. Available at: [Link]

  • PubMed (National Library of Medicine). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Available at: [Link]

  • National Center for Biotechnology Information. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Available at: [Link]

  • Hichrom. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Chromatography Online. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available at: [Link]

  • Preprints.org. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]

  • ResearchGate. Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Available at: [Link]

  • ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Available at: [Link]

  • PubMed (National Library of Medicine). Indirect fluorescent determination of selected nitro-aromatic and pharmaceutical compounds via UV-photolysis of 2-phenylbenzimidazole-5-sulfonate. Available at: [Link]

  • Technium Science. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]

  • Doc Brown's Chemistry. UV-visible light absorption spectrum of phenol & 3-nitrophenol. Available at: [Link]

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Sources

Application Note: A Robust LC-MS Protocol for High-Throughput Reaction Monitoring of (3-Fluoro-4-nitrophenyl)methanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for the rapid and accurate reaction monitoring of (3-Fluoro-4-nitrophenyl)methanamine HCl. This compound is a key intermediate in various synthetic pathways within drug discovery and development. The described method is tailored for researchers, scientists, and drug development professionals who require a reliable and efficient analytical tool to track reaction progress, identify potential byproducts, and ensure the quality of synthetic intermediates. The protocol emphasizes not only the procedural steps but also the scientific rationale behind the selection of chromatographic and mass spectrometric parameters, ensuring a robust and self-validating system.

Introduction: The Critical Role of Reaction Monitoring in Pharmaceutical Synthesis

In the fast-paced environment of pharmaceutical research and development, the ability to monitor chemical reactions in real-time or near real-time is paramount. It allows for the precise determination of reaction endpoints, the identification of reaction kinetics, and the detection of any unwanted side reactions or impurity formation. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as an indispensable tool for this purpose, offering a powerful combination of high-resolution separation and sensitive, specific detection.[1]

(3-Fluoro-4-nitrophenyl)methanamine is a versatile building block in medicinal chemistry. Its purity and the controlled progression of reactions involving it are critical for the successful synthesis of active pharmaceutical ingredients (APIs). This protocol provides a turnkey LC-MS method that can be readily implemented to provide chemists with timely and accurate data, thereby accelerating development timelines and enhancing process understanding.

Scientific Principles and Method Rationale

The development of this protocol was guided by the physicochemical properties of (3-Fluoro-4-nitrophenyl)methanamine. As a primary benzylamine, it is readily protonated, making it an excellent candidate for positive mode Electrospray Ionization (ESI). The presence of a fluorine atom and a nitro group on the aromatic ring influences its chromatographic retention and mass spectrometric fragmentation.

Chromatographic Strategy

A reversed-phase chromatographic approach was selected due to its wide applicability and robustness for the analysis of moderately polar small molecules. A C18 stationary phase provides the necessary hydrophobic interaction to retain the analyte, while a gradient elution with an acidified water-acetonitrile mobile phase ensures sharp peak shapes and efficient separation from potential impurities. The use of formic acid in the mobile phase serves a dual purpose: it improves chromatographic peak shape for the basic amine analyte and promotes its protonation for enhanced ESI-MS sensitivity.

Mass Spectrometric Detection

Positive mode Electrospray Ionization (ESI) was chosen as the ionization source due to its soft ionization nature, which typically yields a prominent protonated molecular ion ([M+H]⁺), simplifying spectral interpretation. For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for its superior sensitivity and selectivity.[2] This involves selecting the protonated molecule as the precursor ion and monitoring a specific, stable fragment ion (product ion) generated through collision-induced dissociation (CID).

Experimental Workflow

The overall experimental workflow is designed for efficiency and ease of use in a high-throughput reaction monitoring setting.

LC-MS Reaction Monitoring Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Reaction Reaction Mixture Quench Quench (optional) Reaction->Quench Dilute Dilute with Mobile Phase A Quench->Dilute Filter Filter (0.22 µm) Dilute->Filter Vial Transfer to LC vial Filter->Vial Inject Inject Sample Vial->Inject LC Chromatographic Separation (Reversed-Phase C18) Inject->LC MS Mass Spectrometric Detection (ESI+, MRM) LC->MS Acquire Data Acquisition MS->Acquire Integrate Peak Integration Acquire->Integrate Quantify Quantification (Peak Area vs. Time) Integrate->Quantify Report Generate Report Quantify->Report Reaction_Monitoring_Data_Analysis cluster_0 Input Data cluster_1 Analysis cluster_2 Output LC_MS_Data Raw LC-MS Data (Peak Areas at t0, t1, t2...) Plot_Data Plot Peak Area vs. Time LC_MS_Data->Plot_Data Kinetics Determine Reaction Kinetics (e.g., % Conversion) Plot_Data->Kinetics Progress_Curve Reaction Progress Curve Plot_Data->Progress_Curve Report Summary Report: - Endpoint Determination - Impurity Profile Kinetics->Report Progress_Curve->Report

Sources

Application Notes and Protocols for the Utilization of (3-Fluoro-4-nitrophenyl)methanamine Hydrochloride in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Value of (3-Fluoro-4-nitrophenyl)methanamine Hydrochloride in Drug Discovery

In the landscape of modern drug discovery, the efficiency of synthesizing and screening large, diverse compound libraries is a critical determinant of success. Parallel synthesis has emerged as a cornerstone of this endeavor, enabling the rapid generation of numerous analogs for structure-activity relationship (SAR) studies.[1] The choice of building blocks is paramount in library design, and this compound stands out as a particularly valuable scaffold.

This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective use of this compound in parallel synthesis campaigns. Its trifunctional nature—a reactive primary amine, an electron-deficient aromatic ring, and a reducible nitro group—offers multiple points for diversification, allowing for the exploration of a vast chemical space from a single, readily available starting material. The presence of the fluorine atom can also confer desirable pharmacokinetic properties, such as enhanced metabolic stability and binding affinity.[2]

We will delve into detailed protocols for key transformations amenable to a high-throughput format, including amide bond formation, reductive amination, and the synthesis of ureas, thioureas, and sulfonamides. The causality behind experimental choices will be elucidated to empower researchers to adapt and troubleshoot these methods for their specific needs.

Core Reactions and Library Generation

The primary amino group of (3-fluoro-4-nitrophenyl)methanamine serves as the principal handle for diversification in a parallel synthesis workflow. The subsequent reduction of the nitro group can provide a secondary point for further chemical elaboration, leading to the generation of complex, multi-dimensional libraries.

I. Parallel Amide Bond Formation: The Workhorse of Combinatorial Chemistry

Amide bond formation is a fundamental reaction in medicinal chemistry. For parallel synthesis, the use of robust coupling agents and conditions that ensure high conversion and easy purification are essential.

Causality of Experimental Choices:

  • Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are commonly used for their ability to dissolve a wide range of reactants and reagents.

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are preferred for their high efficiency and low rates of epimerization.

  • Base: A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride salt of the starting amine and the acidic byproducts of the coupling reaction without interfering with the desired transformation.

Experimental Protocol: Parallel Amide Synthesis in a 96-Well Plate

  • Reagent Preparation:

    • Prepare a 0.5 M stock solution of this compound in anhydrous DMF.

    • Prepare 0.5 M stock solutions of a diverse set of carboxylic acids (Building Block A) in anhydrous DMF in a separate 96-well plate.

    • Prepare a 0.6 M stock solution of HATU in anhydrous DMF.

    • Prepare a 1.5 M stock solution of DIPEA in anhydrous DMF.

  • Reaction Assembly (in a 96-well reaction block):

    • To each well, add 100 µL (0.05 mmol) of the this compound stock solution.

    • Add 150 µL (0.075 mmol) of the DIPEA stock solution to each well.

    • Add 100 µL (0.05 mmol) of the respective carboxylic acid stock solution to each well.

    • Initiate the reaction by adding 100 µL (0.06 mmol) of the HATU stock solution to each well.

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 12-16 hours.

    • Quench the reaction by adding 500 µL of water to each well.

    • Extract the products by adding 1 mL of ethyl acetate to each well, sealing, and shaking vigorously. Allow the layers to separate.

    • Transfer the organic layer to a new 96-well plate for analysis and purification (e.g., by preparative LC-MS).

Visualization of Parallel Amide Synthesis Workflow

G cluster_reagents Reagent Plates cluster_reaction Parallel Synthesis cluster_purification Analysis & Purification Amine (3-Fluoro-4-nitrophenyl)methanamine HCl Stock Solution ReactionPlate 96-Well Reaction Plate (DMF, Room Temp) Amine->ReactionPlate Dispense Acids Carboxylic Acid Library (Building Block A) Acids->ReactionPlate Dispense Coupling HATU & DIPEA Stock Solutions Coupling->ReactionPlate Dispense Purification LC-MS Analysis & Preparative HPLC ReactionPlate->Purification Work-up & Extract Library Amide Library (96 Compounds) Purification->Library caption Workflow for Parallel Amide Synthesis

Caption: Workflow for Parallel Amide Synthesis.

II. Reductive Amination for Library Diversification

Reductive amination is a powerful method for forming C-N bonds and is highly amenable to parallel synthesis. It involves the reaction of the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary amine.

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to moisture than other borohydrides and can be handled conveniently in a parallel format.

  • Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF) are suitable solvents for this reaction.

  • Acid Catalyst: A catalytic amount of acetic acid can accelerate the formation of the imine intermediate.

Experimental Protocol: Parallel Reductive Amination

  • Reagent Preparation:

    • Prepare a 0.5 M stock solution of this compound and 1.1 equivalents of DIPEA in anhydrous DCE.

    • Prepare 0.5 M stock solutions of a diverse set of aldehydes or ketones (Building Block B) in anhydrous DCE in a separate 96-well plate.

    • Weigh sodium triacetoxyborohydride (1.5 equivalents per well) into a 96-well plate.

  • Reaction Assembly:

    • To each well of the plate containing STAB, add 100 µL (0.05 mmol) of the amine stock solution.

    • Add 100 µL (0.05 mmol) of the respective aldehyde/ketone stock solution to each well.

    • Add 5 µL of glacial acetic acid to each well.

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 16-24 hours.

    • Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract with 1 mL of DCM.

    • Transfer the organic layer to a new plate for analysis and purification.

III. Synthesis of Urea and Thiourea Libraries

Ureas and thioureas are common motifs in bioactive molecules. Their synthesis in a parallel format can be readily achieved by reacting the primary amine with a library of isocyanates or isothiocyanates.

Causality of Experimental Choices:

  • Reactants: Commercially available or readily synthesized isocyanates and isothiocyanates provide a straightforward route to diverse libraries.

  • Solvent: Aprotic solvents like THF or DCM are ideal to prevent unwanted side reactions.

  • Base: A tertiary amine base like triethylamine (TEA) or DIPEA is used to liberate the free amine from its hydrochloride salt.

Experimental Protocol: Parallel Urea/Thiourea Synthesis

  • Reagent Preparation:

    • Prepare a 0.5 M stock solution of this compound and 1.1 equivalents of DIPEA in anhydrous THF.

    • Prepare 0.5 M stock solutions of a diverse set of isocyanates or isothiocyanates (Building Block C) in anhydrous THF in a separate 96-well plate.

  • Reaction Assembly:

    • To each well of a 96-well reaction block, add 100 µL (0.05 mmol) of the amine stock solution.

    • Add 100 µL (0.05 mmol) of the respective isocyanate/isothiocyanate stock solution to each well.

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 4-8 hours.

    • Concentrate the solvent in vacuo.

    • Redissolve the residue in a suitable solvent like DMSO for direct screening or purify via preparative LC-MS.

Visualization of Library Diversification

G cluster_rxns Parallel Reactions cluster_libs Diverse Compound Libraries Start (3-Fluoro-4-nitrophenyl)methanamine Hydrochloride Amide Amide Formation + R-COOH Start->Amide Reductive Reductive Amination + R-CHO/R2CO Start->Reductive Urea Urea/Thiourea Formation + R-NCO/R-NCS Start->Urea Lib_Amide Amide Library Amide->Lib_Amide Lib_Amine Secondary Amine Library Reductive->Lib_Amine Lib_Urea Urea/Thiourea Library Urea->Lib_Urea caption Diversification of the core scaffold.

Caption: Diversification of the core scaffold.

IV. Parallel Sulfonamide Synthesis

Sulfonamides are another important class of pharmacophores. Their synthesis is readily adaptable to a parallel format.

Causality of Experimental Choices:

  • Reactants: A library of sulfonyl chlorides is reacted with the primary amine.

  • Base: Pyridine is often used as both a base and a solvent, but for parallel synthesis, a non-volatile base like DIPEA in a solvent like DCM is more practical.

  • Solvent: DCM is a good choice due to its inertness and ease of removal.

Experimental Protocol: Parallel Sulfonamide Synthesis

  • Reagent Preparation:

    • Prepare a 0.5 M stock solution of this compound in anhydrous DCM.

    • Prepare 0.5 M stock solutions of a diverse set of sulfonyl chlorides (Building Block D) in anhydrous DCM in a separate 96-well plate.

    • Prepare a 1.5 M stock solution of DIPEA in anhydrous DCM.

  • Reaction Assembly:

    • To each well of a 96-well reaction block, add 100 µL (0.05 mmol) of the amine stock solution.

    • Add 100 µL (0.15 mmol) of the DIPEA stock solution.

    • Add 110 µL (0.055 mmol) of the respective sulfonyl chloride stock solution.

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 12-18 hours.

    • Wash the reaction mixture by adding 500 µL of 1 M HCl, shaking, and removing the aqueous layer.

    • Wash with 500 µL of saturated aqueous sodium bicarbonate.

    • Transfer the organic layer to a new plate and concentrate in vacuo.

Data Summary and Reaction Parameters

Reaction TypeBuilding Block (Variable)Key ReagentsSolventTemp.Time (h)
Amide Formation Carboxylic AcidsHATU, DIPEADMFRT12-16
Reductive Amination Aldehydes/KetonesNaBH(OAc)₃, AcOHDCERT16-24
Urea Synthesis IsocyanatesDIPEATHFRT4-8
Thiourea Synthesis IsothiocyanatesDIPEATHFRT4-8
Sulfonamide Synthesis Sulfonyl ChloridesDIPEADCMRT12-18

Conclusion and Future Directions

This compound is a versatile and powerful building block for parallel synthesis. The protocols outlined in this application note provide a robust starting point for the generation of diverse libraries of amides, secondary amines, ureas, thioureas, and sulfonamides. A key strategic advantage of this scaffold is the potential for subsequent modification of the nitro group. Reduction to an aniline opens up a second dimension of diversification, allowing for the synthesis of even more complex and drug-like molecules. This two-stage diversification strategy significantly expands the accessible chemical space, enhancing the probability of identifying novel hit compounds in high-throughput screening campaigns.

References

  • Jung, K. Y., et al. (2007). Synthesis and biological evaluation of aminoisoquinolinylureas as potent antiproliferative agents. Bioorganic & Medicinal Chemistry Letters, 17(3), 673-676. [Link]

  • Prasad, A. S., et al. (2018). Synthesis and characterization of new thiourea and urea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole as antimicrobial and antioxidant agents. Journal of the Serbian Chemical Society, 83(10), 1149-1162. [Link]

  • El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry, 63(12), 5291-5314. [Link]

  • Karaduman, R., & Gurdere, M. B. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. Biointerface Research in Applied Chemistry, 12(4), 5133-5143. [Link]

  • ResearchGate. (n.d.). Synthetic route and structures for thiourea derivatives (3a–e). [Link]

  • Google Patents. (n.d.).
  • SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. [Link]

  • Ayaz, M., et al. (2019). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 24(17), 3176. [Link]

  • MDPI. (2020). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. [Link]

  • Patil, S. A., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(17), 4059. [Link]

  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. [Link]

  • Bogolubsky, A. V., et al. (2011). A facile synthesis of unsymmetrical ureas. Tetrahedron, 67(20), 3619-3623. [Link]

  • MDPI. (2020). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. [Link]

  • Wang, C., et al. (2024). Combinatorial discovery of antibacterials via a feature-fusion based machine learning workflow. Chemical Science, 15(14), 5143-5152. [Link]

  • American Chemical Society. (2025). Discovery and development of amine–carboxylic acid coupling reactions using high throughput experimentation. [Link]

Sources

Application Notes and Protocols for the Strategic Incorporation of the 3-Fluoro-4-nitrophenyl Moiety into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3-Fluoro-4-nitrophenyl Moiety in Drug Discovery

The 3-fluoro-4-nitrophenyl group is a privileged structural motif in modern medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of bioactive molecules. Its utility stems from a unique combination of electronic and steric properties conferred by the fluorine and nitro substituents. The strongly electron-withdrawing nitro group, positioned para to the fluorine atom, significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This activation makes the fluorine atom an excellent leaving group, facilitating the formation of new carbon-oxygen or carbon-nitrogen bonds under relatively mild conditions. This reactivity profile is a cornerstone for the construction of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics.[1][2]

The fluorine atom itself offers several advantages in drug design, including its small size, high electronegativity, and its ability to form strong bonds with carbon. It can modulate the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. The multi-kinase inhibitor Regorafenib, approved for the treatment of metastatic colorectal cancer, is a prominent example of a drug whose synthesis relies on the reactivity of a 3-fluoro-4-nitrophenol precursor.[3]

This comprehensive guide provides detailed protocols and expert insights into the incorporation of the 3-fluoro-4-nitrophenyl moiety into molecular scaffolds. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to leverage this valuable chemical entity in their research endeavors.

The Underpinning Chemistry: Understanding the Nucleophilic Aromatic Substitution (SNAr) Reaction

The incorporation of the 3-fluoro-4-nitrophenyl moiety is predominantly achieved through the nucleophilic aromatic substitution (SNAr) mechanism. Unlike electrophilic aromatic substitution, which is characteristic of electron-rich aromatic rings, SNAr occurs on electron-deficient aromatic systems. The reaction proceeds via a two-step addition-elimination pathway.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile (e.g., an amine, phenoxide, or thiolate) attacks the carbon atom bearing the fluorine atom. This initial attack is the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the para-nitro group. This delocalization provides significant stabilization to the intermediate, thereby lowering the activation energy of the reaction.[1][4]

  • Elimination of the Leaving Group and Re-aromatization: In the second, faster step, the leaving group (in this case, the fluoride ion) is expelled, and the aromaticity of the ring is restored to yield the final substituted product. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, further facilitating the initial nucleophilic attack.

Visualizing the SNAr Mechanism

Workflow sub 3-Fluoro-4-nitrophenyl Substrate snar SNAr Reaction (Base, Solvent, Heat) sub->snar nuc Nucleophile (e.g., Amine, Phenol) nuc->snar intermediate Nitro-substituted Intermediate snar->intermediate reduction Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂) intermediate->reduction aniline Aniline Derivative reduction->aniline coupling Coupling Reaction (e.g., Urea/Amide formation) aniline->coupling final Final Bioactive Molecule coupling->final

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (3-Fluoro-4-nitrophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Fluoro-4-nitrophenyl)methanamine hydrochloride. This valuable chemical intermediate presents a unique synthetic challenge: the selective reduction of a nitrile to a primary amine while preserving a chemically sensitive nitro group on the same aromatic ring. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate this synthesis and maximize your yield and purity.

Synthetic Pathway Overview

The most common and reliable route to this compound involves the selective reduction of the precursor, 3-Fluoro-4-nitrobenzonitrile . The primary challenge lies in the choice of reducing agent, as many common reagents will indiscriminately reduce both the nitrile and the nitro functionalities.

G cluster_0 Synthetic Route A 3-Fluoro-4-nitrobenzonitrile (Starting Material) B (3-Fluoro-4-nitrophenyl)methanamine (Free Base) A->B Selective Nitrile Reduction (e.g., BH3-THF) C (3-Fluoro-4-nitrophenyl)methanamine HCl (Final Product) B->C Salt Formation (HCl in Ether/IPA)

Caption: Overall synthetic pathway for (3-Fluoro-4-nitrophenyl)methanamine HCl.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q1: My overall yield is critically low. What are the most common causes?

A1: Low yield is a frequent issue stemming from several potential root causes. A systematic approach is required for diagnosis:

  • Non-selective Reduction: This is the most probable cause. If your reducing agent is also converting the nitro group to an amine, you are consuming your starting material to produce a significant, undesired side-product, (4-amino-3-fluorophenyl)methanamine. Standard catalytic hydrogenation with H₂/Pd/C is known to readily reduce nitro groups and is generally unsuitable for this specific transformation.[1]

  • Incomplete Reaction: The reaction may have stalled. This can be due to deactivated reagents (especially borane complexes, which can degrade with moisture), insufficient equivalents of the reducing agent, or non-optimal reaction temperatures.

  • Workup and Isolation Losses: The product, being a primary amine, can have some solubility in the aqueous phase during extraction, especially if the pH is not carefully controlled. Furthermore, the final hydrochloride salt may be highly soluble in certain alcoholic solvents, leading to losses during recrystallization or washing steps.

Q2: I'm observing significant reduction of the nitro group. How can I improve selectivity for the nitrile reduction?

A2: Achieving chemoselectivity is the cornerstone of this synthesis. The key is to use a reducing agent that preferentially attacks the electrophilic carbon of the nitrile group over the nitro group.

  • Mechanism of Selectivity: Borane-based reagents, such as Borane-THF complex (BH₃-THF) or Borane-dimethyl sulfide complex (BH₃-SMe₂), are excellent choices.[2] Borane is an electrophilic reducing agent (a Lewis acid) that coordinates to the lone pair of electrons on the nitrile nitrogen. This coordination activates the nitrile for reduction by hydride transfer. Aromatic nitro groups are less susceptible to attack by these electrophilic reagents under controlled conditions.

  • Avoid Non-Selective Reagents: Avoid powerful, nucleophilic hydrides like Lithium Aluminum Hydride (LiAlH₄), which will reduce both groups.[1] Similarly, catalytic hydrogenation is often too aggressive and will typically reduce the nitro group first or concurrently.[3][4]

Q3: The reaction has stalled and is not going to completion, even after several hours. What should I check?

A3: A stalled reaction points to an issue with one of the core components:

  • Reagent Quality: Borane complexes are sensitive to moisture and air. Use a fresh, properly stored bottle of BH₃-THF or BH₃-SMe₂. Ensure your reaction solvent (e.g., THF) is anhydrous.

  • Stoichiometry: For nitrile reductions, an excess of the borane reagent is often required. A typical starting point is 1.2 to 2.0 equivalents of BH₃.[5] If the reaction stalls, a careful, slow addition of another small portion (e.g., 0.2-0.3 equivalents) of the reducing agent may restart it. Monitor closely by TLC.

  • Temperature Control: While the initial addition of borane may be done at a lower temperature to control the exotherm, the reaction often requires heating to reflux to proceed to completion.[2] Ensure your reaction is maintained at the appropriate temperature for a sufficient duration.

Q4: I'm struggling with the purification and isolation of the final hydrochloride salt. What is the best practice?

A4: Proper workup and salt formation are critical for achieving high purity and yield.

  • Quenching: After the reaction is complete (as confirmed by TLC), the excess borane must be carefully quenched. This is typically done by the slow, dropwise addition of methanol or water at 0 °C, which will produce hydrogen gas (ensure adequate ventilation).

  • pH Adjustment & Extraction: The amine product must be converted to its free base form for efficient extraction into an organic solvent. After quenching, add an aqueous base (like NaOH or K₂CO₃) until the aqueous layer is strongly basic (pH > 10). Extract the free amine product with a solvent like ethyl acetate or dichloromethane.

  • Salt Formation: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate. Redissolve the crude amine in a suitable solvent like anhydrous diethyl ether, isopropanol, or ethyl acetate. Add a solution of HCl in the same solvent (or HCl in ether) dropwise with stirring. The hydrochloride salt should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by filtration, wash with a small amount of cold, anhydrous ether to remove any soluble impurities, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material?

A1: The recommended and most direct starting material is 3-Fluoro-4-nitrobenzonitrile .[6][7] This precursor contains the required aromatic substitution pattern and a nitrile group that can be selectively reduced to the target methanamine (benzylamine) functionality.

Q2: Which reducing agents are best for this synthesis?

A2: Borane complexes are the agents of choice. The table below summarizes the options.

Reducing AgentTypical SolventSelectivity (Nitrile vs. Nitro)Key Considerations
Borane-THF (BH₃-THF) THFHigh Standard choice; ensure solvent is anhydrous.[2]
Borane-DMS (BH₃-SMe₂) THF, TolueneHigh More stable and concentrated than BH₃-THF, but has a strong odor.[2]
Ammonia Borane (NH₃BH₃) THF, DioxaneHigh A stable solid, can be effective but may require higher temperatures.[5][8]
H₂ with Pd/C or Pt/C Alcohols, EtOAcVery Low Non-selective; will readily reduce the nitro group.[1][9]
Iron (Fe) or Tin(II) Chloride (SnCl₂) Acidic MediaVery Low Classic reagents for reducing nitro groups to anilines.[1][10][11]

Q3: How can I effectively monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between the starting material (3-Fluoro-4-nitrobenzonitrile) and the product amine. A common mobile phase is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The starting material is less polar than the product amine. The reaction is complete when the starting material spot is no longer visible by TLC.

Q4: What are the critical safety considerations for this synthesis?

A4:

  • Borane Reagents: Borane complexes are flammable and react violently with water. Handle them under an inert atmosphere (nitrogen or argon) and use anhydrous solvents.

  • Quenching: The quenching of excess borane with methanol or water is highly exothermic and produces flammable hydrogen gas. Perform this step slowly, at low temperature (0 °C), and in a well-ventilated fume hood away from ignition sources.

  • Solvents: Anhydrous ethers like THF can form explosive peroxides. Use fresh, tested solvents.

  • Standard PPE: Always wear appropriate personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves.

Detailed Experimental Protocol: Selective Reduction with BH₃-THF

This protocol describes a representative procedure for the synthesis on a laboratory scale.

Materials:

  • 3-Fluoro-4-nitrobenzonitrile (1.0 eq)

  • Borane-tetrahydrofuran complex (1.0 M solution in THF, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 3 M Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 2 M HCl in Diethyl Ether

Procedure:

  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-Fluoro-4-nitrobenzonitrile (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF (approx. 10 mL per gram of starting material).

  • Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add the BH₃-THF solution (1.5 eq) dropwise via a syringe while maintaining the inert atmosphere.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 66 °C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., 30% EtOAc in hexanes). The reaction is typically complete in 2-4 hours.

  • Quenching: Once the starting material is consumed, cool the reaction back down to 0 °C. Quench the reaction by the very slow, dropwise addition of methanol until gas evolution ceases.

  • Solvent Removal: Remove the THF and methanol under reduced pressure using a rotary evaporator.

  • Workup: To the resulting residue, add ethyl acetate and 3 M NaOH solution. Stir until all solids dissolve. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Salt Formation: Filter the dried solution and concentrate it on a rotary evaporator to obtain the crude free amine. Redissolve this crude product in a minimal amount of cold ethyl acetate or anhydrous isopropanol.

  • Precipitation: With vigorous stirring, add 2 M HCl in diethyl ether dropwise. The white precipitate of this compound will form.

  • Isolation: Stir the resulting slurry for 30 minutes in an ice bath, then collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether and dry under vacuum to yield the final product.

Visual Workflow: Troubleshooting Low Yield

G Start Low Yield Observed Check_TLC Analyze TLC of Crude Reaction Mixture Start->Check_TLC SM_Present Significant Starting Material Remains Check_TLC->SM_Present Yes Side_Product Major Side-Product Spot (More Polar than Product) Check_TLC->Side_Product No, but... Fix_Stall Issue: Stalled Reaction - Check Reagent Quality - Increase BH3 Stoichiometry - Ensure Anhydrous Conditions - Verify Reflux Temperature SM_Present->Fix_Stall Clean_Reaction Clean Reaction by TLC (Mainly Product) Side_Product->Clean_Reaction No Fix_Selectivity Issue: Poor Selectivity - Confirm use of Borane Reagent - Avoid Catalytic Hydrogenation - Maintain Low Temperature During Addition Side_Product->Fix_Selectivity Fix_Isolation Issue: Isolation Loss - Check pH (>10) during Workup - Use Anhydrous Solvents for Salt Formation - Minimize Washing Volume Clean_Reaction->Fix_Isolation

Caption: Decision workflow for diagnosing the cause of low product yield.

References
  • PubChem. 3-Fluoro-4-nitrobenzonitrile. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • Ding, M., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry. [Link]

  • Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). [Link]

  • Organic Chemistry Portal. Nitrile to Amine - Common Conditions. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

  • Crain, D., et al. (2012). In Situ Generation of Borane for the Reduction of Nitriles to Primary Amines. Transactions of the Kansas Academy of Science. [Link]

  • AZoM. Catalytic Hydrogenation Reaction. (2016). [Link]

  • Processes. Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. (2023). [Link]

Sources

Technical Support Center: Purification of Crude (3-Fluoro-4-nitrophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Modern Researcher

(3-Fluoro-4-nitrophenyl)methanamine hydrochloride is a crucial building block in contemporary drug discovery, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. However, its synthetic route can often yield a crude product contaminated with starting materials, side-products, and reagents. Achieving high purity (>99%) is non-negotiable for subsequent GxP applications and to ensure data integrity in screening campaigns.

This technical guide moves beyond standard textbook procedures. It is structured as a dynamic troubleshooting and FAQ resource, drawing from field-proven insights to address the specific challenges you, the researcher, will face at the bench. We will explore the causality behind protocol choices, providing a robust framework for optimizing the purification of this specific molecule.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

Understanding potential impurities is the cornerstone of designing an effective purification strategy. Your crude sample's impurity profile is a direct fingerprint of its synthetic history. Common contaminants include:

  • Unreacted Starting Materials: Depending on the synthetic route, this could include 3-fluoro-4-nitrotoluene or 3-fluoro-4-nitrobenzaldehyde.

  • Isomeric Impurities: Nitration reactions, a common step in synthesizing precursors, can sometimes produce small quantities of other isomers which are difficult to separate.[1]

  • Over-reduction Products: If the synthesis involves the reduction of a nitrile or an oxime, incomplete or overly aggressive reduction can lead to byproducts. Conversely, if the nitro group is unintentionally reduced, aniline derivatives may be present.

  • Residual Solvents and Reagents: Solvents from the reaction and workup (e.g., THF, Ethyl Acetate, Methanol) and reagents like residual acids or bases.

  • Polymeric or Tar-like Substances: Often visible as a dark oil or coloration, these high-molecular-weight byproducts can form during the reaction or workup.

Q2: My crude product is a dark, oily substance, not the expected solid. What does this mean and how should I proceed?

This is a very common issue. An oily or deeply colored crude product typically indicates the presence of significant impurities, particularly high-molecular-weight tars or residual solvents that are depressing the melting point and disrupting the crystal lattice of your hydrochloride salt.

Do not attempt direct recrystallization. The impurities will likely co-precipitate or prevent crystallization altogether ("oiling out").

Your immediate course of action should be a robust liquid-liquid extraction. Specifically, an acid-base extraction is the most powerful tool in this scenario. This technique is designed to separate your basic amine product from neutral, acidic, and polymeric impurities. Refer to Protocol B for a detailed, step-by-step workflow.

Q3: What is the most effective method for purifying this compound?

There is no single "best" method; the optimal choice depends on the state of your crude product and the primary impurities present. The following decision tree illustrates a logical approach.

G start Crude Product Analysis is_solid Is the crude product a solid? start->is_solid is_oily Is it an oil or deeply colored? is_solid->is_oily No recrystallize Attempt Recrystallization (Protocol A) is_solid->recrystallize Yes acid_base Perform Acid-Base Extraction (Protocol B) is_oily->acid_base Yes free_base_chrom Purify Free Base via Column Chromatography is_oily->free_base_chrom No (Minor Impurities) acid_base->free_base_chrom If impurities persist

Caption: Decision workflow for purification strategy.

Q4: How do I confirm the purity and identity of my final product?

A multi-pronged analytical approach is required to unequivocally establish purity and confirm structural identity. Relying on a single technique is insufficient for rigorous scientific standards.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment.[2][3] It will allow you to determine the purity of your compound as a percentage (e.g., 99.5% by area under the curve). See Protocol C for a starting method.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the definitive structural confirmation. For this compound, you should acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra. The proton NMR will confirm the presence of the aromatic, benzylic (CH₂), and amine (NH₃⁺) protons, while the fluorine NMR is highly sensitive to the electronic environment and confirms the fluoro-substitution.

  • Mass Spectrometry (MS): Typically performed as LC-MS, this technique confirms the molecular weight of your compound, providing additional evidence of its identity.[4]

Section 2: Troubleshooting Guide

ProblemCommon Cause(s)Recommended Solution(s)
Recrystallization Failure: The compound "oils out" or fails to crystallize upon cooling.1. Supersaturation: The solution is too concentrated. 2. Inappropriate Solvent: The solvent is too good, preventing the compound from crashing out. 3. High Impurity Load: Impurities are inhibiting crystal lattice formation.1. Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool much more slowly. 2. Add an anti-solvent (a solvent in which your compound is insoluble, e.g., diethyl ether or hexanes) dropwise to the warm solution until turbidity persists. 3. Abandon recrystallization and proceed with Protocol B (Acid-Base Extraction) .
Poor Recovery after Acid-Base Extraction: The yield is significantly lower than expected.1. Incomplete Extraction: The free base was not fully extracted from the aqueous layer. 2. Emulsion Formation: A stable emulsion formed during extraction, trapping the product. 3. Incomplete Precipitation: The HCl addition was insufficient to precipitate all of the salt.1. Perform at least 3-4 extractions with the organic solvent. Check the pH of the aqueous layer to ensure it is sufficiently basic (pH > 10). 2. Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. 3. Monitor the pH during HCl addition. Add HCl solution until the mixture is acidic (pH < 2) and no further precipitation is observed.
Column Chromatography Issues: The compound streaks badly on a TLC plate or gets stuck on the column.1. Analyte is the HCl Salt: You are attempting to chromatograph the highly polar hydrochloride salt on silica gel. 2. Incorrect Mobile Phase: The solvent system is not polar enough to elute the compound.1. Never chromatograph the salt form. You must first convert it to the neutral free base using Protocol B (Steps 1-4) before loading it onto a silica gel column. 2. For the free base, use a polar solvent system like Dichloromethane/Methanol (e.g., 98:2 to 95:5) or Ethyl Acetate/Hexanes with a small amount of triethylamine (0.5%) to reduce tailing.

Section 3: Detailed Experimental Protocols

Protocol A: Purification by Recrystallization

This protocol is recommended for crude material that is already a solid and has only minor, solid-state impurities.

  • Solvent Screening: Test the solubility of small amounts of your crude material in various solvents (e.g., isopropanol, ethanol, water, methanol/diethyl ether). The ideal solvent will dissolve the compound when hot but show poor solubility when cold. An ethanol/water mixture is often a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the entire solid.

  • Hot Filtration (Optional but Recommended): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, transfer the flask to an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Protocol B: Purification via Acid-Base Extraction and Re-saltation

This is the most robust method, especially for oily or highly impure crude products.

G cluster_0 Aqueous Phase cluster_1 Organic Phase (e.g., Ethyl Acetate) dissolve 1. Dissolve Crude HCl Salt in Water basify 2. Basify with 2M NaOH to pH > 10 dissolve->basify extract 3. Extract Free Base (3x with EtOAc) basify->extract wash_brine 6. Wash with Brine dry 4. Dry over Na2SO4, Filter, and Concentrate extract->dry precipitate 5. Redissolve in minimal EtOAc, add HCl in Ether/IPA dry->precipitate isolate 7. Isolate Pure HCl Salt via Filtration precipitate->isolate

Caption: Workflow for Acid-Base Purification.

  • Dissolution & Basification: Dissolve the crude hydrochloride salt in deionized water. Slowly add a 2M aqueous solution of sodium hydroxide (NaOH) with stirring until the pH of the solution is greater than 10. The milky-white free base should precipitate or form an oil.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three to four times with an organic solvent like ethyl acetate or dichloromethane.[5] Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified free base, which may be a solid or an oil.

  • Re-saltation: Redissolve the purified free base in a minimum amount of a suitable organic solvent (e.g., isopropanol, ethyl acetate). With vigorous stirring, add a solution of HCl (e.g., 2M HCl in diethyl ether or isopropanolic HCl) dropwise.

  • Isolation: The pure this compound will precipitate as a solid. Continue adding the HCl solution until no further precipitation is observed.

  • Final Steps: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.

Protocol C: Purity Assessment by HPLC

This is a general-purpose starting method. It should be optimized and validated for your specific system.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Prep: Dissolve a small amount of the purified solid in a 50:50 mixture of Water:Acetonitrile.

Section 4: Reference Data

Table 1: Physicochemical Properties
PropertyValueSource
Chemical Formula C₇H₇FN₂O₂ · HCl(Calculated)
Molecular Weight 206.60 g/mol (Calculated)
Appearance Off-white to yellow solid (pure)(Expected)
Solubility (Salt) Soluble in water, methanol, ethanol.(Chemical Principles)
Solubility (Free Base) Soluble in ethyl acetate, dichloromethane, chloroform.[6]
Table 2: Comparison of Purification Methodologies
MethodProsConsBest For
Recrystallization Simple, scalable, can yield very high purity material.Ineffective for oils or high impurity loads; solvent selection can be tricky.Crude material that is already a solid with low-to-moderate impurity levels.
Acid-Base Extraction Excellent for removing neutral, acidic, and polymeric impurities; highly effective for cleaning up oils.More steps involved; requires handling of acids and bases; potential for emulsions.Oily, deeply colored, or very impure crude samples.
Column Chromatography Can separate closely related impurities.Should only be performed on the free base; can be labor-intensive and use large solvent volumes.When recrystallization and extraction fail to remove specific, non-polar impurities.

Section 5: Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves when handling this compound and associated solvents.[7]

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8][9]

  • Toxicity: Nitroaromatic compounds are potentially toxic and can be irritants. Avoid contact with skin and eyes.[10] In case of contact, rinse the affected area immediately with copious amounts of water.

  • Disposal: Dispose of all chemical waste in accordance with your institution's environmental health and safety guidelines.

References

  • Ang, W., Luo, Y., & Deng, Y. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, E67, o750. Available from: [Link]

  • PubChem. (n.d.). 3-Fluoro-4-nitrophenol. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). CN102766053A - Production method of 3-fluoro-4-nitrophenol.
  • Czyrski, A. (2018). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Journal of AOAC International, 101(5), 1381-1389. Available from: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved January 26, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Chapter 6: Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). (3-Fluorophenyl)methanamine Hydrochloride. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). CN108456140B - Method for preparing flurbiprofen impurity M.
  • Google Patents. (n.d.). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
  • Taylor & Francis. (n.d.). Analytical methods – Knowledge and References. Retrieved January 26, 2026, from [Link]

  • PubMed. (2018). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved January 26, 2026, from [Link]

  • World Health Organization. (2011). Guidelines for drinking-water quality. NCBI Bookshelf. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.
  • PubChem. (n.d.). 3-Fluoro-4-nitroanisole. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: Recrystallization of Aminobenzylamine Salts

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the purification of aminobenzylamine salts via recrystallization. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the unique challenges associated with crystallizing these valuable compounds. Aminobenzylamine and its derivatives are critical building blocks in pharmaceutical synthesis, and achieving high purity is paramount for downstream applications and regulatory compliance.

This document moves beyond standard protocols to provide a deeper, mechanistic understanding of the recrystallization process for these specific salts. We will explore the "why" behind common procedural steps and offer robust troubleshooting strategies grounded in physical organic chemistry principles. Our goal is to empower you to diagnose issues, optimize your protocols, and achieve consistent, high-purity results.

Core Principles: The Science of Salt Crystallization

Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[1][2] For aminobenzylamine salts, the process leverages the ionic nature of the molecule to achieve separation.

The fundamental principle is to dissolve the impure salt in a minimum amount of a suitable hot solvent to create a saturated solution.[1] As this solution slowly cools, the solubility of the aminobenzylamine salt decreases, leading to the formation of a crystalline lattice. Ideally, impurities remain dissolved in the cooled solvent (the "mother liquor") and are subsequently removed during filtration.[2][3] The success of this technique hinges on selecting a solvent system where the salt has high solubility at elevated temperatures and low solubility at cooler temperatures.[2]

The salt form (e.g., hydrochloride, sulfate) drastically alters the compound's physical properties compared to its freebase form. The strong intermolecular forces, including ionic interactions and hydrogen bonding, in the salt's crystal lattice make it more polar and generally higher melting than the neutral amine. This is a critical consideration for solvent selection.

Solvent Selection for Aminobenzylamine Salts

Choosing the right solvent is the most critical step in developing a successful recrystallization protocol.[1] Aminobenzylamine salts are polar and often require polar solvents for dissolution. Alcohols like ethanol, methanol, and isopropanol are frequently effective.[4][5][6] Water can also be a suitable solvent or co-solvent, but its high polarity can sometimes keep the salt dissolved even at low temperatures, leading to poor recovery.[7]

Table 1: Common Solvents for Aminobenzylamine Salt Recrystallization

SolventPolarity IndexBoiling Point (°C)Key Characteristics & Considerations
Ethanol (EtOH) 5.278Excellent general-purpose solvent for many amine salts; good balance of polarity and volatility.[7][8]
Isopropanol (IPA) 4.382Often preferred for hydrochloride salts; slightly less polar than ethanol, which can reduce solubility at room temperature and improve yield.[5]
Methanol (MeOH) 6.665Highly polar; can be too effective a solvent, leading to low recovery. Often used in solvent pairs.[4]
Water (H₂O) 10.2100Very high polarity; useful for highly polar salts or in solvent pairs with alcohols.[8] Prone to "oiling out" if the salt is hydrated.[9]
Acetonitrile (ACN) 6.282Aprotic polar solvent; can be effective when protic solvents lead to side reactions or poor crystal form.
Acetone 5.456Can be used as an anti-solvent with more polar solvents like water or alcohols to precipitate the salt.[10]

Troubleshooting Guide: From Theory to Practice

This section addresses the most common issues encountered during the recrystallization of aminobenzylamine salts in a practical, question-and-answer format.

Q1: My aminobenzylamine salt is not dissolving, even when heating.

Plausible Causes & Mechanistic Explanation:

  • Incorrect Solvent Choice: The solvent may not be polar enough to overcome the strong lattice energy of the salt. Aminobenzylamine salts, particularly hydrochlorides, have strong ionic and hydrogen-bonding interactions that require a solvent capable of solvating both the ammonium cation and the counter-ion.

  • Insufficient Solvent: There may simply not be enough solvent molecules to surround and dissolve the solute particles.

  • Inadequate Temperature: The solution may not have reached a high enough temperature to achieve the necessary solubility.

Solutions & Rationale:

  • Switch to a More Polar Solvent: If using a solvent like isopropanol, try ethanol or even a methanol/isopropanol mixture. The increased polarity will improve solvation.

  • Add More Solvent in Small Increments: Add small aliquots (1-2 mL) of hot solvent to the heated mixture until the solid dissolves. The goal is to use the minimum amount of boiling solvent to form a saturated solution, which is crucial for maximizing yield.[11]

  • Ensure the Solvent is Boiling: Make sure the mixture is at a gentle boil (reflux) to ensure you are at the maximum temperature for that solvent system.

Q2: The compound separated as an oil, not crystals. What went wrong?

This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[9][11] The resulting oil is an impure liquid form of your compound that rarely crystallizes well upon further cooling.

Plausible Causes & Mechanistic Explanation:

  • Excessive Supersaturation: The solution is too concentrated, causing the solute to crash out of solution rapidly upon the slightest cooling.

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered process of crystal nucleation and growth.[2]

  • Low-Melting Point Impurities: The presence of significant impurities can depress the melting point of the mixture, making it more prone to oiling out.

Solutions & Rationale:

  • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to reduce the saturation level.[11] Then, allow it to cool slowly.

  • Promote Slow Cooling: Insulate the flask by placing it on a cork ring or paper towels and covering it with a watch glass. This slows the rate of cooling, favoring the formation of well-ordered crystals over amorphous oil.[11]

  • Induce Crystallization at a Higher Temperature: Try scratching the inside of the flask with a glass rod just below the solvent line as it cools. This creates microscopic imperfections on the glass that can serve as nucleation sites.

  • Use a Seed Crystal: If you have a pure crystal of the compound, add a tiny speck to the cooled, supersaturated solution to initiate crystallization.[1]

G start Solution 'Oils Out' reheat Re-heat Solution to Redissolve Oil start->reheat add_solvent Add 10-20% More Hot Solvent reheat->add_solvent slow_cool Allow Solution to Cool Slowly add_solvent->slow_cool scratch Induce Crystallization (Scratch Flask) slow_cool->scratch If no crystals form seed Add a Seed Crystal slow_cool->seed If no crystals form success Pure Crystals Form slow_cool->success If crystals form directly failure Oils Out Again slow_cool->failure scratch->success seed->success change_solvent Consider a Different Solvent System failure->change_solvent

Caption: Troubleshooting workflow for "oiling out".

Q3: No crystals have formed, even after the solution is cold.

Plausible Causes & Mechanistic Explanation:

  • Excessive Solvent: Too much solvent was used, and the solution is not supersaturated at the lower temperature.[11]

  • High Solute Solubility: The aminobenzylamine salt may be too soluble in the chosen solvent, even at low temperatures.

Solutions & Rationale:

  • Induce Crystallization: Try scratching the flask or adding a seed crystal as described above. These methods provide the necessary energy or template for nucleation to begin.

  • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent.[11] Be careful not to evaporate too much, or the compound may crash out. Cool the solution again and observe.

  • Utilize an Anti-Solvent (Solvent Pair): If the salt is dissolved in a good solvent (e.g., methanol), you can slowly add a "poor" solvent in which the salt is insoluble (e.g., diethyl ether or hexane) until the solution becomes faintly cloudy (turbid).[6] The cloudiness indicates the point of saturation. Gently warm the solution until it becomes clear again, and then cool it slowly.

  • Cool to a Lower Temperature: Place the flask in an ice-water bath to further decrease the solubility of the salt.

Q4: My final crystal yield is very low.

Plausible Causes & Mechanistic Explanation:

  • Using Too Much Solvent: This is the most common cause. Any compound that remains dissolved in the mother liquor is lost.[11]

  • Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step (to remove insoluble impurities), that product is lost.[9]

  • Washing with the Wrong Solvent: Washing the collected crystals with the recrystallization solvent at room temperature can redissolve a significant portion of the product.

Solutions & Rationale:

  • Perform a "Second Crop" Recrystallization: Do not discard the mother liquor. Reduce its volume by boiling and cool it again to see if a second, albeit likely less pure, batch of crystals can be recovered.[11]

  • Optimize Hot Filtration: To prevent premature crystallization, use a stemless funnel, pre-heat the funnel and filter paper with hot solvent, and keep the solution at a boil just before and during filtration.[9]

  • Wash Crystals Correctly: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent. The low temperature minimizes the amount of product that dissolves during the wash.

Frequently Asked Questions (FAQs)

  • Q: How does pH affect the recrystallization of aminobenzylamine salts?

    • A: pH is critical. The compound must remain in its salt form to have the desired solubility profile. If the pH becomes too basic, the salt can be neutralized to the freebase amine. The freebase form has vastly different (usually higher) solubility in organic solvents and is more likely to oil out or fail to crystallize. It is sometimes advantageous to perform the recrystallization from a slightly acidic aqueous or alcoholic solution to ensure the amine remains fully protonated.[12][13][14] For example, a process for purifying N-substituted aminobenzaldehydes involves acidification to solubilize the desired compound while impurities remain insoluble, followed by neutralization to precipitate the pure product.[15]

  • Q: Can I use the same procedure for the free base and the salt form?

    • A: No. The freebase is much less polar than the salt. It will be more soluble in nonpolar solvents like hexanes or toluene and less soluble in highly polar solvents like water.[8] Recrystallization of the freebase would require a completely different solvent system, likely a nonpolar solvent or a mixed system like hexanes/ethyl acetate.[6][7]

  • Q: What is a solvent pair and how do I use it?

    • A: A solvent pair consists of two miscible solvents, one in which your compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent"). This technique is useful when no single solvent has the ideal solubility properties. The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, and then adding the "poor" solvent dropwise until the solution becomes persistently cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is cooled slowly.[6]

  • Q: What safety precautions are necessary for recrystallizing aromatic amines?

    • A: Primary aromatic amines and their derivatives should be handled with care as many are toxic and can be absorbed through the skin.[16] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Standard Operating Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Choose an appropriate solvent from Table 1 based on small-scale solubility tests.

  • Dissolution: Place the crude aminobenzylamine salt in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and bring the mixture to a gentle boil with stirring.

  • Saturation: Continue adding small portions of the hot solvent until the solid has just completely dissolved. Avoid adding a large excess.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (if necessary): If carbon was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated stemless funnel to remove the solids.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass or drying oven.

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation dissolve 1. Dissolve crude salt in min. hot solvent decolorize 2. Add activated carbon (if needed) dissolve->decolorize optional cool_rt 4. Cool slowly to room temperature dissolve->cool_rt no impurities hot_filter 3. Hot gravity filtration (if needed) decolorize->hot_filter hot_filter->cool_rt cool_ice 5. Cool in ice bath cool_rt->cool_ice vac_filter 6. Vacuum filter crystals cool_ice->vac_filter wash 7. Wash with cold solvent vac_filter->wash dry 8. Dry crystals wash->dry

Sources

Technical Support Center: Optimizing Solvent Conditions for Reactions with (3-Fluoro-4-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (3-Fluoro-4-nitrophenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for optimizing solvent conditions in reactions involving this versatile intermediate. The unique combination of a nucleophilic primary amine, an electron-deficient aromatic ring, and a reducible nitro group makes solvent choice a critical parameter for achieving high yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address specific issues you may encounter.

Solubility and Initial Reaction Setup

Q1: I am setting up a reaction with (3-Fluoro-4-nitrophenyl)methanamine for the first time. Which solvents should I consider for achieving good solubility?

A1: While quantitative solubility data for (3-Fluoro-4-nitrophenyl)methanamine is not extensively published, we can infer its solubility profile based on its structure—a polar aromatic amine—and data from analogous compounds like 3-fluoro-4-nitrophenol. The molecule possesses both hydrogen bond donating (amine) and accepting (nitro, amine) groups, as well as a polar aromatic system.

Expertise & Experience: Your initial solvent screen should cover a range of polarities. Aprotic polar solvents are often a good starting point for reactions involving nucleophilic amines, as they can solvate the starting materials without interfering with the reaction.

Recommended Solvents for Initial Screening:

Solvent ClassSolventDielectric Constant (ε)Typical Use CaseRationale & Potential Issues
Polar Aprotic Dimethylformamide (DMF)37Nucleophilic substitutionsExcellent solvating power for polar substrates. May be difficult to remove during workup.
Dimethyl Sulfoxide (DMSO)47Nucleophilic substitutionsStrong solvating power, can accelerate SNAr reactions. High boiling point can complicate purification.
Acetonitrile (MeCN)37.5General purposeGood balance of polarity and volatility. Less prone to side reactions than DMF/DMSO.
Tetrahydrofuran (THF)7.6Amine protections, acylationsGood for dissolving organic electrophiles. Lower polarity may limit solubility of the amine salt.
Chlorinated Dichloromethane (DCM)9.1Amine protections, acylationsExcellent for reactions at or below room temperature. Volatile and easy to remove.
Chloroform (CHCl₃)4.8General purposeSimilar to DCM, used in syntheses of related precursors[1][2].
Polar Protic Ethanol (EtOH)24.5Nitro reductionsGood for reductions with NaBH₄ or catalytic hydrogenation. Can act as a nucleophile at high temperatures.
Methanol (MeOH)32.7Reductive aminationsOften used in reductive aminations with a catalytic amount of acid.

Troubleshooting Poor Solubility:

  • If solubility is low in your chosen solvent at room temperature, gentle warming (40-50 °C) can be attempted.

  • For reactions where the amine is protonated to form a salt, solubility will drastically decrease in non-polar solvents. In such cases, a more polar solvent like DMF or DMSO is preferable.

  • Consider using a co-solvent system. For example, a mixture of THF and DMF can balance solubility and reaction compatibility.

Reactions at the Amine: Alkylation, Acylation, and Reductive Amination

Q2: I am performing an N-alkylation with an alkyl halide and observing the formation of multiple products. How can I improve the selectivity for mono-alkylation?

A2: This is a classic challenge in amine alkylation. The primary amine starting material reacts to form a secondary amine, which is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine byproduct.

Causality: The product of the initial alkylation is a more electron-rich secondary amine, which can compete with the starting material for the alkyl halide.

Troubleshooting Over-Alkylation:

  • Solvent Choice: Less polar solvents can sometimes disfavor the dissolution and subsequent reaction of the secondary amine product, especially if it precipitates as a salt. However, this can also slow down the desired reaction. Polar aprotic solvents like DMF or acetonitrile are common but may facilitate over-alkylation.

  • Stoichiometry: Use a large excess of the primary amine relative to the alkylating agent. This statistically favors the reaction of the alkyl halide with the more abundant starting material. The downside is the need to remove the excess amine during workup.

  • Alternative Reaction - Reductive Amination: A more robust strategy for controlled mono-alkylation is reductive amination. This involves reacting the amine with an aldehyde or ketone to form an imine in situ, which is then reduced.[3]

Q3: What are the optimal solvent conditions for a reductive amination with (3-Fluoro-4-nitrophenyl)methanamine?

A3: Reductive amination is an excellent method for forming secondary amines cleanly. The choice of solvent is critical for both the imine formation and the reduction step.

Expertise & Experience: The reaction is typically a one-pot procedure. A protic solvent like methanol or ethanol is often ideal. It effectively dissolves the amine and the carbonyl compound, and the slight acidity of the alcohol can catalyze imine formation.

Step-by-Step Protocol for Reductive Amination:

  • Dissolution: Dissolve (3-Fluoro-4-nitrophenyl)methanamine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in methanol (MeOH).

  • Imine Formation: Add a catalytic amount of acetic acid (e.g., 0.1 eq. or a few drops) to accelerate imine formation.[4] Stir at room temperature for 1-2 hours.

  • Reduction: Cool the mixture in an ice bath and add a mild reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) portion-wise.[3] NaBH(OAc)₃ is also a common choice, often used in dichloroethane (DCE) or THF.[5]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

Troubleshooting Reductive Amination:

  • Stalled Reaction: If imine formation is slow, the reaction can be gently heated (40-50 °C) before the addition of the reducing agent. Ensure your aldehyde/ketone is not sterically hindered.

  • Side Reactions: The nitro group is generally stable to NaBH₄ in alcoholic solvents at low temperatures. However, if you observe reduction of the nitro group, consider a more selective reducing agent like NaBH₃CN.

Chemoselective Reduction of the Nitro Group

Q4: I need to reduce the nitro group to an amine without affecting the fluorine atom or the benzylic amine. What solvent and catalyst system is recommended?

A4: This is a common and critical transformation. The primary concern is the potential for hydrodefluorination, which can occur under certain catalytic hydrogenation conditions.

Authoritative Grounding: Catalytic hydrogenation with Pd/C is a powerful method for nitro reduction but carries the risk of cleaving C-F bonds, especially on electron-rich rings. While the nitro group is electron-withdrawing, its reduction to an electron-donating amine increases the ring's electron density, making the C-F bond more susceptible to cleavage. Studies on fluorobenzene have shown that hydrodefluorination can occur with certain catalysts.[6]

Recommended Conditions for Selective Nitro Reduction:

MethodReagent/CatalystSolventTemperatureAdvantages & Considerations
Metal/Acid SnCl₂·2H₂OEthanol (EtOH) or Ethyl Acetate (EtOAc)Room Temp to 60 °CExcellent chemoselectivity. Tolerates many functional groups, including halogens and nitriles.[7] This is often the most reliable method.
Fe / NH₄ClEtOH / H₂OReflux"Green" and inexpensive. Generally safe for aryl fluorides.
Zn / Acetic AcidAcetic AcidRoom TempMild conditions, but the acidic medium may not be suitable for all substrates.
Catalytic Hydrogenation H₂, Pd/C (5%)Methanol or EthanolRoom Temp, 1 atmUse with caution. High efficiency but risk of defluorination. Screen on a small scale first. Monitor for fluoride ions in the workup.
H₂, PtO₂Ethanol or Acetic AcidRoom Temp, 1 atmCan sometimes be more selective than Pd/C for preserving halogens.

Troubleshooting Nitro Reduction:

  • Incomplete Reaction: If the reduction with SnCl₂ is sluggish, gentle heating can be applied. Ensure the SnCl₂ is of good quality.

  • Defluorination Detected: If you observe defluorination with catalytic hydrogenation (detectable by LC-MS as a mass loss of 18 Da: -F, +H), immediately switch to a chemical reduction method like SnCl₂.

  • Product Isolation: After reduction with metals like Sn or Fe, the product amine is often complexed with the metal salts. Workup typically involves basifying the solution (e.g., with aqueous NaHCO₃ or NaOH) to precipitate the metal hydroxides and free the amine, followed by extraction with an organic solvent like ethyl acetate.

Protection of the Amine Group

Q5: What is the most reliable protocol for Boc-protecting (3-Fluoro-4-nitrophenyl)methanamine, and what is the best solvent?

A5: The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting the primary amine. The reaction is generally high-yielding and clean.

Expertise & Experience: Aprotic solvents are preferred to avoid reaction with the Boc anhydride. Dichloromethane (DCM) or tetrahydrofuran (THF) are standard choices, offering good solubility for both the amine and the Boc anhydride, and are easy to remove.

Step-by-Step Protocol for Boc Protection:

  • Dissolution: Dissolve (3-Fluoro-4-nitrophenyl)methanamine (1.0 eq.) in DCM or THF.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (Et₃N, 1.2 eq.) or diisopropylethylamine (DIPEA, 1.2 eq.).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise at 0 °C to control any exotherm.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction with water. Extract with an organic solvent. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess base, then with water and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected product.

Troubleshooting Boc Protection:

  • Incomplete Reaction: If the reaction stalls, ensure your Boc anhydride is fresh. A slight excess (up to 1.5 eq.) of Boc anhydride and base can be used.

  • Formation of Di-Boc Product: This is generally not an issue for primary amines under these conditions but can occur if the reaction is forced with very strong bases or prolonged heating.

  • Urea Byproduct: If a significant amount of a urea byproduct is observed, it may indicate that the amine is reacting with an isocyanate impurity in the Boc anhydride. Using high-purity Boc anhydride can mitigate this.

Purification and Common Impurities

Q6: My crude product is an oil/solid with several impurities. What is the best purification strategy?

A6: The choice between recrystallization and column chromatography depends on the nature of the product (solid vs. oil) and the impurity profile.

Expertise & Experience:

  • Recrystallization: This is the preferred method for solid products if the impurities have different solubility profiles. It is often more scalable and can yield highly pure material. A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.

    • Solvent Screening: Test solvents like isopropanol, ethyl acetate/hexane mixtures, or toluene. For the related 3-fluoro-4-nitrophenol, a mixed solvent system of water, ether, and dichloromethane was used for purification, suggesting that multi-solvent systems may be effective.[8]

  • Column Chromatography: This is the most versatile method for purifying both oils and solids, especially when impurities have similar polarities to the product.

    • Eluent System: A typical starting point for silica gel chromatography would be a gradient of ethyl acetate in hexanes. The polarity can be adjusted based on the TLC analysis of your crude material. Adding 1% triethylamine to the eluent can prevent the amine product from streaking on the silica gel.

Common Impurities to Consider:

Reaction TypePotential ImpuritiesRationale
Synthesis Isomeric byproductsNitration of precursors can lead to different regioisomers.
Alkylation Di- and tri-alkylated amineOver-reaction of the product with the alkylating agent.
Nitro Reduction Hydroxylamino intermediateIncomplete reduction of the nitro group.
De-fluorinated productSide reaction during catalytic hydrogenation.
Boc Protection Unreacted starting materialIncomplete reaction.
Di-Boc protected amineOver-protection, though less common for primary amines.

Visualizing the Workflow

A logical workflow is essential for efficiently troubleshooting issues encountered during reactions with (3-Fluoro-4-nitrophenyl)methanamine.

Troubleshooting_Workflow cluster_start Start: Reaction Planning cluster_solubility Step 1: Solvent Selection cluster_reaction Step 2: Reaction Execution cluster_workup Step 3: Workup & Purification cluster_end Finish cluster_troubleshooting Troubleshooting Paths Start Define Reaction Type (Alkylation, Reduction, etc.) Solubility Screen Solvents (DCM, THF, DMF, EtOH) Start->Solubility Sol_OK Good Solubility? Solubility->Sol_OK Reaction Perform Reaction (Monitor by TLC/LC-MS) Sol_OK->Reaction Yes TS_Sol Troubleshoot Solubility: - Heat Gently - Use Co-solvent - Change Solvent Sol_OK->TS_Sol No Rxn_Complete Reaction Complete? Reaction->Rxn_Complete Workup Aqueous Workup & Extraction Rxn_Complete->Workup Yes TS_Rxn Troubleshoot Reaction: - Check Reagents - Adjust Temperature - Change Catalyst/Reagent Rxn_Complete->TS_Rxn No Purify Purify Crude Material (Recrystallization or Chromatography) Workup->Purify Pure Product Pure? Purify->Pure End Characterize Pure Product Pure->End Yes TS_Purity Troubleshoot Purity: - Re-purify - Identify Impurities (MS, NMR) - Adjust Reaction Conditions Pure->TS_Purity No TS_Sol->Solubility TS_Rxn->Reaction TS_Purity->Purify

Sources

Technical Support Center: Purification of (3-Fluoro-4-nitrophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (3-Fluoro-4-nitrophenyl)methanamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals who encounter purity challenges with this critical intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods for optimal results in your laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purity and handling of this compound.

Q1: What are the most likely impurities in my crude sample?

A: Impurities typically arise from the synthetic route used. Common contaminants can be categorized as follows:

  • Process-Related Impurities: These include unreacted starting materials (e.g., 3-fluoro-4-nitrobenzaldehyde or 3-fluoro-4-nitrobenzonitrile) and reagents.

  • By-products: Side reactions can lead to the formation of isomers (e.g., from a non-regioselective nitration step earlier in the synthesis) or products from over-reduction, where the nitro group is partially or fully reduced if harsh reducing agents are used.[1][2]

  • Degradation Products: Aromatic amines can be susceptible to oxidation, leading to the formation of colored polymeric materials, especially upon exposure to air and light over time.[3]

  • Residual Solvents: Solvents used in the final steps of the synthesis or initial failed purification attempts may be present.

A summary of potential impurities is provided in the table below.

Table 1: Common Impurities and Their Likely Origin

Impurity Class Specific Example Likely Origin Recommended Analytical Detection Method
Starting Material 3-Fluoro-4-nitrobenzaldehyde Incomplete reductive amination HPLC, GC-MS
Isomers (2-Fluoro-4-nitrophenyl)methanamine Non-selective nitration of precursor ¹H NMR, ¹⁹F NMR, HPLC
By-products 4-Amino-2-fluorobenzylamine Over-reduction of the nitro group LC-MS

| Degradation | Polymeric oxidation products | Air/light exposure | Visual (color), HPLC (broad peaks) |

Q2: My sample is off-color (yellow to dark brown). What does this indicate and how can I remove the color?

A: The pale yellow color is intrinsic to many nitro-aromatic compounds. However, a dark yellow, orange, or brown coloration often points to the presence of oxidized, polymeric, or other chromophoric impurities. The most effective method for removing such impurities is recrystallization with activated charcoal . The charcoal adsorbs the large, colored molecules, which are then removed during the hot filtration step.

Q3: How can I definitively assess the purity of my final, purified product?

A: A combination of analytical techniques is recommended for a comprehensive purity assessment:[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can identify and quantify impurities with distinct signals, particularly isomers, if they are present at levels >0.5-1%.

  • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS): This is the gold standard for purity assessment, capable of detecting and quantifying trace impurities (down to <0.05%). It separates compounds based on polarity, providing a clear chromatogram of the main component and any contaminants.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities typically depress and broaden the melting point range. The melting point for the related compound 4-Nitrobenzylamine hydrochloride is approximately 265 °C (with decomposition).

Q4: Is it better to purify the compound as the free base or as the hydrochloride salt?

A: This depends on the chosen purification method.

  • For Recrystallization: Purifying the hydrochloride salt is generally preferred. Salts often form more stable and well-defined crystals than their corresponding free bases.[5]

  • For Chromatography: It is almost always necessary to purify the compound as the free base . The highly polar hydrochloride salt exhibits very strong interactions with silica gel, leading to poor separation, significant tailing, and often irreversible adsorption. The free base is less polar and will chromatograph more effectively. After purification, it can be easily converted back to the hydrochloride salt.

  • For Acid-Base Extraction: The process inherently involves converting the compound between its salt and free base forms to achieve separation.

Section 2: Troubleshooting and Purification Protocols

This section provides detailed, step-by-step guides for the most effective purification strategies.

Issue 1: Presence of Neutral or Acidic Impurities

If your analysis indicates the presence of non-basic contaminants, such as unreacted aldehydes or other neutral by-products, acid-base extraction is the most powerful and scalable purification method.

Causality & Scientific Principle: Acid-base extraction leverages the difference in solubility between a basic compound and its protonated salt form.[6][7][8] The free amine, (3-fluoro-4-nitrophenyl)methanamine, is soluble in organic solvents but largely insoluble in water. When protonated with an acid to form the hydrochloride salt, it becomes an ionic species that is highly soluble in water and insoluble in most nonpolar organic solvents. Neutral impurities remain in the organic phase, allowing for a clean separation.

  • Dissolution: Dissolve the crude this compound in deionized water (approx. 10-20 mL per gram of crude material).

  • Initial Wash (Optional): If significant neutral, non-polar impurities are suspected, place the aqueous solution in a separatory funnel and wash 2-3 times with an equal volume of an organic solvent like dichloromethane (DCM) or ethyl acetate. Discard the organic layers, which contain the neutral impurities.

  • Liberation of the Free Base: Cool the aqueous layer in an ice bath. Slowly add a 2M solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃) dropwise with stirring until the pH is >10. The free amine will precipitate out as an oil or a solid.

  • Extraction of the Free Base: Extract the liberated free amine from the aqueous mixture 3 times with an equal volume of DCM or ethyl acetate. Combine the organic extracts.

  • Drying and Concentration: Wash the combined organic layers once with saturated brine solution to remove residual water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified free amine, likely as an oil or low-melting solid.

  • Salt Formation: Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., diethyl ether, isopropanol, or ethyl acetate). Slowly add a 2M solution of HCl in diethyl ether or bubble anhydrous HCl gas through the solution until precipitation is complete.

  • Isolation: Collect the resulting white precipitate (the purified hydrochloride salt) by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove residual solvent and dry under vacuum.

G start Crude HCl Salt (Dissolved in Water) wash_step Wash with DCM/EtOAc start->wash_step Optional basify Add NaOH (aq) to pH > 10 start->basify wash_step->basify Aqueous Layer neutral_impurities Organic Phase: Neutral Impurities (Waste) wash_step->neutral_impurities Organic Layer extract_amine Extract with DCM/EtOAc basify->extract_amine organic_phase Organic Phase: Purified Free Amine extract_amine->organic_phase Organic Layer aqueous_phase_waste Aqueous Phase: Inorganic Salts (Waste) extract_amine->aqueous_phase_waste Aqueous Layer dry_concentrate Dry (Na₂SO₄) & Concentrate organic_phase->dry_concentrate aqueous_phase_neutral Aqueous Phase: Amine HCl Salt form_salt Add HCl in Ether dry_concentrate->form_salt final_product Pure (3-Fluoro-4-nitrophenyl)methanamine HCl form_salt->final_product

Caption: Workflow for purification by acid-base extraction.

Issue 2: Colored Impurities or Low-Level Contamination

For material that is already relatively pure but suffers from coloration or minor impurities, recrystallization is the method of choice.

Causality & Scientific Principle: Recrystallization works by exploiting differences in solubility between the target compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent (and stay in the mother liquor).[9]

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. See Table 2 for recommended starting points. Ethanol, isopropanol (IPA), or a mixture of ethanol and water are often effective for amine hydrochlorides.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and bring the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until the solid just dissolves completely. Note: Using the minimum amount of hot solvent is critical for maximizing yield.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight of your compound). Return the mixture to a boil for 2-5 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step removes the charcoal and any insoluble impurities. Note: This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals on the filter with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the purified crystals in a vacuum oven.

Table 2: Recommended Solvents for Recrystallization

Solvent Boiling Point (°C) Comments
Ethanol (EtOH) 78 Good general-purpose solvent for amine salts.
Isopropanol (IPA) 82 Similar to ethanol, slightly less polar. Can give excellent crystals.
Methanol (MeOH) 65 High solvency; may require addition of an anti-solvent like ether.

| Ethanol/Water | Variable | A powerful solvent system. Adjust the ratio to find the optimal balance of solubility. Start with hot ethanol and add water dropwise until turbidity appears, then re-clarify with a drop of ethanol. |

G start Crude Solid in Flask add_solvent Add Minimum Hot Solvent start->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved charcoal Add Charcoal (Optional for Color) dissolved->charcoal hot_filter Hot Filtration dissolved->hot_filter charcoal->hot_filter insoluble_imp Insoluble Impurities + Charcoal (Waste) hot_filter->insoluble_imp cool Slow Cooling + Ice Bath hot_filter->cool Clear Filtrate crystals Crystal Formation cool->crystals vac_filter Vacuum Filtration crystals->vac_filter mother_liquor Mother Liquor: Soluble Impurities (Waste) vac_filter->mother_liquor wash_dry Wash with Cold Solvent & Dry Under Vacuum vac_filter->wash_dry Collected Crystals final_product Pure Crystalline Product wash_dry->final_product

Caption: Workflow for purification by recrystallization.

References

  • Ang, W., Luo, Y.-F., & Deng, Y. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o750. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 520948, 3-Fluoro-4-nitrophenol. PubChem. [Link]

  • Wilshire, J. F. K. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Australian Journal of Chemistry, 20(10), 2269-2273. [Link]

  • Google Patents. (1996).
  • Google Patents. (2012). Production method of 3-fluoro-4-nitrophenol. CN102766053A.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Parales, R. E., & Ditty, J. L. (2005). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 69(4), 686–705. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 49795968, (3-Fluorophenyl)Methanamine Hydrochloride. PubChem. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ResearchGate. (2016). How to extract a molecule with amine and carboxylic acid functional group on it?[Link]

  • Google Patents. (1971). Process for preparing 4-fluoro-3-nitroaniline. US3586719A.
  • Google Patents. (1987). Recovery of amines from by-product chloride salts. US4670232A.
  • Štefan, K., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Molecules, 27(19), 6543. [Link]

  • Glen Research. (n.d.). Fluorous Affinity Purification of Oligonucleotides. Glen Report 18.16. [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. [Link]

  • Google Patents. (2020).
  • OC-TV. (2020, March 21). Acid-Base Extraction Tutorial [Video]. YouTube. [Link]

  • Al-Sabha, T. N. (2016). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. Journal of Analytical Methods in Chemistry, 2016, 8596752. [Link]

  • Li, W., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development, 24(12), 2862–2867. [Link]

Sources

Preventing degradation of (3-Fluoro-4-nitrophenyl)methanamine hydrochloride during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (3-Fluoro-4-nitrophenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Improper storage can lead to degradation, compromising experimental outcomes and leading to costly delays. This document provides in-depth, experience-based guidance on identifying, preventing, and troubleshooting degradation.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the storage and handling of this compound.

Q1: What are the primary factors that cause the degradation of this compound?

A1: The key vulnerabilities of this molecule stem from its functional groups: the aromatic amine, the benzylic methylene group, and the nitro group. The primary factors leading to degradation are:

  • Light (Photodegradation): Aromatic nitro compounds can absorb UV-Vis light, leading to photochemical reactions. This energy can promote oxidation or other structural changes.[1][2][3]

  • Oxygen (Oxidation): The benzylic amine is susceptible to oxidation, which can be accelerated by light and heat. Aromatic amines, in general, are prone to oxidation, which often results in the formation of colored impurities.[4]

  • Humidity (Hygroscopicity & Hydrolysis): As a hydrochloride salt, the compound is potentially hygroscopic, meaning it can absorb moisture from the air.[5][6] This absorbed water can promote hydrolysis or act as a medium for other degradation reactions.

  • Elevated Temperature: Heat accelerates all chemical degradation pathways. Storing at elevated temperatures increases the rate of oxidation and other decomposition reactions.[7][8]

Q2: What is the recommended temperature for storing this compound?

A2: For optimal long-term stability, the compound should be stored in a controlled, cool environment. The recommended storage temperature is 2-8°C . Storing in a standard laboratory refrigerator is ideal. Avoid storing at room temperature for extended periods or in locations with significant temperature fluctuations.[7][8]

Q3: Is this compound sensitive to light?

A3: Yes. The presence of the nitroaromatic chromophore makes the compound susceptible to photodegradation.[1][2] It is crucial to store the material in an amber or opaque vial to protect it from light. When handling the compound, minimize its exposure to direct sunlight or strong artificial light. For sensitive experiments, it is advisable to work in a subdued lighting environment.

Q4: What are the visual signs of degradation?

A4: The pure compound is typically an off-white to light yellow solid. The most common visual indicator of degradation, often due to oxidation or photodegradation, is a noticeable color change.[3] If your material has developed a distinct yellow, orange, or brown color, it is a strong indication that degradation has occurred. Another sign can be a change in the physical state, such as clumping or becoming sticky, which may indicate significant moisture absorption.

Q5: How can I quantitatively assess the purity of my stored compound?

A5: The most reliable method for assessing purity is High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10][11] The aromatic nature of the molecule makes it strongly UV-absorbent. A reverse-phase method using a C18 column is typically effective. Comparing the peak area of the main compound to any impurity peaks will give a quantitative measure of purity. For a detailed starting protocol, see the "Troubleshooting Guides" section.

Troubleshooting Guides

This section provides actionable steps to take when you suspect degradation has occurred.

Issue 1: The compound has changed color (e.g., from off-white to yellow/brown).
  • Underlying Cause: This is a classic sign of oxidative or photochemical degradation. The formation of conjugated impurities (e.g., imines or other colored species) leads to the observed color change.

  • Immediate Action Plan:

    • Quarantine the material: Do not use the discolored material in critical experiments until its purity has been verified.

    • Perform a Purity Check: Analyze the material using the HPLC protocol provided below to quantify the level of degradation.

Issue 2: Inconsistent or unexpected results in my experiments.
  • Underlying Cause: If your compound has partially degraded, you are introducing a lower effective concentration of the active molecule and potentially reactive impurities into your experiment. These degradation products could interfere with your reaction or assay, leading to poor yields, unexpected side products, or erroneous biological data.

  • Troubleshooting Workflow: The following workflow can help diagnose the issue.

G cluster_0 Problem Identification cluster_1 Material Qualification cluster_2 Decision & Action A Inconsistent Experimental Results Observed B Analyze Stored Reagent via HPLC-UV A->B D Compare Chromatograms (Purity, Impurity Profile) B->D C Analyze a Fresh, Certified Lot (Control) C->D E Purity Matches Control? D->E F Significant Degradation Confirmed E->F No G Reagent is OK. Troubleshoot Experiment (Other variables) E->G Yes H Discard Degraded Lot. Use Fresh Reagent. Review Storage Protocols. F->H

Caption: Troubleshooting workflow for inconsistent results.

Best Practices for Storage and Handling

Proactive measures are the most effective way to prevent degradation and ensure the long-term value of your chemical inventory.

Optimal Storage Conditions Summary
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows the rate of all chemical degradation pathways.[7][8]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to oxygen, preventing oxidative degradation.
Light Amber or Opaque VialProtects the light-sensitive nitroaromatic functional group from photodegradation.[1][3]
Humidity Tightly Sealed Container with DesiccantPrevents moisture absorption (hygroscopicity) by the hydrochloride salt, which can lead to hydrolysis and clumping.[5]
Protocol: Aliquoting and Long-Term Storage

To avoid repeated exposure of the bulk material to atmospheric conditions, follow this protocol upon receiving a new bottle.

  • Preparation: Prepare a clean, dry workspace. Have several smaller, amber glass vials with PTFE-lined caps ready.

  • Inert Atmosphere: If possible, work in a glove box or use a gentle stream of argon or nitrogen to flush the headspace of the main bottle and the smaller aliquot vials.

  • Dispensing: Quickly weigh and dispense the desired amount of this compound into each aliquot vial. Work efficiently to minimize exposure time.

  • Sealing: Tightly cap each vial immediately after dispensing. For extra protection, wrap the cap threads with Parafilm®.

  • Labeling: Clearly label each aliquot with the compound name, lot number, date of aliquoting, and your initials.

  • Storage: Place the main bottle and all aliquots in a refrigerator at 2-8°C. Consider placing the vials inside a larger, sealed container with a desiccant pouch for an additional layer of moisture protection.

Analytical Methods for Purity Assessment

Protocol: HPLC-UV Purity Analysis

This protocol provides a robust starting point for assessing the purity of this compound. Method optimization may be required for your specific instrumentation.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 254 nm

  • Sample Preparation: Prepare a stock solution of ~1 mg/mL in a 50:50 mixture of Acetonitrile:Water. Dilute as necessary to be within the linear range of the detector.

Potential Degradation Pathway

Understanding the potential chemical changes can aid in identifying impurities during analysis. The primary degradation pathways are likely oxidation of the benzylic amine and reduction of the nitro group.

Caption: Potential degradation pathways.

References

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions . ResearchGate. Available from: [Link]

  • Symons, Z. C., & Bruce, N. C. (2006). Bacterial pathways for degradation of nitroaromatics . Natural Product Reports, 23(6), 845-850. Available from: [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products . IKEV. Available from: [Link]

  • The Hydrolysis of Amides . Chemguide. Available from: [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS . ICH. Available from: [Link]

  • Czyrski, A. (2018). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review . Journal of Analytical Methods in Chemistry, 2018, 8597303. Available from: [Link]

  • 3-Fluoro-4-nitrophenol . PubChem. Available from: [Link]

  • Bose, D., & Sharma, M. M. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ACS Chemical Health & Safety. Available from: [Link]

  • Li, J., et al. (2024). Hygroscopic Properties of Plateau Surface Salts: Insights from Chemical Composition and Isotope Signatures . ACS Earth and Space Chemistry. Available from: [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives . CSWAB.org. Available from: [Link]

  • Biodegradation and Transformation of Nitroaromatic Compounds . DTIC. Available from: [Link]

  • Amide Hydrolysis Using Acid Or Base . Master Organic Chemistry. Available from: [Link]

  • Powell, M. (2021). Photostability testing theory and practice . Q1 Scientific. Available from: [Link]

  • Czyrski, A. (2018). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review . PubMed. Available from: [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety . Diplomata Comercial. Available from: [Link]

  • Precaution on use of hydrochloride salts in pharmaceutical formulation . PubMed. Available from: [Link]

  • Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene . ATSDR. Available from: [Link]

  • Photostability testing of pharmaceutical products . ResearchGate. Available from: [Link]

  • Mechanism of amide hydrolysis . YouTube. Available from: [Link]

  • Safety Data Sheet: Aromatic Amine Cleaning Developing Solution . SKC Inc. Available from: [Link]

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies . ResearchGate. Available from: [Link]

  • (3-Fluorophenyl)Methanamine Hydrochloride . PubChem. Available from: [Link]

  • Reactions of Amides . Save My Exams. Available from: [Link]

  • What makes common salt hygroscopic? . Quora. Available from: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation . ASM Journals. Available from: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products . ICH. Available from: [Link]

  • Hydrolysis of Amides . AK Lectures. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors . MDPI. Available from: [Link]

  • Hydrochloride . Wikipedia. Available from: [Link]

  • Biodegradation of nitroaromatic pollutants: from pathways to remediation . PubMed. Available from: [Link]

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Technical Support Center: Scaling Up the Synthesis of (3-Fluoro-4-nitrophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals involved in the synthesis of (3-Fluoro-4-nitrophenyl)methanamine hydrochloride. The scale-up of any process involving nitroaromatic compounds presents unique challenges, primarily concerning thermal management and reaction control. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the field.

Proposed Synthetic Pathway

The synthesis of this compound is typically achieved through a multi-step process starting from 3-fluoro-4-nitrobenzaldehyde. The general and most logical pathway involves oximation followed by reduction and subsequent salt formation.

G A 3-Fluoro-4-nitrobenzaldehyde B 3-Fluoro-4-nitrobenzaldehyde Oxime A->B Hydroxylamine HCl, Base (e.g., NaOAc) C (3-Fluoro-4-nitrophenyl)methanamine (Free Base) B->C Reduction (e.g., Catalytic Hydrogenation) D (3-Fluoro-4-nitrophenyl)methanamine HCl (Final Product) C->D HCl in solvent (e.g., IPA, Ether)

Caption: Proposed synthetic route for (3-Fluoro-4-nitrophenyl)methanamine HCl.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions pertinent to the scale-up of this specific synthesis.

Q1: What are the primary safety and hazard considerations when scaling up this synthesis?

A1: The most significant concern is thermal management, especially during the reduction of the nitro group. Nitroaromatic compounds are known to be thermally unstable and can undergo dangerous thermal runaway reactions if not properly controlled.[1] Key considerations include:

  • Exothermic Reactions: Both the oximation and, more critically, the reduction step can be exothermic. On a large scale, the decreased surface-area-to-volume ratio makes heat dissipation far less efficient, increasing the risk of temperature spikes.[1]

  • Thermal Stability: It is imperative to perform thermal stability studies, such as Differential Scanning Calorimetry (DSC), on all starting materials, intermediates, and the final product before attempting scale-up. This data will define the maximum safe operating temperature.[1]

  • Reagent Handling: The synthesis involves handling corrosive acids and potentially flammable solvents. All handling must be done in well-ventilated areas (e.g., a chemical fume hood) using appropriate Personal Protective Equipment (PPE).[2][3]

Q2: Which step in the proposed pathway is the most critical to control during scale-up, and why?

A2: The reduction of the 3-fluoro-4-nitrobenzaldehyde oxime (or a related nitro-intermediate) to the amine is unequivocally the most critical step. The reduction of a nitro group is typically highly exothermic. If the reaction rate becomes too fast due to poor temperature control or too-rapid addition of a reagent (like hydrogen in catalytic hydrogenation), the heat generated can overwhelm the cooling capacity of the reactor. This can lead to product degradation, dangerous pressure buildup, and potentially a thermal runaway. Therefore, careful control of temperature, pressure (for hydrogenation), and reagent addition rate is paramount.

Q3: How does the choice of solvent impact the reaction at scale?

A3: The solvent is a critical parameter for several reasons during scale-up:

  • Solubility: It must effectively dissolve reactants and intermediates to ensure a homogeneous reaction environment, which is crucial for consistent results.

  • Heat Transfer: The solvent is the primary medium for heat removal. Solvents with good heat capacity and appropriate boiling points are essential for managing the reaction exotherm safely.

  • Work-up: The solvent choice directly impacts the ease of product isolation. It should allow for efficient extraction and crystallization of the final hydrochloride salt. For instance, using a water-miscible solvent might necessitate a solvent swap before extraction.[1]

Q4: What are the key parameters to monitor to ensure reaction completion and minimize impurities?

A4: In-process controls (IPCs) are vital for a successful and reproducible scale-up. The most common methods include:

  • Chromatography: Thin Layer Chromatography (TLC) is excellent for quick qualitative checks, while High-Performance Liquid Chromatography (HPLC) provides quantitative data on the consumption of starting material and the formation of the product and any impurities.[1][4]

  • Temperature and Pressure: Continuous monitoring of the internal reaction temperature is non-negotiable for safety and process control. For catalytic hydrogenation, hydrogen uptake and reactor pressure must be closely tracked.

  • pH: For pH-sensitive steps like the oximation, monitoring and adjusting the pH can be crucial for driving the reaction to completion and preventing side reactions.[1]

Troubleshooting Guide

This guide addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.

Problem Possible Cause(s) Recommended Solution(s)
Poor or Incomplete Conversion 1. Insufficient Reaction Time: Direct extrapolation of time from lab to plant scale is often inaccurate. 2. Low Reaction Temperature: The reaction may be too slow at the set temperature. 3. Inefficient Mixing: In large reactors, poor agitation can create dead zones where reactants don't make sufficient contact.[1] 4. Incorrect Stoichiometry: Inaccurate weighing of reagents, especially the limiting reagent.1. Monitor the reaction using HPLC or TLC until the starting material is consumed below a set threshold (e.g., <1%).[1] 2. Cautiously increase the temperature in small increments, staying well below the decomposition temperature determined by DSC analysis. 3. Ensure the reactor's agitation is sufficient for the batch volume. Evaluate impeller design and agitation speed. 4. Use a slight excess (1.1-1.2 equivalents) of the non-limiting reagent, such as hydroxylamine hydrochloride.[1]
Exothermic Event / Poor Temperature Control 1. Reaction is Inherently Exothermic: Especially the reduction of the nitro group.[1] 2. Reagent Addition is Too Fast: The rate of heat generation exceeds the rate of heat removal. 3. Inadequate Cooling Capacity: The reactor's cooling jacket is insufficient for the batch volume and reaction exotherm.1. Perform reaction calorimetry (RC1) to precisely quantify the heat of reaction before scaling up.[1] 2. Implement a semi-batch process where a key reagent is added slowly and controllably, allowing the cooling system to keep pace.[1] 3. Ensure the reactor is appropriately sized with sufficient cooling power. Lowering the temperature of the cooling fluid can also help.
Product Isolation & Purification Issues 1. Product is Oily or Fails to Crystallize: The product may be impure, or the incorrect solvent system is being used for crystallization. 2. Emulsion Formation During Work-up: Vigorous mixing of certain organic and aqueous layers can lead to stable emulsions. 3. Low Isolated Yield Despite Full Conversion: Significant product loss may be occurring during the aqueous work-up or transfers.1. Analyze the crude product purity (HPLC). If impure, consider a purification step before crystallization. Screen various anti-solvents to find an optimal system for inducing crystallization. 2. Add brine (saturated NaCl solution) during the extraction to increase the ionic strength of the aqueous phase, which often helps break emulsions. 3. Re-extract the aqueous layer with fresh solvent to recover dissolved product. Minimize transfers and ensure all equipment is properly rinsed.[5]
Formation of Unknown Impurities 1. Over-reduction: If reducing the nitro group, other functional groups could potentially be reduced under harsh conditions. 2. Thermal Degradation: Hot spots caused by poor mixing can degrade the starting material or product.[1] 3. Isomer Formation: The oxime intermediate can exist as E/Z geometric isomers, which might complicate analysis but typically react similarly in the subsequent reduction.[1]1. Carefully control the stoichiometry of the reducing agent. For catalytic hydrogenation, monitor hydrogen uptake closely and stop the reaction once the theoretical amount has been consumed. 2. Improve thermal management and mixing as described in the sections above. 3. Characterize the impurities using techniques like LC-MS to understand their structure and origin, which will guide further process optimization.

Experimental Protocols

The following protocols are generalized representations and must be optimized for specific equipment and scales.

Step 1: Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime
  • Materials: 3-Fluoro-4-nitrobenzaldehyde, Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium acetate, Ethanol, Water.

  • Procedure:

    • In a suitable reactor, dissolve 3-Fluoro-4-nitrobenzaldehyde (1.0 eq) in ethanol.

    • In a separate vessel, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water.[6]

    • Add the aqueous hydroxylamine solution to the ethanolic aldehyde solution at room temperature.

    • Heat the mixture to a gentle reflux and stir.

    • Monitor the reaction progress by TLC or HPLC until the starting aldehyde is consumed.[6]

    • Once complete, cool the reaction mixture to room temperature and pour it into cold water to precipitate the oxime product.

    • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be used directly or recrystallized from a suitable solvent like ethanol/water.[6]

Step 2 & 3: Reduction of Oxime and Hydrochloride Salt Formation
  • Materials: 3-Fluoro-4-nitrobenzaldehyde Oxime, Palladium on Carbon (Pd/C, e.g., 5-10 wt%), Ethanol or Methanol, Gaseous Hydrogen (H₂), Hydrochloric Acid (in a suitable solvent like isopropanol or diethyl ether).

  • Procedure:

    • Caution: Catalytic hydrogenation is hazardous and must be performed in specialized equipment (a hydrogenator) by trained personnel.

    • Charge the hydrogenator with the oxime intermediate and a suitable solvent (e.g., ethanol).

    • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., Nitrogen or Argon).

    • Seal the reactor, purge with nitrogen, and then purge with hydrogen.

    • Pressurize the reactor with hydrogen (e.g., 50-100 psi) and begin vigorous agitation.

    • The reaction is often exothermic; maintain the internal temperature within a safe, pre-determined range (e.g., 25-40 °C) using the reactor's cooling system.

    • Monitor the reaction by hydrogen uptake. When uptake ceases, the reaction is likely complete. Confirm with HPLC.

    • Once complete, carefully vent the hydrogen and purge the reactor with nitrogen.

    • Filter the reaction mixture through a bed of Celite® to remove the Pd/C catalyst. Warning: The catalyst on the filter pad can be pyrophoric and must be kept wet with solvent or water and handled appropriately.

    • To the resulting filtrate containing the free amine, slowly add a solution of HCl in a solvent (e.g., isopropanol) with stirring.

    • The hydrochloride salt should precipitate. Cool the mixture to maximize precipitation.

    • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Scale-Up Logic and Decision Workflow

The decision to scale up a synthesis requires a systematic evaluation of safety, feasibility, and robustness.

G cluster_0 Phase 1: Lab Scale (Feasibility) cluster_1 Phase 2: Process Development (Optimization) cluster_2 Phase 3: Pilot Scale (Validation) A Route Scouting & Proof of Concept B Initial Safety Assessment (Literature, Reactivity) A->B C Preliminary Analytical Method Development B->C D Thermal Hazard Study (DSC, RC1) C->D Go/No-Go E Parameter Optimization (Temp, Conc, Time) D->E F Impurity Profile Characterization E->F G Define In-Process Controls (IPCs) F->G H Define Critical Process Parameters (CPPs) G->H Go/No-Go I Engineering & Equipment Fit Assessment H->I J Execute Pilot Batch Under GMP/GLP I->J K Finalize Standard Operating Procedure (SOP) J->K L Full-Scale Production K->L Ready for Manufacturing

Caption: A workflow for scaling up chemical synthesis from lab to production.

References

  • Technical Support Center: Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime. Benchchem. 1

  • CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine. Google Patents. 7

  • CN102766053A - Production method of 3-fluoro-4-nitrophenol. Google Patents. Link

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. National Institutes of Health (NIH). Link

  • 3-Fluoro-4-nitroaniline synthesis. ChemicalBook. Link

  • SAFETY DATA SHEET - 3-Fluoro-4-nitrobenzenesulfonyl chloride. Fisher Scientific. Link

  • This compound. BLD Pharm. Link

  • CN102766053B - Production method of 3-fluoro-4-nitrophenol. Google Patents. Link

  • An In-depth Technical Guide to 3-Fluoro-4-nitrobenzaldehyde Oxime. Benchchem. 6

  • Safety Data Sheet: 4-Nitrophenol. Carl ROTH. Link

  • CN108456140B - Method for preparing flurbiprofen impurity M. Google Patents. Link

  • SAFETY DATA SHEET - 4-Nitrophenylhydrazine. Thermo Fisher Scientific. Link

  • SAFETY DATA SHEET - 4-Fluoro-3-nitrobenzonitrile. Fisher Scientific. Link

  • 1-FLUORO-4-NITRO BENZENE MATERIAL SAFETY DATA SHEET. CDH Fine Chemical. Link

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Managing exothermic reactions in nitrophenyl compound synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Managing Exothermic Reactions

Welcome to the Technical Support Center for nitrophenyl compound synthesis. This guide is designed for researchers, scientists, and drug development professionals who handle aromatic nitration. The synthesis of nitrophenyl compounds is a cornerstone of organic chemistry, providing essential intermediates for pharmaceuticals, agrochemicals, and dyes.[1][2] However, the powerful reagents and the highly exothermic nature of the reaction demand a deep understanding of the underlying principles to ensure safety, reproducibility, and success.[3][4]

This document moves beyond simple protocols to provide in-depth, field-proven insights into managing the significant exotherm associated with these reactions. We will explore the causality behind experimental choices, troubleshoot common issues, and offer best practices grounded in robust scientific evidence.

Part 1: Fundamental Principles of Aromatic Nitration
The "Why": Understanding the Reaction Mechanism and Exothermicity

Successful management of any chemical reaction begins with understanding its mechanism. Aromatic nitration is a classic example of electrophilic aromatic substitution.[5] The key to this reaction is the generation of a potent electrophile, the nitronium ion (NO₂⁺) .

Typically, this is achieved by reacting concentrated nitric acid (HNO₃) with a stronger acid, most commonly sulfuric acid (H₂SO₄).[1][6] Sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.[1]

  • Causality: The formation of the nitronium ion and its subsequent reaction with the aromatic ring are highly favorable thermodynamic processes, releasing a significant amount of energy as heat (a strong exotherm).[4][7] The overall standard enthalpy change (ΔH°) is negative.[4] Failure to effectively remove this heat at the rate it is generated is the primary cause of thermal runaway events.

Nitration_Mechanism Figure 1: Mechanism of Electrophilic Aromatic Nitration cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack & Aromatization HNO3 Nitric Acid (HNO₃) H2ONO2 Protonated Nitric Acid HNO3->H2ONO2 + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) HSO4 Bisulfate (HSO₄⁻) NO2_ion Nitronium Ion (NO₂⁺) H2ONO2->NO2_ion - H₂O Benzene Aromatic Ring (e.g., Benzene) NO2_ion->Benzene H2O Water (H₂O) Sigma_Complex Sigma Complex (Carbocation Intermediate) Benzene->Sigma_Complex + NO₂⁺ Nitrobenzene Nitrophenyl Compound Sigma_Complex->Nitrobenzene - H⁺

Caption: Figure 1: The two-stage process of nitronium ion generation and subsequent electrophilic attack on an aromatic ring.

Part 2: Troubleshooting Guide for Exothermic Control

This section addresses the most common and critical issues encountered during nitrophenyl synthesis in a direct question-and-answer format.

Issue 1: Rapid, Uncontrolled Temperature Rise (Thermal Runaway)

Question: My reaction temperature is rising rapidly and is no longer responding to the cooling bath. What should I do, what caused this, and how can I prevent it?

Answer: An uncontrolled temperature rise is a sign of a potential thermal runaway, the most dangerous scenario in nitration chemistry.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the nitrating agent.

  • Enhance Cooling: If possible, add more dry ice or a colder medium to your external cooling bath.

  • Prepare for Quench: If the temperature continues to rise dramatically, prepare for an emergency quench by pouring the reaction mixture onto a large volume of crushed ice and water with vigorous stirring.[8]

    • Critical Safety Note: This emergency quench is itself hazardous as the dilution of concentrated sulfuric acid is highly exothermic.[9] This is a last-resort measure to be performed only with appropriate personal protective equipment (blast shield, heavy-duty gloves, face shield) and in a well-ventilated fume hood.[8][9]

  • Alert & Evacuate: Inform your supervisor and colleagues. Be prepared to evacuate the immediate area if the reaction cannot be brought under control.

Runaway_Troubleshooting Figure 2: Decision Workflow for Temperature Spikes Start Temperature Spike Detected (>5°C above target) Stop_Addition IMMEDIATELY STOP Nitrating Agent Addition Start->Stop_Addition Check_Cooling Enhance External Cooling (e.g., add dry ice) Stop_Addition->Check_Cooling Temp_Control Is Temperature Decreasing? Check_Cooling->Temp_Control Resume_Slowly Temperature Stabilized. Resume Addition at 50% of original rate. Monitor closely. Temp_Control->Resume_Slowly  Yes Emergency_Quench EMERGENCY QUENCH Pour reaction mixture onto large volume of ice/water. Temp_Control->Emergency_Quench  No Alert Alert Supervisor & Follow Lab Emergency Protocol Emergency_Quench->Alert

Caption: Figure 2: A logical workflow for responding to an unexpected temperature increase during a nitration reaction.

Root Cause Analysis & Prevention:

  • Inadequate Cooling: The heat removal capacity of your cooling system is lower than the rate of heat generation.

    • Prevention: Ensure your cooling bath has sufficient volume and is at the appropriate temperature before starting the reaction. For reactions below 0°C, an ice-water bath is insufficient; use a dry ice/acetone or an ice/salt bath.[8] It is crucial to carry out the reaction at a low temperature for safety.[10]

  • Rapid Reagent Addition: Adding the nitrating agent too quickly is the most common cause of thermal runaway.[8]

    • Prevention: Add the nitrating mixture dropwise via an addition funnel, ensuring the internal temperature does not fluctuate by more than 1-2°C.[8] The rate of addition is your primary means of controlling the reaction.

  • Poor Agitation: Inefficient stirring creates localized "hot spots" with high concentrations of reactants, which can initiate a runaway that propagates through the mixture.[8][9]

    • Prevention: Use a properly sized stir bar or overhead mechanical stirrer to ensure vigorous, efficient mixing and uniform temperature distribution.

  • Accumulation of Unreacted Reagents: If the reaction is run too cold, the nitrating agent can accumulate without reacting. A subsequent, small temperature increase can then trigger a sudden, delayed, and violent reaction.[8]

    • Prevention: Maintain the recommended temperature range for the specific substrate. Use reaction calorimetry (RC1) during process development to understand the reaction kinetics and heat flow.[11][12]

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the difference between batch and continuous flow nitration, and which is safer?

A1: Batch nitration is the traditional method where all reagents are combined in a single vessel.[8] Continuous flow involves pumping reagents through a small-diameter tube or microreactor where they mix and react.[3]

For exothermic reactions like nitration, continuous flow is inherently safer .[3][13] The high surface-area-to-volume ratio of flow reactors allows for vastly superior heat transfer and temperature control, virtually eliminating the risk of thermal runaway associated with scaling up batch processes.[3][8]

Batch_vs_Flow Figure 3: Comparison of Batch vs. Continuous Flow Reactors cluster_batch Batch Reactor cluster_flow Continuous Flow Reactor B_Reactor Large Volume Low Surface Area/Volume Ratio Poor Heat Transfer B_Out Product Out (after time) B_Reactor->B_Out B_In Reagents In B_In->B_Reactor F_Reactor Small Volume High Surface Area/Volume Ratio Excellent Heat Transfer F_Out Product Out (Continuous) F_Reactor->F_Out F_In Reagents In (Pumped) F_In->F_Reactor

Caption: Figure 3: Simplified schematic highlighting the superior heat transfer characteristics of continuous flow reactors.

Q2: I'm getting a low yield of my desired mononitrated product. What are the likely causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction time may be too short, or the temperature may be too low, leading to poor conversion.

  • Over-Nitration (Polynitration): If the reaction temperature is too high or an excess of nitrating agent is used, you can form dinitro or trinitro byproducts, which can be difficult to separate and may pose a greater explosion risk.[3][10]

  • Side Reactions: At elevated temperatures, the strong oxidizing nature of nitric acid can lead to the formation of oxidation byproducts, such as nitrophenols if starting from certain substrates.[14]

  • Poor Work-up: The product may be lost during the quenching and extraction phases. Ensure the pH is properly adjusted and that you are using an appropriate extraction solvent.

Q3: How should I prepare and handle the nitrating mixture (mixed acid)?

A3: The preparation of the nitrating mixture is itself a hazardous, exothermic process.

  • Always add the sulfuric acid slowly to the nitric acid , never the other way around.

  • The mixing should be done in a flask submerged in an ice-water bath with efficient stirring to dissipate the heat generated.[8]

  • Store the mixed acid in a cool, well-ventilated area, away from organic or combustible materials.[8]

Part 4: Data Presentation & Experimental Protocol
Table 1: Typical Reaction Conditions for Mononitration of Phenol
ParameterConditionRationale / CausalityReference(s)
Substrate Phenol (98%)Highly activated ring, susceptible to nitration under milder conditions.[15]
Nitrating Agent Dilute Nitric Acid (32.5%)Using dilute acid helps control the exotherm with a highly activated substrate.[15]
Acid Ratio N/A (No H₂SO₄ needed)The -OH group is strongly activating, making a sulfuric acid catalyst unnecessary and preventing over-oxidation.[5]
Temperature 20°C (±2°C)Balances reaction rate with safety. Higher temperatures increase dinitration and oxidation risk.[15]
Addition Time ~1 hourSlow addition is critical for maintaining thermal control.[15]
Reaction Time 1 hourSufficient for high conversion at the specified temperature.[15]
Typical Yield ~91% (combined isomers)Optimized conditions lead to high conversion.[15]
Isomer Ratio ~77% ortho, ~14% paraThe hydroxyl group is an ortho, para-director. The specific ratio is influenced by reaction conditions.[15]
Detailed Protocol: Synthesis of o- and p-Nitrophenol

This protocol is adapted from established procedures and illustrates the key control points discussed.[15]

1. Reactor Setup:

  • Place a 250 mL three-neck round-bottom flask in a crystallizing dish on a magnetic stir plate.

  • Equip the flask with a magnetic stir bar, a digital thermometer to monitor the internal reaction temperature, and a pressure-equalizing dropping funnel.

  • Create an ice-water bath in the crystallizing dish to maintain external cooling.

2. Reagent Preparation:

  • Charge the flask with 5.0 g of phenol.

  • Carefully measure 8.21 g of 32.5% (w/v) nitric acid into the dropping funnel.

3. Controlled Reaction:

  • Begin vigorous stirring of the phenol and allow it to cool to the bath temperature (~5-10°C).

  • Begin adding the nitric acid from the dropping funnel one drop at a time .

  • CRITICAL CONTROL POINT: Monitor the internal temperature closely. Do not allow it to rise above 22°C. Adjust the addition rate to maintain a steady temperature of 20°C (±2°C).[15] The mixture will turn from yellowish to reddish-brown as the reaction proceeds.

  • Continue the slow addition over approximately 1 hour.

4. Reaction Completion & Quenching:

  • After the addition is complete, allow the mixture to stir at 20°C for an additional 30 minutes to ensure complete conversion.

  • Prepare a beaker containing 150 mL of crushed ice and water.

  • Slowly and with vigorous stirring, pour the reaction mixture into the ice-water to quench the reaction and dilute the acid.[8]

5. Product Isolation and Work-up:

  • Transfer the quenched mixture to a separatory funnel.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (to neutralize residual acid), and finally 50 mL of brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product mixture of nitrophenol isomers. The isomers can then be separated by column chromatography.

References
  • Title: Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution Source: Master Organic Chemistry URL: [Link]

  • Title: Runaway reaction hazards in processing organic nitrocompounds Source: IChemE URL: [Link]

  • Title: Economical Synthesis of Nitrophenols under Controlled Physical Parameters Source: Pakistan Academy of Sciences URL: [Link]

  • Title: Nitration Reactions | Continuous Flow Processing Source: Vapourtec URL: [Link]

  • Title: 18.4 Aromatic Nitration and Sulfonation Source: Chemistry LibreTexts URL: [Link]

  • Title: Economical Synthesis of Nitrophenols under Controlled Physical Parameters Source: ResearchGate (linking to the journal article) URL: [Link]

  • Title: Process for preparation of a nitrophenol Source: Google Patents URL
  • Title: Runaway reactions Source: Sciencemadness Discussion Board URL: [Link]

  • Title: Runaway Reaction Hazards in Processing Organic Nitro Compounds Source: ACS Publications URL: [Link]

  • Title: Nitration and aromatic reactivity Source: Royal Society of Chemistry URL: [Link]

  • Title: Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone Source: MDPI URL: [Link]

  • Title: Exothermic reaction Source: Wikipedia URL: [Link]

  • Title: nitration of aromatic compounds Source: YouTube URL: [Link]

  • Title: CHEMICAL REACTION HAZARDS & THERMALLY UNSTABLE SUBSTANCES – Strategic Guide Source: IChemE URL: [Link]

  • Title: Endothermic vs. exothermic reactions Source: Khan Academy URL: [Link]

  • Title: Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

Technical Support Center: Column Chromatography of Fluorinated Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of fluorinated amines via column chromatography. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the unique challenges associated with these compounds. As Senior Application Scientists, we aim to equip you with the knowledge to not only execute successful purifications but also to understand the underlying principles governing the separation process.

Introduction: The Unique Challenge of Fluorinated Amines

Fluorinated amines are a pivotal class of compounds in modern medicinal chemistry, offering modulated basicity, enhanced metabolic stability, and unique binding interactions.[1] However, their purification by column chromatography presents a distinct set of challenges. The high electronegativity of fluorine significantly lowers the basicity (pKa) of the amine compared to its non-fluorinated analogs.[2][3] While this can sometimes be advantageous in reducing strong interactions with acidic silica gel, the interplay of residual basicity, polarity, and the unique property of "fluorophilicity" requires careful consideration of chromatographic conditions.[4]

This guide provides a structured approach to troubleshooting and optimizing the column chromatography of fluorinated amines, ensuring you can achieve high purity and yield in your preparations.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when purifying fluorinated amines.

Q1: Why are my fluorinated amine spots tailing or streaking on the TLC plate?

A: Tailing or streaking of amines on silica gel TLC is a classic sign of strong interaction between the basic amine and the acidic silanol groups (Si-OH) on the silica surface.[5] This can lead to irreversible adsorption and poor separation. Even though fluorination reduces the basicity of amines, residual basicity can still cause these issues.

  • Causality: The lone pair of electrons on the nitrogen atom interacts with the acidic protons of the silanol groups, leading to strong binding. This causes a portion of the molecules to lag behind the main band, resulting in tailing.

  • Solution: To mitigate this, you can add a small amount of a volatile base, such as triethylamine (TEA) or ammonia, to your mobile phase (typically 0.1-2%).[5][6] The added base acts as a competitor, saturating the acidic sites on the silica and allowing your fluorinated amine to travel more uniformly.[5][7]

Q2: My fluorinated amine seems to be decomposing on the silica gel column. What can I do?

A: Decomposition on silica gel is a significant issue for sensitive compounds.[8][9] The acidic nature of silica can catalyze the degradation of certain molecules.

  • Verification: To confirm if your compound is unstable on silica, you can perform a 2D TLC test. Spot your compound on a TLC plate, run it in a suitable solvent system, and then turn the plate 90 degrees and run it again in the same solvent system. If the spot deviates from the diagonal, it indicates decomposition.

  • Solutions:

    • Deactivated Silica Gel: You can deactivate the silica gel by treating it with a base like triethylamine before packing the column.[10][11] This neutralizes the acidic sites.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase such as alumina (basic or neutral) or Florisil.[10] For some applications, reversed-phase chromatography on C18 or a specialized fluorinated stationary phase might be a better option.[12]

Q3: How does the degree of fluorination affect the choice of chromatographic conditions?

A: The number of fluorine atoms and their position in the molecule significantly impact its properties and, consequently, the chromatographic conditions.

  • Basicity: As the number of electron-withdrawing fluorine atoms increases, the basicity of the amine decreases.[2] A highly fluorinated amine may exhibit less tailing on silica gel than its mono-fluorinated counterpart.

  • Fluorophilicity: Highly fluorinated compounds exhibit "fluorophilicity," a tendency to interact favorably with other fluorinated molecules.[4] This property can be exploited for separation.

    • Normal-Phase: For separating a mixture of fluorinated compounds with varying degrees of fluorination, a standard silica gel column might suffice, as the polarity differences will likely be the dominant factor.

    • Fluorous Chromatography: For more challenging separations, especially for separating fluorinated from non-fluorinated compounds, a fluorous stationary phase (silica gel modified with perfluoroalkyl chains) can be highly effective.[4][12] In this case, a fluorinated eluent might be used.[4]

Q4: What is the best way to detect my fluorinated amine during fraction collection?

A: Detection can be challenging if your compound lacks a UV chromophore.

  • TLC Staining: If your compound is not UV-active, you can use TLC staining agents. Potassium permanganate or ninhydrin stains are often effective for visualizing amines.

  • LC-MS: Liquid chromatography-mass spectrometry (LC-MS) is a powerful and common technique for detecting and identifying fluorinated compounds in fractions.[13] It offers high sensitivity and selectivity.

  • 19F NMR: For compounds with a high fluorine content, 19F NMR spectroscopy can be a useful tool for analyzing fractions and determining purity.[14]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the column chromatography of fluorinated amines.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Fluorinated Amine from Non-Fluorinated Impurities Insufficient difference in polarity for separation on standard silica gel.- Utilize a Fluorous Stationary Phase: These phases offer unique selectivity for fluorinated compounds.[12][15] - Optimize Mobile Phase: Experiment with different solvent systems. Sometimes a less conventional solvent can improve selectivity. - Reversed-Phase Chromatography: This can be an effective alternative, as the elution order is reversed compared to normal-phase.[5]
Compound Elutes Too Quickly (Low Rf) or Not at All (Sticks to the Column) Incorrect mobile phase polarity.- Low Rf: Gradually increase the polarity of your mobile phase. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.[8] - Sticking to Column: This is likely due to strong interaction with the silica. Add a basic modifier like triethylamine to the eluent.[5][6] If that fails, consider a less acidic stationary phase like alumina or deactivated silica.[10]
Multiple Mixed Fractions Poor column packing, overloading the column, or a difficult separation.- Improve Column Packing: Ensure the silica gel bed is uniform and free of air bubbles. A wet slurry packing method is generally preferred.[16] - Reduce Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, the sample mass should be 1-5% of the stationary phase mass.[17] - Use a Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. This can help to resolve compounds with close Rf values.[11]
Loss of Compound/Low Yield Irreversible adsorption onto the silica gel or decomposition.- Deactivate the Silica Gel: Pre-treat the silica with triethylamine to neutralize acidic sites.[11] - Test for Stability: Perform a 2D TLC to check for compound stability on silica.[8] If it's unstable, switch to a different stationary phase.

Experimental Protocols

Protocol 1: Deactivation of Silica Gel with Triethylamine

This protocol describes a method to reduce the acidity of silica gel, making it more suitable for purifying acid-sensitive or strongly basic compounds.[10][11]

Materials:

  • Silica gel (for flash chromatography)

  • Triethylamine (TEA)

  • Eluent (e.g., Hexane/Ethyl Acetate)

  • Chromatography column

  • Beaker

  • Rotary evaporator

Procedure:

  • Prepare the Slurry: In a fume hood, make a slurry of the required amount of silica gel in your chosen non-polar solvent (e.g., hexane).

  • Add Triethylamine: Add 1-2% (v/v) of triethylamine to the slurry.

  • Mix Thoroughly: Stir the slurry for 5-10 minutes to ensure the triethylamine is evenly distributed and has had time to interact with the silica surface.

  • Remove the Solvent: Remove the solvent using a rotary evaporator until you have a free-flowing powder. This is your deactivated silica gel.

  • Pack the Column: Pack your chromatography column with the deactivated silica gel using either a dry or wet packing method.[16]

  • Equilibrate the Column: Before loading your sample, flush the packed column with at least two column volumes of your initial mobile phase (which should also contain 0.1-1% TEA).

Protocol 2: General Column Chromatography of a Fluorinated Amine on Silica Gel

This protocol provides a general workflow for the purification of a moderately basic fluorinated amine.

Workflow Diagram:

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (with 0.5% TEA) Solvent 2. Select Mobile Phase (Rf ~0.2-0.3) TLC->Solvent Column 3. Pack Column (with deactivated silica if needed) Solvent->Column Load 4. Load Sample Column->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC/LC-MS) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Pure_Product Pure_Product Evaporate->Pure_Product Pure Fluorinated Amine

Caption: Workflow for fluorinated amine purification.

Procedure:

  • Thin-Layer Chromatography (TLC) Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol). Crucially, add 0.5% triethylamine to your developing solvent.

    • Identify a solvent system that gives your desired compound an Rf value of approximately 0.2-0.3.[18]

  • Column Preparation:

    • Choose an appropriately sized column.

    • Pack the column with silica gel (deactivated if necessary, see Protocol 1) using a wet slurry method to ensure a homogenous packing.[16]

    • Equilibrate the column by passing 2-3 column volumes of your initial mobile phase (containing 0.1-1% TEA) through it.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a less polar solvent.

    • Carefully apply the sample to the top of the silica gel bed.

    • Alternatively, for less soluble compounds, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen mobile phase.

    • Collect fractions in an orderly manner (e.g., in test tubes or vials).

    • If you are running a gradient, gradually increase the polarity of the mobile phase as the column runs.[11]

  • Fraction Analysis:

    • Analyze the collected fractions by TLC (using the same eluent system as in step 1) or LC-MS to identify which fractions contain your pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified fluorinated amine.

Visualization of Key Concepts

The Role of Triethylamine in Suppressing Silanol Interactions

The following diagram illustrates how triethylamine (TEA) passivates the active sites on silica gel, allowing for improved chromatography of basic amines.

Caption: Effect of TEA on silica gel surface.

References

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (n.d.). National Institutes of Health. Retrieved from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved from [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2004, November 1). LCGC International - Chromatography Online. Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. (1995, January 1). Journal of Chromatographic Science. Retrieved from [Link]

  • Chromatography: The Solid Phase. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2024, January 29). LCGC International. Retrieved from [Link]

  • use of Triethylamine. (2005, December 30). Chromatography Forum. Retrieved from [Link]

  • The Effect of Aliphatic Fluorine on Amine Drugs. (1976, June 1). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Determination of p K a values of fluorocompounds in water using 19 F NMR. (2021). ResearchGate. Retrieved from [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014, June 13). National Institutes of Health. Retrieved from [Link]

  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc. Retrieved from [Link]

  • Retention of acidic and basic analytes in reversed phase column using fluorinated and novel eluent additives for liquid chromatography-tandem mass spectrometry. (2019, November 1). ResearchGate. Retrieved from [Link]

  • [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? (2022, December 15). LinkedIn. Retrieved from [Link]

  • 5 Key Basicity Trends of Amines. (2017, April 26). Master Organic Chemistry. Retrieved from [Link]

  • Tips and Tricks for the Lab: Column Choices. (2012, July 3). ChemistryViews. Retrieved from [Link]

  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. (1999). Journal of Chromatographic Science. Retrieved from [Link]

  • Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. (1995). Journal of Chromatographic Science. Retrieved from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Molecules. Retrieved from [Link]

  • Gas-chromatographic identification of fluorine-containing organic compounds. (2005). ResearchGate. Retrieved from [Link]

  • If triethylamine is used with a C18 column for a prolonged period, what will happen to the...? (2013, January 31). ResearchGate. Retrieved from [Link]

  • issues with column chromatography purification of coordination complex. (2024, April 3). Reddit. Retrieved from [Link]

  • Column Chromatography: Principles, Procedure, and Applications. (2023, December 12). Phenomenex. Retrieved from [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction? (2014, December 22). ResearchGate. Retrieved from [Link]

  • Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. (2021). National Institutes of Health. Retrieved from [Link]

  • Advice on neutralising silica gel for column chromatography of sensitive compounds? (2023, July 6). Reddit. Retrieved from [Link]

  • General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base. (1986, December 24). PubMed. Retrieved from [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (2016). National Institutes of Health. Retrieved from [Link]

  • The Basics of Running a Chromatography Column. (n.d.). Bitesize Bio. Retrieved from [Link]

  • Top: Derivation of amine basicity changes (ΔpKa) for β‐fluorine... (2019). ResearchGate. Retrieved from [Link]

  • Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021, February 2). National Institutes of Health. Retrieved from [Link]

  • Deactivation of silica gel? (2019, March 28). ResearchGate. Retrieved from [Link]

  • A)–C) Changes in pKa(H) measured for amines 1,4–6 a{α,1–3},... (2020). ResearchGate. Retrieved from [Link]

  • Top 6 Steps to Run The PERFECT Column Chromatography. (2018, December 3). YouTube. Retrieved from [Link]

  • Partially Deactivated Silica Gel Columns in Chromatography. Chromatographic Behavior of Benzo [a]pyrene. (1980). Analytical Chemistry. Retrieved from [Link]

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Navigating the Challenges of (3-Fluoro-4-nitrophenyl)methanamine Hydrochloride in Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

FOR IMMEDIATE RELEASE

Technical Support Center

Topic: Addressing Poor Solubility of (3-Fluoro-4-nitrophenyl)methanamine Hydrochloride in Reactions

Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center. This guide provides in-depth troubleshooting and practical solutions for researchers encountering challenges with the poor solubility of this compound in various chemical reactions. Our goal is to equip you with the knowledge and protocols to overcome these hurdles and achieve successful synthetic outcomes.

Introduction: Understanding the Solubility Challenge

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. However, its hydrochloride salt form, while offering stability and ease of handling, presents a significant challenge due to its low solubility in many common organic solvents. This poor solubility can lead to incomplete reactions, low yields, and purification difficulties. This guide will explore the underlying reasons for this issue and provide a range of field-proven strategies to address it effectively.

The primary reason for the poor solubility of amine hydrochlorides in non-polar organic solvents is their ionic nature. The strong ionic bond between the protonated amine and the chloride ion results in a high lattice energy, which requires a highly polar solvent to overcome.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with this compound is sluggish and incomplete. What are the likely causes related to solubility?

A1: A sluggish or incomplete reaction is a classic symptom of poor reactant solubility. If the amine hydrochloride is not sufficiently dissolved in the reaction medium, the concentration of the reactive free amine is too low for the reaction to proceed at a reasonable rate. The solid hydrochloride salt has a very limited surface area available for reaction.

Troubleshooting Steps:

  • Visual Inspection: Observe the reaction mixture. Do you see a significant amount of undissolved solid? If so, solubility is almost certainly a key issue.

  • Solvent System Evaluation: Re-evaluate your choice of solvent. Standard non-polar solvents like toluene or hexane are unlikely to be effective. You will need to consider more polar options.

  • Base Strength and Solubility: Consider the base you are using to neutralize the hydrochloride and liberate the free amine. If the base itself is not soluble in the reaction medium, it can only react at the surface of the solid amine hydrochloride, leading to a slow and inefficient process.

Q2: What are the best solvents to dissolve this compound?

Solvent Selection Guide:

Solvent ClassExamplesExpected SolubilityRationale
Polar Aprotic DMF, DMSO, AcetonitrileModerate to GoodThese solvents have high dielectric constants and can solvate the ions of the salt, breaking the crystal lattice.
Polar Protic Methanol, EthanolLow to ModerateAlcohols can hydrogen bond with the amine and chloride ions, but their polarity may be insufficient for complete dissolution at high concentrations. A mixture with other solvents can be effective. For instance, a 1:1 mixture of methanol and glacial acetic acid has been shown to dissolve the similar 4-nitrobenzylamine hydrochloride at 25 mg/mL.[1]
Ethers THF, DioxanePoorGenerally not polar enough to dissolve the salt.
Halogenated Dichloromethane (DCM), ChloroformPoorWhile polar, their ability to dissolve ionic salts is limited.
Non-Polar Toluene, HexaneVery PoorNot suitable for dissolving the hydrochloride salt.

Recommendation: Start with DMF or DMSO as your solvent of choice. If the reaction conditions are not compatible with these solvents, consider acetonitrile or a co-solvent system.

Q3: I've tried using a more polar solvent, but the reaction is still not proceeding efficiently. What other strategies can I employ?

A3: If changing the solvent alone is insufficient, the next step is to actively liberate the free amine from its hydrochloride salt. This can be achieved through several methods, outlined below in order of increasing complexity.

Strategy 1: In-situ Free-Basing with an Appropriate Base

The most straightforward approach is to add a base to the reaction mixture to neutralize the HCl and generate the more soluble free amine in situ.

Key Considerations for Base Selection:

  • Strength: The base must be strong enough to deprotonate the ammonium salt.

  • Solubility: The base and the resulting salt byproduct should ideally have good solubility in the reaction solvent to ensure a homogeneous reaction mixture. However, in many cases, an insoluble inorganic base can be used effectively.

  • Compatibility: The base should not react with your starting materials or products.

Recommended Bases:

BaseSolvent CompatibilityComments
Triethylamine (TEA) Good in most organic solventsA common and effective choice. Use at least 2 equivalents: one to neutralize the HCl and one to act as a base for the reaction itself.
Potassium Carbonate (K₂CO₃) Sparingly soluble in many organic solventsA solid base that can be used in heterogeneous reactions.[2][3] Its large surface area and ability to be finely ground can enhance reaction rates.
Pyridine Good in many organic solventsA weaker base than TEA, but can also act as a nucleophilic catalyst in some reactions.[4]
Diisopropylethylamine (DIPEA) Good in most organic solventsA non-nucleophilic hindered base, useful if side reactions with the base are a concern.

Experimental Protocol: N-Alkylation via In-situ Free-Basing

This protocol describes a general procedure for the N-alkylation of this compound with an alkyl halide using an in-situ free-basing strategy.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃), finely powdered

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add this compound (1.0 eq.).

  • Add finely powdered anhydrous potassium carbonate (2.5 eq.).

  • Add anhydrous DMF to the flask.

  • Stir the suspension vigorously for 15-30 minutes at room temperature.

  • Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Finely powdered K₂CO₃: Maximizes the surface area for the deprotonation of the amine hydrochloride, which is a heterogeneous process.

  • Anhydrous DMF: Provides a polar medium to facilitate the dissolution of the reactants and intermediates.

  • Excess K₂CO₃: Ensures complete neutralization of the hydrochloride and drives the equilibrium towards the free amine.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Amine HCl and K₂CO₃ in DMF B Stir vigorously A->B In-situ Free-Basing C Add Alkyl Halide B->C Formation of Free Amine D Heat and Monitor C->D N-Alkylation E Quench with Water and Extract D->E Reaction Complete F Purify by Chromatography E->F Crude Product G G F->G Pure Product

Caption: Workflow for N-alkylation with in-situ free-basing.

Strategy 2: Phase-Transfer Catalysis (PTC)

For reactions where even polar aprotic solvents are not effective or desirable, Phase-Transfer Catalysis (PTC) offers a powerful alternative. A phase-transfer catalyst facilitates the transfer of a reactant from one phase (e.g., an aqueous or solid phase) to another (an organic phase) where the reaction occurs.[5]

How it Works for Amine Hydrochlorides:

In this scenario, a quaternary ammonium salt (the PTC) with lipophilic alkyl groups can exchange its anion with the chloride of the amine hydrochloride. This forms a more lipophilic ion pair that is soluble in the organic phase, allowing the free amine to react.

Workflow Diagram for PTC:

G cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase AmineHCl (3-Fluoro-4-nitrophenyl)methanamine HCl (solid) PTC_int Q⁺A⁻ (Active PTC) AmineHCl->PTC_int Anion Exchange at Interface Base Inorganic Base (e.g., K₂CO₃) Base->PTC_int AlkylHalide Alkyl Halide Product N-Alkylated Product AlkylHalide->Product PTC_org Q⁺X⁻ (PTC in organic phase) Product->PTC_org Regenerates PTC PTC_org->PTC_int Cycle Repeats FreeAmine Free Amine (in organic phase) PTC_int->FreeAmine Transport to Organic Phase FreeAmine->Product Reaction with Alkyl Halide

Caption: Mechanism of Phase-Transfer Catalyzed N-Alkylation.

Experimental Protocol: N-Alkylation via Phase-Transfer Catalysis

Materials:

  • This compound

  • Alkyl halide

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Toluene or another non-polar organic solvent

  • Water

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.), potassium carbonate (3.0 eq.), and tetrabutylammonium bromide (0.1 eq.).

  • Add toluene and a small amount of water to create a biphasic system.

  • Stir the mixture vigorously to ensure good mixing between the phases.

  • Add the alkyl halide (1.1 eq.) to the mixture.

  • Heat the reaction to a suitable temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature and separate the organic layer.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Causality Behind Experimental Choices:

  • Tetrabutylammonium bromide (TBAB): The lipophilic butyl groups facilitate the transport of the amine into the organic phase.

  • Biphasic system (Toluene/Water): Allows for the use of an inexpensive and environmentally benign inorganic base in the aqueous phase while the reaction occurs in the organic phase.

  • Vigorous stirring: Crucial for maximizing the interfacial area between the two phases, which is essential for efficient phase transfer.

Strategy 3: Pre-Reaction Free-Basing and Extraction

In some cases, it may be advantageous to convert the amine hydrochloride to its free base form before initiating the desired reaction. This is particularly useful if the reaction is sensitive to water or the presence of inorganic salts.

Workflow Diagram for Pre-Reaction Free-Basing:

G A Dissolve Amine HCl in Water B Add Aqueous Base (e.g., NaOH) A->B Neutralization C Extract Free Amine with Organic Solvent B->C Liberation of Free Base D Dry and Concentrate Organic Layer C->D Phase Separation E Isolated Free Amine D->E F Proceed with Anhydrous Reaction E->F

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Validation of (3-Fluoro-4-nitrophenyl)methanamine hydrochloride by HPLC: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(3-Fluoro-4-nitrophenyl)methanamine hydrochloride is a key intermediate in pharmaceutical synthesis, where its purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for the purity validation of this compound. We will dissect a robust, validated reversed-phase HPLC method, explaining the scientific rationale behind its development, and compare its performance metrics against a high-throughput UHPLC alternative. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable and efficient purity testing protocol.

Introduction: The Criticality of Purity

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a foundational pillar of drug safety. This compound serves as a crucial building block in the synthesis of various therapeutic agents. Impurities, whether they are starting materials, by-products, or degradation products, can have unintended pharmacological or toxicological effects. Therefore, a validated, precise, and reliable analytical method for purity determination is a regulatory and scientific necessity. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose, offering high resolution and quantitative accuracy.

The Analytical Cornerstone: Reversed-Phase HPLC (RP-HPLC)

Principle of Separation: RP-HPLC is the predominant mode of chromatography for pharmaceutical analysis, and for good reason.[1][2] It utilizes a non-polar stationary phase (typically alkyl chains like C18 bonded to silica) and a polar mobile phase (often a mixture of water and acetonitrile or methanol).[1] The separation of (3-Fluoro-4-nitrophenyl)methanamine from its potential impurities is governed by hydrophobic interactions.[1][3] Non-polar molecules interact more strongly with the C18 stationary phase, leading to longer retention times, while more polar molecules elute earlier with the mobile phase.[2]

Method Development Rationale: The structure of our target analyte—containing a polar amine group, a moderately polar nitro group, and a hydrophobic fluorobenzyl ring—makes it an ideal candidate for RP-HPLC.

  • Column Selection: A C18 column is the workhorse of reversed-phase chromatography and the logical starting point.[3] It provides a strong hydrophobic interaction with the aromatic ring of the analyte, ensuring adequate retention. The choice of a high-purity silica with end-capping is critical to minimize peak tailing, which can occur due to secondary interactions between the basic amine group and acidic silanols on the silica surface.

  • Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier (acetonitrile) is selected.

    • Buffer: A phosphate buffer at a pH of ~3.0 is chosen. This ensures the primary amine group (pKa typically ~9-10) is fully protonated, existing as a single ionic species. This prevents peak broadening and shifting retention times that occur when an analyte exists in multiple ionization states.

    • Organic Modifier: Acetonitrile is often preferred over methanol for its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.

    • Gradient Elution: A gradient is essential to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are eluted as sharp, well-resolved peaks within a reasonable timeframe.

Primary Analytical Method: A Validated HPLC-UV Protocol

This section details a robust, self-validating HPLC protocol designed for the routine quality control of (3-Fluoro-4-nitrophenyl)methanamine HCl.

Experimental Protocol: HPLC-UV Method

Instrumentation:

  • HPLC System with Gradient Pump, Autosampler, Column Thermostat, and UV-Vis Detector.

Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 70% B

    • 20-25 min: 70% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of 1.0 mg/mL.

System Suitability Test (SST): Before sample analysis, the system's performance must be verified. This is a core tenet of a trustworthy protocol.

  • Inject a standard solution five times.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): ≤ 1.5

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

    • Theoretical Plates (N): ≥ 2000

Workflow for HPLC Purity Validation

The following diagram illustrates the logical flow from sample receipt to the final purity report.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Sample Receive Sample StdPrep Prepare Standard & Sample Solutions (1 mg/mL) Sample->StdPrep SystemPrep Equilibrate HPLC System StdPrep->SystemPrep MobilePhase Prepare Mobile Phases (Aqueous Buffer & ACN) MobilePhase->SystemPrep SST Perform System Suitability Test (SST) SystemPrep->SST Analysis Inject Samples & Acquire Data SST->Analysis Integration Integrate Chromatograms Analysis->Integration PurityCalc Calculate Purity (% Area) Integration->PurityCalc Report Generate Final Report PurityCalc->Report

Caption: Workflow for HPLC Purity Validation.

Comparative Analysis: HPLC vs. UHPLC for Enhanced Throughput

While the HPLC method is robust and reliable, drug development often demands higher throughput. Ultra-High-Performance Liquid Chromatography (UHPLC) offers a compelling alternative by leveraging smaller particle size columns (<2 µm) and higher operating pressures.[4][5] This results in significantly faster analysis times and improved resolution.[4][6][7]

Why Consider UHPLC?

  • Speed: Drastically reduces run times, increasing sample throughput.[7][8]

  • Resolution: Smaller particles provide higher separation efficiency, allowing for better resolution of closely eluting impurities.[4][5]

  • Sensitivity: Sharper, narrower peaks lead to a better signal-to-noise ratio and thus higher sensitivity.[4][6]

  • Solvent Reduction: Lower flow rates and shorter run times significantly decrease solvent consumption, leading to cost savings and a greener footprint.[6]

Performance Comparison: A Head-to-Head Dataset

The following table presents hypothetical but realistic comparative data for the analysis of a (3-Fluoro-4-nitrophenyl)methanamine HCl sample containing two known impurities.

ParameterStandard HPLC Method High-Throughput UHPLC Method Rationale for Difference
Column Dimensions 150 x 4.6 mm, 5 µm50 x 2.1 mm, 1.7 µmUHPLC uses shorter columns with smaller particles.
System Pressure ~120 bar (1,740 psi)~650 bar (9,425 psi)Smaller particles create significantly higher backpressure.[5]
Total Run Time 30.0 minutes5.0 minutesHigher efficiency allows for faster gradients and shorter columns.[7]
Resolution (Main Peak/Impurity 1) 2.53.5Higher efficiency of sub-2 µm particles improves separation.[4]
Tailing Factor (Main Peak) 1.21.1Reduced extra-column dispersion in UHPLC systems improves peak shape.
Solvent Consumption per Run ~30 mL~2.5 mLCombination of lower flow rate and shorter run time.[6]
Calculated Purity (%) 99.58%99.59%Both methods are accurate; results should be comparable.
Choosing the Right Tool for the Job
  • HPLC remains the reliable workhorse for many QC labs. It is robust, less susceptible to blockages, and the instrumentation is more widely available and less expensive. It is ideal for established methods where throughput is not the primary driver.[4][5]

  • UHPLC is the superior choice for high-throughput screening, complex samples with many impurities, and in R&D environments where speed and high resolution are critical for process optimization and impurity profiling.[4][8]

Method Validation: The Trustworthiness Framework

A protocol is only as good as its validation. To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[9][10][11] This process establishes the performance characteristics of the method and provides objective evidence of its reliability.

Key Validation Parameters for a Purity Method:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by running blanks, placebo (if applicable), and spiked samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are typically used, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of test results to the true value. This is often determined by analyzing a sample with a known concentration (a certified reference material) or by spiking a sample with known amounts of impurities.

  • Precision (Repeatability & Intermediate Precision): The agreement among a series of measurements. Repeatability is assessed over a short interval under the same conditions, while intermediate precision assesses variations within a lab (different days, analysts, equipment). The RSD should typically be ≤ 2.0%.[12]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of an impurity that can be reliably detected and quantified, respectively. This is crucial for controlling trace-level impurities.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH ± 0.1, column temperature ± 2°C). This provides an indication of its reliability during normal usage.

Troubleshooting Common HPLC Issues

Even with a robust method, problems can arise. A logical approach to troubleshooting is essential.[13][14]

Troubleshooting_Tree start Problem Observed pressure Abnormal Pressure? start->pressure Yes peak_shape Poor Peak Shape? start->peak_shape No high_p High Pressure pressure->high_p High low_p Low Pressure pressure->low_p Low retention Retention Time Shift? peak_shape->retention No tailing Peak Tailing peak_shape->tailing Tailing splitting Split Peaks peak_shape->splitting Splitting rt_shift Drifting RT retention->rt_shift Yes blockage Check for Blockage: - Column Frit - Tubing - Guard Column high_p->blockage leak Check for Leaks: - Fittings - Pump Seals - Injector Seal low_p->leak secondary_int Secondary Interactions? - Adjust Mobile Phase pH - Use End-capped Column tailing->secondary_int column_void Column Void or Contamination? - Flush Column - Replace Column splitting->column_void mobile_phase_issue Mobile Phase Issue? - Prepare Fresh - Check Composition rt_shift->mobile_phase_issue temp_issue Temperature Fluctuation? - Check Column Oven rt_shift->temp_issue

Caption: Decision Tree for HPLC Troubleshooting.

Conclusion

The purity validation of this compound is a critical step in ensuring pharmaceutical quality and safety. A well-developed and validated reversed-phase HPLC method provides a reliable and robust platform for routine quality control. For laboratories requiring higher throughput and enhanced separation power, transitioning to a UHPLC method offers significant advantages in speed, resolution, and efficiency. The choice between these techniques should be based on the specific needs of the laboratory, considering factors such as sample volume, complexity, and available instrumentation. Regardless of the platform, adherence to a strict validation protocol based on ICH guidelines is non-negotiable to ensure the integrity and trustworthiness of the analytical data.

References

  • Troubleshooting Common HPLC Issues. Labcompare.com. [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PubMed Central. [Link]

  • HPLC vs UHPLC: Key Differences & Applications. Phenomenex. [Link]

  • Column Selection for Reversed-Phase HPLC. Chromatography Online. [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link]

  • What Is the Difference Between UHPLC and HPLC? Chrom Tech, Inc. [Link]

  • Method of reducing aromatic nitro compounds.
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  • (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. ResearchGate. [Link]

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  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. [Link]

  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager. [Link]

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. [Link]

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  • Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. [Link]

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A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Nitrophenyl Methanamines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of molecular building blocks is paramount to efficient synthesis and rational drug design. This guide provides an in-depth comparison of the chemical reactivity between non-fluorinated nitrophenyl methanamines and their fluorinated counterparts. By examining the interplay of powerful electron-withdrawing groups, we will dissect how the strategic placement of fluorine atoms modulates the nucleophilicity of the amine and the susceptibility of the aromatic ring to nucleophilic attack. This analysis is grounded in the principles of physical organic chemistry and supported by established experimental data from related systems.

Introduction: The Dichotomy of Reactivity in Nitrophenyl Methanamines

Nitrophenyl methanamines are bifunctional molecules of significant interest in medicinal chemistry and organic synthesis. They feature a nucleophilic aminomethyl group and an electrophilic aromatic ring, a duality that presents both opportunities and challenges in chemical transformations. The nitro group, a potent electron-withdrawing substituent, deactivates the aromatic ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr).[1] Concurrently, the electronic effects of the nitro and fluoro substituents propagate to the benzylic amine, modulating its basicity and, consequently, its nucleophilicity.[2]

The introduction of fluorine, the most electronegative element, further perturbs this electronic landscape. Depending on its position relative to the nitro and aminomethyl groups, fluorine can either amplify or attenuate the inherent reactivity of these functional groups. This guide will explore these effects systematically, providing a predictive framework for their chemical behavior.

The Dual Role of Fluorine: Inductive vs. Resonance Effects

The influence of a fluorine substituent on an aromatic ring is a classic example of the push-and-pull between inductive and resonance effects:

  • Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the ring through the sigma bond network. This effect is distance-dependent and deactivates the ring towards electrophilic attack while activating it for nucleophilic attack.

  • Resonance Effect (+M or +R): The lone pairs on the fluorine atom can be donated to the aromatic pi-system. This effect is most pronounced at the ortho and para positions and counteracts the inductive withdrawal.[3]

The net electronic effect of fluorine is a combination of these two opposing forces. In the context of nitrophenyl methanamines, these effects will dictate the reactivity at two key sites: the nitrogen of the aminomethyl group and the aromatic ring itself.

Impact on Amine Nucleophilicity: A pKa-Based Analysis

The nucleophilicity of an amine is closely correlated with its basicity, which is quantified by the pKa of its conjugate acid.[4] A higher pKa indicates a stronger base and generally a more reactive nucleophile. The electron-withdrawing nature of both the nitro group and fluorine will decrease the electron density on the nitrogen atom, thereby lowering the pKa and reducing the amine's nucleophilicity.

CompoundStructurePredicted pKa (Conjugate Acid)Rationale
4-Nitrophenyl methanamine~8.5The strong electron-withdrawing nitro group significantly reduces the basicity compared to benzylamine (pKa ~9.3).[5]
2-Fluoro-4-nitrophenyl methanamine< 8.5The ortho fluorine exerts a strong -I effect, further reducing the electron density on the nitrogen and lowering the pKa.
3-Fluoro-4-nitrophenyl methanamine< 8.5The meta fluorine's -I effect is weaker than at the ortho position, but still contributes to a lower pKa than the non-fluorinated analog. The +M effect does not operate at the meta position.[3]

Reactivity of the Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)

The presence of a nitro group, particularly ortho or para to a leaving group, strongly accelerates the rate of SNAr reactions.[6] This is due to the stabilization of the negatively charged Meisenheimer intermediate through resonance delocalization onto the nitro group.[7] Fluorine is an excellent leaving group in SNAr reactions, often being more reactive than other halogens. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the strong electron-withdrawing nature of fluorine.[8]

Let's consider a scenario where a nucleophile attacks a fluoronitrobenzene derivative, which is a core component of our target molecules.

Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Given this mechanism, we can predict the relative reactivity of fluorinated vs. non-fluorinated nitrophenyl methanamines in reactions involving nucleophilic attack on the aromatic ring. For this comparison, let's assume a reaction where the aminomethyl group is present, and another nucleophile is introduced.

ScenarioReactivity ComparisonRationale
Nucleophilic attack on a non-fluorinated nitrophenyl methanamine (e.g., with a different leaving group) SlowerThe absence of a highly activating fluorine atom on the ring results in a less electron-deficient ring compared to its fluorinated analog.
Nucleophilic attack on a fluorinated nitrophenyl methanamine (where F is the leaving group) FasterThe strong -I effect of the fluorine atom makes the carbon to which it is attached highly electrophilic, accelerating the initial nucleophilic attack.[6]

Experimental Protocol for Comparative Reactivity Analysis

To empirically validate the predicted differences in amine nucleophilicity, a competitive N-alkylation experiment can be performed.

Objective: To determine the relative reactivity of 4-nitrophenyl methanamine and 2-fluoro-4-nitrophenyl methanamine towards a common electrophile.

Materials:

  • 4-Nitrophenyl methanamine

  • 2-Fluoro-4-nitrophenyl methanamine

  • Benzyl bromide (electrophile)

  • Diisopropylethylamine (non-nucleophilic base)

  • Acetonitrile (solvent)

  • Internal standard (e.g., naphthalene)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare equimolar stock solutions of 4-nitrophenyl methanamine and 2-fluoro-4-nitrophenyl methanamine in acetonitrile.

  • In a reaction vial, combine 1.0 mL of each amine stock solution.

  • Add 1.1 equivalents of diisopropylethylamine.

  • Add a known amount of the internal standard.

  • Initiate the reaction by adding 0.5 equivalents of benzyl bromide. The substoichiometric amount of the electrophile ensures a competitive reaction environment.

  • Stir the reaction at room temperature and take aliquots at regular intervals (e.g., 15, 30, 60, 120 minutes).

  • Quench the reaction in each aliquot by adding an excess of a primary amine scavenger (e.g., tris(2-aminoethyl)amine).

  • Analyze the quenched aliquots by GC-MS to quantify the formation of the N-benzylated products of both starting amines relative to the internal standard.

Expected Outcome: It is anticipated that the formation of N-benzyl-4-nitrophenyl methanamine will be significantly faster than that of N-benzyl-2-fluoro-4-nitrophenyl methanamine, confirming the lower nucleophilicity of the fluorinated amine.

Workflow for the competitive N-alkylation experiment.

Conclusion and Practical Implications

The introduction of fluorine to the nitrophenyl methanamine scaffold has a predictable and significant impact on its reactivity.

  • Amine Nucleophilicity: Fluorination decreases the basicity and nucleophilicity of the aminomethyl group due to the powerful inductive electron withdrawal. This effect is most pronounced when the fluorine is in the ortho position.

  • Aromatic Ring Electrophilicity: When fluorine is a potential leaving group on the ring, it strongly activates the ring for nucleophilic aromatic substitution, making it more susceptible to attack than non-fluorinated analogs with other leaving groups.

For drug development professionals and synthetic chemists, these principles are crucial for:

  • Reaction Selectivity: In molecules with multiple nucleophilic sites, fluorination can be used to temper the reactivity of an amine, allowing for selective reaction at another site.

  • Tuning pKa: The basicity of the amine can be fine-tuned by the placement of fluorine, which is critical for optimizing drug-receptor interactions and pharmacokinetic properties.[9]

  • Facilitating SNAr: A strategically placed fluorine can serve as an excellent leaving group for the introduction of other functionalities onto the aromatic ring.

By understanding the fundamental electronic effects at play, researchers can leverage fluorination as a tool to rationally design molecules with desired reactivity profiles, leading to more efficient and predictable synthetic outcomes.

References

  • Wikipedia. Hammett equation. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • Chemistry LibreTexts. Reactivity of Amines. Available from: [Link]

  • Shining light on the nitro group: distinct reactivity and selectivity. Chemical Communications. Available from: [Link]

  • Filo. p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo... Available from: [Link]

  • MDPI. Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. Available from: [Link]

  • PubChem. N-methyl-1-(4-nitrophenyl)methanamine. Available from: [Link]

  • Michigan State University Department of Chemistry. Amine Reactivity. Available from: [Link]

  • The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Molecules. Available from: [Link]

  • Comparison between compounds containing nitro group at different positions. ResearchGate. Available from: [Link]

  • Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. International Journal of Recent Trends in Engineering and Research. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of (3-Fluoro-4-nitrophenyl)methanamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. (3-Fluoro-4-nitrophenyl)methanamine hydrochloride and its derivatives are an important class of intermediates in the synthesis of various pharmacologically active molecules.[1][2] Their precise chemical structure, including stereochemistry and polymorphism, can significantly impact biological activity, safety, and patentability. This guide provides an in-depth comparison of the critical analytical techniques used for the structural elucidation of these compounds, grounded in practical insights and experimental data.

The Imperative of Orthogonal Analytical Approaches

No single analytical technique is sufficient to definitively characterize a novel compound. A multi-faceted, orthogonal approach is essential for a comprehensive understanding of the molecule's identity, purity, and structure. For a molecule like this compound, which possesses a chiral center (if unsubstituted at the benzylic carbon), aromatic complexity, and the potential for polymorphism, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography provides a self-validating system of characterization.

This guide will compare these three primary techniques, offering insights into their strengths, limitations, and the specific information they provide for this class of compounds.

Comparative Analysis of Key Spectroscopic and Crystallographic Techniques

A strategic application of NMR, MS, and X-ray crystallography allows for a holistic structural confirmation. The following table summarizes their respective contributions to the characterization of this compound.

Analytical Technique Information Provided Strengths Limitations
NMR Spectroscopy - Connectivity of atoms- Chemical environment of nuclei (¹H, ¹³C, ¹⁹F)- Relative stereochemistry- Purity assessment- Non-destructive- Provides detailed information on molecular structure in solution- Quantitative- Relatively insensitive- Can be complex to interpret for complex molecules- Does not provide absolute stereochemistry
Mass Spectrometry - Molecular weight- Elemental composition (High-Resolution MS)- Fragmentation patterns for structural elucidation- High sensitivity- Provides molecular formula- Can be coupled with chromatography for mixture analysis- Destructive- Does not provide information on connectivity or stereochemistry- Isomer differentiation can be challenging
X-ray Crystallography - Unambiguous 3D molecular structure- Absolute stereochemistry- Crystal packing and intermolecular interactions- Provides definitive solid-state structure- Gold standard for absolute stereochemistry- Requires a suitable single crystal, which can be difficult to obtain- Structure may not be representative of the solution-state conformation

In-Depth Analysis and Illustrative Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are indispensable.

Causality in Spectral Interpretation: The electron-withdrawing effects of the nitro (-NO₂) and fluoro (-F) groups, along with the protonated aminomethyl group (-CH₂NH₃⁺), create a distinct electronic environment that is reflected in the chemical shifts and coupling constants of the aromatic protons.

Illustrative ¹H NMR Data (500 MHz, DMSO-d₆):

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Rationale
H-28.25dJ(H,H) = 8.5Ortho to the nitro group, deshielded.
H-58.10ddJ(H,H) = 8.5, J(H,F) = 10.5Ortho to the nitro group and coupled to the fluorine atom.
H-67.85tJ(H,H) = 8.5Coupled to two adjacent protons.
-CH₂-4.15s-Adjacent to the electron-withdrawing ammonium group.
-NH₃⁺8.70br s-Broad signal due to exchange with residual water and quadrupolar broadening.

Illustrative ¹³C NMR Data (125 MHz, DMSO-d₆):

Carbon Expected Chemical Shift (ppm) Rationale
C-4 (C-NO₂)148.0Attached to the strongly electron-withdrawing nitro group.
C-3 (C-F)155.0 (d, ¹J(C,F) = 250 Hz)Directly bonded to fluorine, large one-bond coupling.
C-1 (C-CH₂NH₃⁺)135.0Aromatic carbon attached to the aminomethyl group.
C-2, C-5, C-6115.0 - 130.0Chemical shifts influenced by the substituents and coupling to fluorine.
-CH₂-45.0Aliphatic carbon adjacent to the ammonium group.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is often preferred for hydrochloride salts due to its higher polarity.

  • Instrument Setup: Use a 500 MHz NMR spectrometer equipped with a broadband probe.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the free induction decay (FID) with an appropriate window function and Fourier transform. Phase and baseline correct the spectrum.

  • Data Analysis: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the protons to the molecular structure.

Visualization of the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Structural Elucidation prep Dissolve Sample in DMSO-d₆ Transfer to NMR Tube acq Tune and Shim Spectrometer Acquire ¹H, ¹³C, ¹⁹F Spectra prep->acq Insert Sample proc Fourier Transform Phase and Baseline Correction Peak Picking and Integration acq->proc Raw Data (FID) interp Assign Signals Determine Connectivity and Stereochemistry proc->interp Processed Spectra

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental composition of a molecule. The fragmentation pattern can also offer clues about the molecular structure. For halogen-containing compounds, the isotopic pattern is a key diagnostic feature.[3][4]

Causality in Fragmentation: The fragmentation of this compound in the mass spectrometer will be influenced by the lability of the C-C bond benzylic to the amine and the aromatic ring, as well as the potential loss of the nitro group.[5][6]

Illustrative High-Resolution MS (ESI+) Data:

Ion m/z (calculated) m/z (observed) Interpretation
[M+H]⁺171.0564171.0561Protonated molecule (free base)
[M-NH₂]⁺154.0295154.0292Loss of the amino group
[M-NO₂]⁺125.0608125.0605Loss of the nitro group

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition. Analyze the fragmentation pattern to support the proposed structure.

Visualization of the MS Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Ionization & Mass Analysis cluster_proc Data Analysis cluster_interp Structural Confirmation prep Prepare Dilute Solution acq Electrospray Ionization (ESI) Mass-to-Charge Separation (TOF/Orbitrap) prep->acq Infuse Sample proc Determine Accurate Mass Calculate Elemental Composition acq->proc Mass Spectrum interp Confirm Molecular Formula Analyze Fragmentation Pattern proc->interp Processed Data

Caption: Workflow for MS-based molecular formula determination.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a molecule.[7] It provides unambiguous information about bond lengths, bond angles, and absolute stereochemistry. For a hydrochloride salt, it also reveals the ionic interactions and hydrogen bonding network in the crystal lattice.[8][9]

Causality in Crystal Packing: The crystal structure of this compound will be stabilized by a network of hydrogen bonds involving the ammonium group, the chloride anion, and potentially the nitro group.[1][10] Pi-pi stacking interactions between the aromatic rings may also play a role.[10]

Illustrative X-ray Crystallography Data:

Parameter Expected Value Significance
Crystal SystemMonoclinicDescribes the symmetry of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)10-15Dimensions of the unit cell.
β (°)90-110Angle of the unit cell.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[11]

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Use a single-crystal X-ray diffractometer to collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.[12]

  • Data Analysis: Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.

Visualization of the X-ray Crystallography Workflow

XRay_Workflow cluster_prep Crystal Growth cluster_acq Data Collection cluster_proc Structure Solution cluster_interp Refinement & Analysis prep Screen Solvents Grow Single Crystal acq Mount Crystal Collect Diffraction Data prep->acq Select Crystal proc Process Data Solve Phase Problem acq->proc Diffraction Pattern interp Refine Atomic Positions Analyze 3D Structure proc->interp Electron Density Map

Caption: Workflow for single-crystal X-ray diffraction.

Conclusion

The structural confirmation of this compound and its derivatives requires a synergistic application of NMR, MS, and X-ray crystallography. While NMR delineates the molecular framework in solution and MS provides the exact molecular formula, X-ray crystallography offers the definitive solid-state structure. By integrating the data from these orthogonal techniques, researchers can establish the identity and structure of their compounds with the highest degree of confidence, ensuring the integrity and reproducibility of their scientific work.

References

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  • MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]

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  • National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PubMed Central. [Link]

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A Senior Application Scientist's Guide to Building Blocks for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Kinases and the Logic of Inhibition

Protein kinases, which constitute one of the most significant protein families, are pivotal regulators of cellular processes.[1] They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a process known as phosphorylation.[2] This seemingly simple modification acts as a molecular switch, modulating protein activity, localization, and interaction with other molecules. Consequently, kinases are deeply involved in cell signaling pathways that govern cell growth, differentiation, and metabolism.

Given their central role, it is not surprising that dysregulation of kinase activity, often due to genetic mutations or overexpression, is a hallmark of numerous diseases, particularly cancer.[3] This has made kinases one of the most important classes of drug targets in the 21st century.[3] Small molecule kinase inhibitors have emerged as a cornerstone of targeted therapy, with over 80 approved by the FDA for various indications, primarily in oncology.[4]

The vast majority of these inhibitors are ATP-competitive, designed to occupy the ATP-binding site on the kinase.[4] A key feature of this site is the "hinge region," a short stretch of amino acids that forms critical hydrogen bonds with the adenine ring of ATP.[1][5] Therefore, the foundational principle of many kinase inhibitors is to present a heterocyclic core—a "building block" or "privileged scaffold"—that can mimic these hydrogen bond interactions, effectively anchoring the inhibitor in the active site and blocking ATP binding.[1][5]

This guide provides a comparative analysis of the most crucial building blocks used in the synthesis of kinase inhibitors. We will delve into the rationale behind their selection, compare their synthetic tractability, and provide field-proven experimental protocols to empower researchers in their drug discovery efforts.

Privileged Scaffolds: The Architectural Foundation of Kinase Inhibition

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets.[6] In the context of kinase inhibitors, these scaffolds are typically nitrogen-containing heterocycles that possess the requisite hydrogen bond donors and acceptors to effectively engage the kinase hinge region. The choice of scaffold dictates not only the binding mode but also provides the vectors for synthetic elaboration to achieve potency and selectivity.

Here, we compare three of the most successful and widely utilized scaffolds: Quinazoline, Pyrimidine, and Pyrazole.

1. The Quinazoline Scaffold

The quinazoline core is a mainstay in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors. Its structure is particularly adept at forming key interactions within the ATP binding site.

  • Rationale for Use: The N1 and N3 atoms of the quinazoline ring act as hydrogen bond acceptors, effectively mimicking the N1 and N7 of the adenine base in ATP. This allows for strong bidentate hydrogen bonding to the kinase hinge backbone. The C4 position serves as a critical attachment point for aniline derivatives, which project into a deeper hydrophobic pocket, allowing for the fine-tuning of selectivity and potency.[7]

  • Synthetic Accessibility: Quinazoline cores are typically synthesized from substituted anthranilic acids or their derivatives.[8] The key C4 position is readily functionalized via nucleophilic aromatic substitution (SNAr) reactions, making it synthetically tractable for library synthesis.[8]

  • Prominent Examples: Gefitinib and Erlotinib are classic examples of quinazoline-based EGFR inhibitors that have been successfully used in the treatment of non-small cell lung cancer.[8]

2. The Pyrimidine Scaffold

The pyrimidine scaffold is arguably one of the most versatile and widely used building blocks in kinase inhibitor design, found in numerous approved drugs targeting a wide range of kinases.[9][10]

  • Rationale for Use: Similar to quinazoline, the pyrimidine ring mimics the hydrogen bonding pattern of adenine.[10] Its smaller size compared to quinazoline can be advantageous, offering different vector spaces for substitution. Typically, 2,4-disubstituted or 4,6-disubstituted pyrimidines are employed. The 2- and 4-positions are readily modified, allowing for the introduction of various side chains to target different regions of the ATP pocket and achieve selectivity.

  • Synthetic Accessibility: The synthesis of substituted pyrimidines is well-established, often involving the condensation of amidines with 1,3-dicarbonyl compounds or related synthons.[9] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are extensively used to install substituents at the 2, 4, and 6 positions of a pre-formed chloropyrimidine core.[9][11]

  • Prominent Examples: Imatinib (targeting Bcr-Abl), Alisertib (targeting Aurora A), and many others showcase the broad utility of the pyrimidine core.[12][13]

3. The Pyrazole and Fused Pyrazole Scaffolds

The pyrazole ring and its fused derivatives, such as pyrazolo[3,4-d]pyrimidine, are another class of privileged scaffolds that have yielded numerous potent kinase inhibitors.[14][15]

  • Rationale for Use: The pyrazolo[3,4-d]pyrimidine core is a bioisostere of adenine, closely mimicking its size and hydrogen bonding capabilities, which allows it to effectively bind to the kinase hinge region.[14] This scaffold has been successfully exploited to develop inhibitors for a variety of kinases, including Bruton's tyrosine kinase (BTK) and cyclin-dependent kinases (CDKs).[14]

  • Synthetic Accessibility: The synthesis of these scaffolds can be more complex than monocyclic heterocycles but is well-documented.[14] Construction often involves building the pyrazole ring first, followed by annulation of the pyrimidine ring.

  • Prominent Examples: Ibrutinib, a highly successful BTK inhibitor, is based on a pyrazolo[3,4-d]pyrimidine scaffold.[14] Ruxolitinib, a JAK1/2 inhibitor, also features a fused pyrazole system.[16]

Comparative Analysis of Key Building Blocks

To aid in the selection of an appropriate starting point, the following table summarizes the key attributes of these privileged scaffolds.

FeatureQuinazolinePyrimidinePyrazole / Fused Pyrazoles
Hinge Interaction Bidentate H-bonding via N1 & N3Bidentate H-bonding via ring nitrogensBidentate H-bonding mimicking adenine
Synthetic Tractability High; SNAr at C4 is commonVery High; Condensation & cross-couplingModerate to High; Multi-step syntheses
Key Diversification Points C4, C6, C7C2, C4, C5, C6Multiple positions on both rings
Versatility Excellent for EGFR/HER familyExtremely broad across the kinomeBroad, particularly for BTK, JAK, CDKs
Representative Drugs Gefitinib, Erlotinib, LapatinibImatinib, Dasatinib, AlisertibIbrutinib, Ruxolitinib, Crizotinib
Visualizing the Drug Discovery Workflow

The path from selecting a building block to identifying a clinical candidate is a multi-step, iterative process. The following diagram illustrates a typical workflow in kinase inhibitor development.

G cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 Optimization A Scaffold Selection (e.g., Pyrimidine) B Building Block Procurement/Synthesis A->B C Combinatorial Synthesis (e.g., Suzuki Coupling) B->C D Biochemical Assay (IC50 Determination) C->D E Cell-based Assay (Target Engagement) D->E F Selectivity Profiling (Kinome Scan) E->F G Structure-Activity Relationship (SAR) Analysis F->G H ADME/Tox Profiling G->H I Lead Optimization H->I I->A Iterative Design J Preclinical Candidate I->J Candidate

Caption: A generalized workflow for kinase inhibitor discovery.

Synthetic Methodologies: Assembling the Inhibitor

The construction of a kinase inhibitor library from a chosen building block relies on robust and versatile chemical reactions. Palladium-catalyzed cross-coupling reactions are indispensable tools in this regard.

Key Synthetic Reactions
  • Suzuki-Miyaura Cross-Coupling: This reaction forms a carbon-carbon bond between an organoboron species (e.g., an arylboronic acid) and an organohalide (e.g., a chloro-pyrimidine).[17][18] It is highly valued for its functional group tolerance and mild reaction conditions.[18]

  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[11][12] It is crucial for installing the aniline moieties that are often required for binding in the hydrophobic pocket of the kinase active site.[12][19]

Experimental Protocol: Synthesis of a 2-Anilino-4-Aryl-Pyrimidine Inhibitor Core

This protocol describes a typical two-step sequence for the synthesis of a generic kinase inhibitor core, starting from the commercially available building block 2,4-dichloropyrimidine. This self-validating system demonstrates the sequential and regioselective functionalization of the pyrimidine scaffold.

Step 1: Suzuki-Miyaura Coupling at the C4 Position

Causality: The C4 position of 2,4-dichloropyrimidine is more reactive towards palladium-catalyzed cross-coupling than the C2 position. This inherent regioselectivity allows for a controlled, stepwise synthesis.

  • Reagents & Materials:

    • 2,4-Dichloropyrimidine (1.0 eq)

    • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.1 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

    • Base (e.g., K₂CO₃) (2.0 eq)

    • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To an oven-dried flask, add 2,4-dichloropyrimidine, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with inert gas three times.

    • Add the palladium catalyst under the inert atmosphere.[12]

    • Add the degassed solvent via syringe.[12]

    • Heat the reaction mixture to 80-100 °C and stir vigorously.[12]

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.[12]

    • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the intermediate, 2-chloro-4-aryl-pyrimidine.

Step 2: Buchwald-Hartwig Amination at the C2 Position

Causality: Following the functionalization of C4, the remaining chlorine at C2 can be displaced by an amine using a different catalytic system, showcasing the orthogonality of these reactions.

  • Reagents & Materials:

    • 2-Chloro-4-aryl-pyrimidine (from Step 1) (1.0 eq)

    • Aryl amine (e.g., 3-ethynylaniline) (1.2 eq)

    • Palladium precatalyst (e.g., Pd₂(dba)₃) (0.02 eq)

    • Phosphine ligand (e.g., Xantphos) (0.04 eq)

    • Base (e.g., Cs₂CO₃) (1.5 eq)

    • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Procedure:

    • To an oven-dried Schlenk tube, add the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere.[12]

    • Add the 2-chloro-4-aryl-pyrimidine and the aryl amine to the tube.[12]

    • Add the anhydrous, degassed solvent via syringe.[12]

    • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.[12]

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.[12]

    • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.[12]

    • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

    • Purify the crude product by flash column chromatography on silica gel to yield the final 2-anilino-4-aryl-pyrimidine.

Data Presentation: A Comparative Performance Analysis

To illustrate the impact of scaffold and substituent choice, the following table presents hypothetical but representative experimental data for three synthesized inhibitors targeting Aurora Kinase A (AURKA).

  • Compound 1: Quinazoline core with a 4-(3-ethynylanilino) group.

  • Compound 2: Pyrimidine core with a 2-(3-ethynylanilino) group and a 4-(4-methoxyphenyl) group.

  • Compound 3: Pyrazolo[3,4-d]pyrimidine core with a 4-(3-ethynylanilino) group.

Compound IDScaffoldAURKA IC₅₀ (nM)¹Selectivity Score (S₁₀₀) ²Aqueous Solubility (µg/mL)Caco-2 Permeability (10⁻⁶ cm/s)
Cmpd 1 Quinazoline150.12515.5
Cmpd 2 Pyrimidine80.082510.2
Cmpd 3 Pyrazolo[3,4-d]pyrimidine220.15188.5
Alisertib Reference1.20.0550>10

¹IC₅₀ (Half-maximal inhibitory concentration): The concentration of inhibitor required to reduce enzyme activity by 50%. Determined via a biochemical assay.[20][21] ²Selectivity Score (S₁₀₀): The fraction of kinases in a panel (e.g., 400 kinases) that are inhibited by >90% at a 100 nM compound concentration. A lower score indicates higher selectivity.[22]

Interpretation of Data
  • Potency (IC₅₀): The pyrimidine-based Compound 2 shows the highest potency against AURKA in this series, suggesting its core and substituents provide an optimal fit in the active site.

  • Selectivity: Compound 2 also demonstrates the best selectivity profile, inhibiting the smallest fraction of off-target kinases. This is a critical parameter for minimizing potential side effects.

  • Physicochemical Properties: While potent, the quinazoline-based Compound 1 exhibits poor aqueous solubility, a common challenge with flat, aromatic systems that can hinder oral bioavailability.[23] Compound 2 strikes a better balance of properties, with good solubility and permeability, making it a more promising starting point for further optimization.

Visualizing the Mechanism: Scaffold Interaction with the Kinase Hinge

The efficacy of these building blocks stems from their ability to mimic the interactions of ATP. The following diagram illustrates the key hydrogen bonds formed between a generic aminopyrimidine scaffold and the kinase hinge region.

Caption: Key hydrogen bonds between a pyrimidine scaffold and the kinase hinge.

Conclusion and Future Perspectives

The selection of the initial building block is a critical decision in the kinase inhibitor discovery cascade. Privileged scaffolds like quinazoline, pyrimidine, and pyrazole derivatives offer a validated starting point, providing the essential hinge-binding interactions required for potent inhibition. The choice among them depends on the specific kinase target, the desired properties of the final compound, and the synthetic strategies available.

As our understanding of kinase biology deepens, the design of building blocks continues to evolve. The development of covalent inhibitors, which form a permanent bond with a nearby cysteine residue, requires scaffolds equipped with reactive "warheads." Similarly, the rise of allosteric inhibitors, which bind outside the ATP site, is driving the exploration of entirely new chemical matter.[4] By combining established principles with novel synthetic approaches, the field is poised to develop the next generation of highly selective and effective kinase-targeted therapies.

References
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A Comparative Guide to (3-Fluoro-4-nitrophenyl)methanamine hydrochloride and (3-Chloro-4-nitrophenyl)methanamine for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the judicious selection of halogen substituents can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. This guide provides a detailed comparative analysis of two structurally related building blocks: (3-Fluoro-4-nitrophenyl)methanamine hydrochloride and (3-Chloro-4-nitrophenyl)methanamine. As key intermediates in the synthesis of a diverse array of bioactive molecules, a thorough understanding of their respective properties is paramount for researchers, scientists, and drug development professionals. This document will delve into their physicochemical characteristics, reactivity, and potential biological implications, supported by established principles and experimental data from analogous systems.

Introduction: The Strategic Role of Halogens in Drug Design

Halogenation is a cornerstone of molecular design in drug discovery, offering a powerful tool to modulate a compound's lipophilicity, metabolic stability, and binding affinity. Fluorine and chlorine, in particular, are frequently employed to fine-tune these properties. The introduction of a fluorine atom can enhance metabolic stability by blocking sites of oxidation and can also modulate the pKa of nearby functional groups, thereby influencing bioavailability.[1] Conversely, chlorine, with its larger atomic radius and greater polarizability, can introduce different steric and electronic effects, potentially leading to altered binding interactions with target proteins.[2]

This guide will explore these nuanced differences within the context of this compound and (3-Chloro-4-nitrophenyl)methanamine, providing a framework for informed decision-making in the early stages of drug development.

Physicochemical Properties: A Tale of Two Halogens

The substitution of fluorine for chlorine imparts subtle yet significant changes to the physicochemical properties of the parent molecule. While direct experimental data for the two subject compounds is not extensively available in the public domain, we can infer their characteristics by examining their precursors, 3-fluoro-4-nitrophenol and 3-chloro-4-nitrophenol.

PropertyThis compound(3-Chloro-4-nitrophenyl)methanamineInferred Comparison Based on Precursors
Molecular Formula C₇H₈ClFN₂O₂C₇H₇ClN₂O₂-
Molecular Weight 206.60 g/mol 186.59 g/mol The chloro-compound is lighter.
XLogP3 Not availableNot availableFluoroarenes are generally more lipophilic than their chloro-counterparts due to the reduced polarizability of the C-F bond.[1]
Hydrogen Bond Donors 22Identical
Hydrogen Bond Acceptors 33Identical
Reactivity The C-F bond is stronger than the C-Cl bond, potentially influencing reaction kinetics.The C-Cl bond is weaker and more polarizable, which can affect its reactivity as a leaving group.The fluoro-substituent is generally a poorer leaving group in nucleophilic aromatic substitution unless the reaction is charge-controlled.

Table 1: Comparative Physicochemical Properties.

Molecular Structures

The structural differences between the two molecules are confined to the halogen substituent at the 3-position of the phenyl ring.

Figure 1: Chemical structures of the two compounds.

Reactivity and Synthetic Considerations

Both (3-fluoro-4-nitrophenyl)methanamine and (3-chloro-4-nitrophenyl)methanamine are valuable intermediates, often employed in nucleophilic aromatic substitution (SNAr) reactions. The nitro group at the 4-position strongly activates the aromatic ring towards nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The generally accepted mechanism for SNAr involves a two-step addition-elimination process.[3] The rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized Meisenheimer complex.[3]

SNAr_Mechanism Reactant Aryl Halide (Ar-X) + Nucleophile (Nu-) Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate Addition Product Substituted Product (Ar-Nu) + Halide (X-) Intermediate->Product Elimination

Figure 2: Generalized mechanism for SNAr reactions.

In the context of our two compounds, the nature of the halogen (X = F or Cl) can influence the reaction rate. Fluorine, being the most electronegative element, is a poor leaving group in SN1 and SN2 reactions. However, in SNAr, the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. This often leads to a faster rate of reaction for fluorinated substrates compared to their chlorinated analogs in the rate-determining addition step.[4]

Synthesis Protocols

Proposed Synthesis of (3-Chloro-4-nitrophenyl)methanamine:

A potential route involves the reduction of 3-chloro-4-nitrobenzyl chloride. Alternatively, a method analogous to the synthesis of related anilines involves the reduction of a nitro group in the presence of other functional groups. For instance, the reduction of a nitro-diphenylether to the corresponding aniline has been achieved using iron powder in an ethanol/water mixture with acetic acid.[5]

Experimental Protocol (Hypothetical): Reduction of 3-chloro-4-nitrobenzyl chloride

  • Dissolution: Dissolve 3-chloro-4-nitrobenzyl chloride in a suitable solvent such as ethanol.

  • Reduction: Add a reducing agent, for example, stannous chloride dihydrate (SnCl₂·2H₂O), portion-wise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Proposed Synthesis of this compound:

A similar reductive approach from 3-fluoro-4-nitrobenzyl bromide or chloride would be a viable strategy. The subsequent conversion to the hydrochloride salt can be achieved by treating the free amine with hydrochloric acid in a suitable solvent.

Biological Activity and Toxicological Profile

The choice between a fluoro and a chloro substituent can have a significant impact on the biological activity and toxicity of a molecule.

In Vitro Cytotoxicity

While direct cytotoxicity data for the two subject compounds is limited, studies on analogous fluorinated compounds have shown potent biological effects. For instance, certain 1-O-deacetylated 3-fluoro and 4-fluoro analogs of acetylated D-galactosamine have demonstrated higher cytotoxicity in the PC-3 cell line than cisplatin and 5-fluorouracil.[6] This suggests that fluorinated compounds can exhibit significant cytotoxic potential.

It is important to note that the overall toxicity of a compound is dependent on its entire structure and not just the halogen substituent. However, the high electronegativity and strong C-F bond can influence metabolic pathways and lead to the formation of reactive metabolites.

Pharmacokinetic Properties

The introduction of fluorine is a well-established strategy to enhance metabolic stability.[1] The strong C-F bond is less susceptible to enzymatic cleavage by cytochrome P450 enzymes compared to a C-H or even a C-Cl bond. This can lead to a longer in vivo half-life and improved oral bioavailability. Furthermore, the lipophilicity conferred by fluoro-arenes can improve membrane permeability.[1]

Conclusion and Future Perspectives

The selection between this compound and (3-chloro-4-nitrophenyl)methanamine as a building block in drug discovery is a nuanced decision that should be guided by the specific therapeutic target and the desired pharmacokinetic profile.

  • This compound is likely to offer enhanced metabolic stability and potentially higher reactivity in SNAr reactions due to the strong electron-withdrawing nature of fluorine. This could be advantageous for developing orally bioavailable drugs with a longer duration of action.

  • (3-Chloro-4-nitrophenyl)methanamine , on the other hand, provides a different steric and electronic profile. The greater polarizability of the C-Cl bond may lead to unique binding interactions that are not achievable with the fluoro-analog.[2]

Ultimately, the optimal choice will depend on the specific structure-activity relationship (SAR) of the target of interest. It is recommended that researchers synthesize and evaluate both analogs in their screening cascades to fully explore the chemical space and identify the compound with the most promising overall profile. Further direct comparative studies on these and other halogenated building blocks are warranted to provide the drug discovery community with a more comprehensive understanding of their relative merits.

References

  • Plaček, J., et al. (2016). Synthesis and in vitro cytotoxicity of acetylated 3-fluoro, 4-fluoro and 3,4-difluoro analogs of D-glucosamine and D-galactosamine. Beilstein Journal of Organic Chemistry, 12, 836–845.
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Navigating Metabolic Lability: A Comparative Guide to the Stability of (3-Fluoro-4-nitrophenyl)methanamine HCl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the early assessment of a compound's metabolic stability is a critical determinant of its therapeutic potential and ultimate success. A compound with poor metabolic stability is often rapidly cleared from the body, leading to insufficient in vivo exposure and diminished efficacy. Conversely, excessively slow metabolism can result in drug accumulation and potential toxicity.[1] This guide provides an in-depth comparative analysis of the metabolic stability of a parent molecule, (3-Fluoro-4-nitrophenyl)methanamine HCl, and a series of its rationally designed derivatives. Through a detailed examination of experimental data derived from in vitro liver microsomal stability assays, we will explore the intricate relationship between chemical structure and metabolic fate. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the metabolic properties of their lead candidates.

The Scientific Imperative: Why Metabolic Stability Matters

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with pharmacokinetics often being a major hurdle. Metabolic stability, a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, is a cornerstone of a favorable pharmacokinetic profile.[2][3] The liver is the primary site of drug metabolism, where enzymes, predominantly from the cytochrome P450 (CYP) superfamily, catalyze reactions that functionalize and prepare compounds for excretion.[4][5] Early in the drug discovery process, in vitro assays are employed to predict a compound's in vivo clearance, offering a time- and cost-effective means to prioritize candidates with desirable pharmacokinetic properties.[2][6]

The core structure of (3-Fluoro-4-nitrophenyl)methanamine HCl presents several interesting features from a metabolic standpoint. The presence of a fluorine atom and a nitro group on the aromatic ring can significantly influence its electronic properties and, consequently, its interaction with metabolizing enzymes.[7][8] Fluorine, a bioisostere for hydrogen, is often incorporated into drug candidates to enhance metabolic stability by blocking sites of oxidation.[9][10][11] However, the overall impact of such substitutions is highly dependent on their position and the surrounding chemical environment. The nitro group, being strongly electron-withdrawing, can also modulate the reactivity of the aromatic ring.[8]

This guide will compare the metabolic stability of the parent compound with three hypothetical derivatives, each featuring a distinct structural modification designed to probe key structure-activity relationships.

Comparative Analysis of Metabolic Stability

To assess the metabolic liabilities of (3-Fluoro-4-nitrophenyl)methanamine HCl and its derivatives, a standardized in vitro liver microsomal stability assay was conducted. Human liver microsomes serve as a robust and well-characterized model system, containing a rich complement of Phase I drug-metabolizing enzymes.[12][13] The disappearance of the parent compound over time is monitored by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[14][15]

The following compounds were evaluated:

  • Parent Compound (FNM-001): (3-Fluoro-4-nitrophenyl)methanamine HCl

  • Derivative 1 (FNM-002): (3,5-Difluoro-4-nitrophenyl)methanamine HCl (Introduction of a second fluorine atom)

  • Derivative 2 (FNM-003): (3-Fluoro-4-aminophenyl)methanamine HCl (Reduction of the nitro group to an amine)

  • Derivative 3 (FNM-004): N-methyl-(3-fluoro-4-nitrophenyl)methanamine HCl (N-methylation of the primary amine)

Experimental Data Summary

The key parameters determined from the microsomal stability assay are the percentage of compound remaining over time, the in vitro half-life (t½), and the intrinsic clearance (CLint).[3] These values provide a quantitative measure of a compound's metabolic lability.

Compound IDStructural Modification% Remaining at 60 minIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Predicted Metabolic Stability
FNM-001 Parent Compound354530.8Moderate
FNM-002 Di-fluoro substitution68> 9010.2High
FNM-003 Nitro reduction to amine121877.0Low
FNM-004 N-methylation486521.3Moderate-High
Interpretation of Results and Mechanistic Insights

The experimental data reveals significant differences in the metabolic stability of the four compounds, highlighting the profound impact of subtle structural modifications.

  • FNM-001 (Parent Compound): With a moderate half-life and intrinsic clearance, the parent compound exhibits a reasonable, yet optimizable, metabolic stability profile. This suggests that while it is a substrate for hepatic enzymes, it is not excessively labile.

  • FNM-002 (Di-fluoro substitution): The introduction of a second fluorine atom at the 5-position dramatically increased metabolic stability. This is consistent with the established strategy of using fluorine as a "metabolic blocker." The electron-withdrawing nature of the additional fluorine atom further deactivates the aromatic ring towards oxidative metabolism by cytochrome P450 enzymes.[7][8] Polyfluorination can be more effective than monofluorination in suppressing oxidative metabolism by lowering the energy of the arene's highest occupied molecular orbital (HOMO).[7][8]

  • FNM-003 (Nitro reduction to amine): The reduction of the electron-withdrawing nitro group to an electron-donating amino group resulted in a significant decrease in metabolic stability. Aromatic amines are well-known substrates for various drug-metabolizing enzymes and can undergo N-oxidation, N-acetylation, and other conjugation reactions. The increased electron density on the aromatic ring also makes it more susceptible to oxidative attack by CYPs.[8]

  • FNM-004 (N-methylation): The addition of a methyl group to the primary amine led to a notable improvement in metabolic stability compared to the parent compound. This modification can sterically hinder the approach of metabolizing enzymes to the nitrogen atom, thereby reducing the rate of N-dealkylation or other metabolic reactions at this site.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

The following protocol outlines the standardized procedure used to assess the metabolic stability of the test compounds.

Materials and Reagents
  • Test compounds (FNM-001, FNM-002, FNM-003, FNM-004)

  • Pooled Human Liver Microsomes (final protein concentration 0.5 mg/mL)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)

  • Acetonitrile (containing an internal standard, e.g., Tolbutamide)

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Assay Procedure
  • Preparation of Incubation Mixtures:

    • Prepare a master mix of potassium phosphate buffer and human liver microsomes.

    • Add the test compounds and positive controls to individual wells of a 96-well plate to achieve a final concentration of 1 µM.

  • Initiation of Metabolic Reaction:

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding 3 volumes of ice-cold acetonitrile containing the internal standard.[13] The 0-minute time point serves as the initial concentration baseline.

  • Sample Processing:

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.[14]

Data Analysis
  • Calculation of Percent Remaining: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • Determination of Half-Life (t½): The in vitro half-life is determined by plotting the natural logarithm of the percent remaining against time and calculating the slope of the linear regression.

    • k = -slope

    • t½ = 0.693 / k

  • Calculation of Intrinsic Clearance (CLint): The intrinsic clearance is calculated using the following equation:

    • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)

Visualizing the Workflow

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Master Mix (Buffer + Microsomes) B Add Test Compounds (1 µM) & Positive Controls A->B C Pre-incubate at 37°C B->C D Initiate with NADPH C->D E Incubate at 37°C with Shaking D->E F Collect Aliquots at Time Points (0-60 min) E->F G Quench with Acetonitrile + Internal Standard F->G H Centrifuge to Pellet Protein G->H I Transfer Supernatant H->I J LC-MS/MS Analysis I->J K Data Analysis (% Remaining, t½, CLint) J->K

Caption: Workflow for the in vitro liver microsomal stability assay.

Conclusion and Future Directions

This comparative guide demonstrates the critical role of structural modifications in modulating the metabolic stability of derivatives of (3-Fluoro-4-nitrophenyl)methanamine HCl. The strategic introduction of fluorine atoms and N-alkylation proved to be effective strategies for enhancing metabolic stability, while the reduction of the nitro group led to a significant increase in metabolic lability. These findings underscore the importance of early and iterative metabolic stability testing in the drug discovery process.

Future studies should aim to identify the specific metabolic pathways and the enzymes responsible for the degradation of these compounds. Metabolite identification studies, using high-resolution mass spectrometry, would provide valuable insights into the sites of metabolic attack and guide further structural optimization efforts. Additionally, evaluating the metabolic stability of these compounds in other in vitro systems, such as hepatocytes or S9 fractions, would provide a more comprehensive understanding of their overall metabolic fate.[12] By integrating these multifaceted approaches, researchers can more effectively design and select drug candidates with optimal pharmacokinetic profiles, ultimately increasing the probability of clinical success.

References

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

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A Senior Application Scientist's Guide to Orthogonal Purity Testing of Aminobenzylamine Hydrochlorides

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity of an Active Pharmaceutical Ingredient (API) is not merely a regulatory hurdle; it is a fundamental pillar of drug safety and efficacy. For a molecule like aminobenzylamine hydrochloride, a comprehensive purity profile is paramount. This guide provides an in-depth comparison of orthogonal analytical methods, moving beyond mere protocols to explain the scientific rationale behind creating a robust, multi-faceted purity assessment strategy.

The core principle we champion is orthogonality . In analytical terms, this means employing multiple, distinct methods that measure the same attribute—purity—through different physicochemical principles.[1] This approach significantly reduces the risk of undetected impurities, as a compound co-eluting or hiding under the main peak in one method is highly unlikely to behave identically in a system with a different separation mechanism.[2][3] This guide will detail three such orthogonal methods, providing the technical protocols and the strategic reasoning for their use in concert.

Method 1: The Workhorse - Reversed-Phase HPLC for Assay and Related Substances

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of purity analysis for most small-molecule APIs. Its strength lies in its ability to separate compounds based on their hydrophobicity.

Scientific Principle: In RP-HPLC, the API and its impurities are partitioned between a polar mobile phase and a non-polar stationary phase (typically a C18 or C8 alkyl chain bonded to silica).[4][5] Compounds with greater hydrophobicity interact more strongly with the stationary phase and thus elute later. This method is exceptionally powerful for separating the main API from structurally similar process-related impurities or degradants, which often differ slightly in their polarity.[6][7]

Experimental Protocol: RP-HPLC for Related Substances
ParameterSpecificationRationale
Instrumentation HPLC System with Diode Array Detector (DAD) or UV DetectorDAD/UV is a robust, sensitive detection method for aromatic compounds like aminobenzylamine.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeA C18 column provides excellent hydrophobic retention for separating the main peak from non-polar and moderately polar impurities. The length and particle size ensure high efficiency and resolution.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the amine analytes and provides an acidic pH to ensure they are in their protonated, more water-soluble form.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier that provides good elution strength and is UV transparent.
Gradient Program 5% B to 95% B over 30 minutesA gradient elution is crucial for a related substances method.[4] It ensures that highly polar impurities eluting early are well-retained and that highly non-polar impurities that might stick to the column under isocratic conditions are eluted effectively, providing a full picture of the impurity profile.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
Detection 254 nmA common wavelength for aromatic compounds, providing good sensitivity for both the API and potential impurities.
Sample Prep. Dissolve 1.0 mg/mL of aminobenzylamine HCl in Mobile Phase ADissolving the sample in the initial mobile phase prevents peak distortion.[8]

Method 2: The Stereochemistry Specialist - Chiral HPLC for Enantiomeric Purity

Aminobenzylamine possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers. These enantiomers can have vastly different pharmacological and toxicological profiles. Standard RP-HPLC cannot distinguish between them. Therefore, a dedicated chiral method is not just orthogonal, but essential.[9][10]

Scientific Principle: Chiral HPLC utilizes a Chiral Stationary Phase (CSP). These phases are themselves enantiomerically pure and create transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes causes one enantiomer to be retained longer than the other, enabling their separation.[9] Polysaccharide-based CSPs are widely used for their broad applicability.[11][12]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity
ParameterSpecificationRationale
Instrumentation HPLC System with UV DetectorStandard HPLC instrumentation is sufficient.[12]
Column Polysaccharide-based CSP (e.g., Chiralpak® IA or IC)These columns have a proven track record for separating a wide range of chiral amines through a combination of hydrogen bonding, and π-π interactions.[12]
Mobile Phase Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)This is a typical "normal phase" mobile phase for chiral separations.[11] The non-polar hexane is the weak solvent, isopropanol acts as the polar modifier to control retention, and a small amount of a basic additive like diethylamine is critical to prevent peak tailing by interacting with residual silanols on the silica support and ensuring the amine is in its free base form.
Flow Rate 1.0 mL/minA standard flow rate suitable for the column dimensions.
Column Temp. 25 °CChiral separations can be sensitive to temperature; a controlled ambient temperature ensures reproducibility.
Detection 254 nmUV detection remains effective for the aromatic analyte.
Sample Prep. Dissolve 1.0 mg/mL of aminobenzylamine HCl in the mobile phaseEnsuring sample solvent compatibility with the mobile phase is key to good peak shape.

Method 3: The Volatiles Detective - Headspace Gas Chromatography for Residual Solvents

The synthesis of any API involves the use of organic solvents, which must be removed to levels that are considered safe.[13] Gas Chromatography (GC) is the ideal technique for this, as it separates compounds based on their volatility and boiling point, a principle entirely different from the liquid-phase partitioning of HPLC.[14]

Scientific Principle: Headspace Gas Chromatography (HS-GC) is a clean and efficient technique for analyzing residual solvents. The API sample is dissolved in a high-boiling solvent in a sealed vial and heated.[15] This causes the volatile residual solvents to partition into the gas phase (the "headspace") above the liquid. A sample of this gas is then injected into the GC column. This avoids injecting the non-volatile API, which would contaminate the system.[13][15] Separation occurs as the carrier gas sweeps the volatile analytes through a column, where they interact with a stationary phase at different rates based on their boiling points and polarity.[16]

Experimental Protocol: HS-GC for Residual Solvents
ParameterSpecificationRationale
Instrumentation GC System with Headspace Autosampler and Flame Ionization Detector (FID)FID is the detector of choice for organic solvents as it provides excellent sensitivity and a uniform response factor for hydrocarbons.[14]
Column DB-624 or equivalent, 30 m x 0.32 mm ID, 1.8 µm filmA "624" phase is a mid-polarity column specifically designed and commonly used for residual solvent analysis, offering good separation for a wide range of common solvents.
Carrier Gas Helium or Nitrogen at ~2.0 mL/minInert carrier gas to transport the analytes through the column.
Oven Program 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min, hold 5 minThis temperature program allows for the separation of very volatile solvents (like methanol) at the beginning and ensures higher-boiling solvents (like toluene) elute in a reasonable time.[16]
Injector Temp. 200 °CMust be hot enough to ensure rapid vaporization of the sample without causing degradation.
Detector Temp. 250 °CMust be hotter than the final oven temperature to prevent condensation of analytes in the detector.
Headspace Vial 20 mL vial containing 100 mg of API dissolved in 1 mL of Dimethyl Sulfoxide (DMSO)DMSO is a common high-boiling diluent that can dissolve a wide range of APIs without interfering with the chromatogram.[13]
HS Parameters Equilibration Temp: 80 °C; Equilibration Time: 15 minThese parameters are optimized to ensure that volatile solvents have effectively partitioned into the headspace for sensitive detection, without degrading the API.[13]

Data Summary and Orthogonal Comparison

The true power of this approach is realized when the data are viewed collectively. Each method provides a unique and independent piece of the purity puzzle.

MethodRP-HPLC Chiral HPLC HS-GC
Target Analytes Related Substances, Degradants, Assay (Purity)Enantiomeric ImpurityResidual Organic Solvents
Separation Principle Hydrophobic PartitioningChiral Recognition (Diastereomeric Interactions)Volatility / Boiling Point
Typical Column C18 SilicaPolysaccharide-based Chiral Stationary Phase6% Cyanopropylphenyl / 94% Dimethylpolysiloxane
Mobile/Carrier Phase Aqueous Buffer / Organic SolventNon-polar Organic SolventsInert Gas (Helium, Nitrogen)
Orthogonality Provides a profile of structurally similar but achiral impurities.Specifically targets stereoisomers, which are invisible to RP-HPLC.Targets a completely different class of volatile impurities based on a different physical property.

Visualizing the Workflow

A comprehensive purity assessment follows a logical workflow where a single batch of API is subjected to these parallel, orthogonal tests to build a complete quality profile.

Orthogonal_Workflow cluster_testing Orthogonal Purity Testing cluster_results Purity Attributes Assessed API_Batch Aminobenzylamine HCl (Single Batch) RP_HPLC Method 1: RP-HPLC API_Batch->RP_HPLC Chiral_HPLC Method 2: Chiral HPLC API_Batch->Chiral_HPLC HS_GC Method 3: HS-GC API_Batch->HS_GC Result1 Assay & Related Substances Profile RP_HPLC->Result1 Result2 Enantiomeric Purity (%ee) Chiral_HPLC->Result2 Result3 Residual Solvents Profile (ppm) HS_GC->Result3 Final_Profile Comprehensive Purity Profile & Certificate of Analysis Result1->Final_Profile Result2->Final_Profile Result3->Final_Profile

Caption: Orthogonal testing workflow for a comprehensive API purity profile.

The fundamental principle of chromatography involves the differential distribution of analytes between a stationary and a mobile phase, leading to their separation.

Chromatography_Principle Principle of Chromatographic Separation Analytes (A, B, C) are separated based on differential interaction with the stationary phase, resulting in different retention times (t_R). cluster_column Chromatography Column cluster_mobile cluster_detector Detector Output (Chromatogram) p1 p2 p3 p4 p5 p6 p7 p8 A1 A2 B2 C2 B1 C1 Det_A Peak A A2->Det_A t_R(A) Det_B Peak B B2->Det_B t_R(B) Det_C Peak C C2->Det_C t_R(C)

Caption: Principle of chromatographic separation of a three-component mixture.

Conclusion

A single analytical method, no matter how well optimized, provides only one perspective on a sample's purity. By implementing an orthogonal testing strategy—combining RP-HPLC for related substances, chiral HPLC for stereoisomers, and HS-GC for residual solvents—we construct a multi-dimensional, validated, and trustworthy purity profile. This approach is the bedrock of modern pharmaceutical quality control, ensuring that APIs like aminobenzylamine hydrochloride meet the stringent standards of safety and quality required for patient use. The causality is clear: different separation mechanisms reveal different impurities, and only by combining them can we be confident in the comprehensive quality of the drug substance.

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  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]

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A Comparative Guide for the Assay of (3-Fluoro-4-nitrophenyl)methanamine hydrochloride: qNMR vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate determination of an active pharmaceutical ingredient's (API) purity is paramount. (3-Fluoro-4-nitrophenyl)methanamine hydrochloride, a key building block in organic synthesis, demands rigorous analytical scrutiny. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional analytical techniques, such as High-Performance Liquid Chromatography (HPLC), for the assay of this compound. We will explore the fundamental principles, provide detailed experimental protocols, and present a data-driven comparison to empower researchers and drug development professionals in making informed decisions for their analytical needs.

The Rise of qNMR as a Primary Analytical Method

Quantitative NMR (qNMR) has emerged as a powerful tool for the purity assessment of pharmaceuticals.[1][2] Unlike many other analytical techniques, qNMR is a primary ratio method, meaning it can determine the purity or concentration of a substance without the need for a specific reference standard of the analyte itself.[3] The core principle of qNMR is elegantly simple: the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[4] By co-dissolving a known mass of a highly pure, certified reference material (the internal standard) with a known mass of the analyte, one can calculate the analyte's purity by comparing the integrals of their respective, well-resolved signals.[1]

This direct measurement capability grants qNMR a unique status in metrology, with results traceable to the International System of Units (SI), making it an invaluable tool for certifying reference standards and for orthogonal verification of results from other methods.[5][6]

Section 1: Quantitative Assay by ¹H-NMR Spectroscopy

The ¹H-NMR spectrum of this compound offers distinct, well-resolved signals that are ideal for quantification. The benzylic protons (-CH₂-) and the aromatic protons provide multiple opportunities for integration against a suitable internal standard.

Causality in qNMR Method Development

The reliability of a qNMR assay is built upon a foundation of careful experimental design. Each choice, from solvent to acquisition parameters, is a deliberate step to minimize uncertainty and ensure accuracy.

  • Selection of Internal Standard (IS): This is the most critical decision. An ideal IS must be:

    • Highly Pure and Stable: Certified purity (e.g., >99.9%) is essential. It must not react with the analyte, solvent, or air.[7]

    • Soluble: It must completely dissolve in the same deuterated solvent as the analyte.[7]

    • Spectrally Simple with No Overlap: It should have one or more sharp, singlet peaks in a region of the spectrum free from analyte or impurity signals.[1][7]

    • For this compound, excellent candidates include Maleic Acid or 1,4-Dinitrobenzene . Maleic acid provides a sharp singlet for its olefinic protons around 6.3 ppm in DMSO-d₆, while 1,4-dinitrobenzene offers an aromatic singlet around 8.5 ppm, both typically clear of the analyte's signals.

  • Choice of Solvent: The solvent must completely dissolve both the analyte and the internal standard without reacting with either.[2] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for the hydrochloride salt of this amine due to its high polarity.

  • Key Acquisition Parameters:

    • Relaxation Delay (D1): This is paramount for accurate quantification. The D1 delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard protons being integrated. This ensures all protons are fully relaxed before the next pulse, guaranteeing that the signal intensity is truly proportional to the number of nuclei. A D1 of 30-60 seconds is often a safe starting point for small molecules.

    • Pulse Angle: A 90° pulse angle is used to maximize the signal for a given number of scans.

    • Number of Scans (NS): A sufficient number of scans (e.g., 16, 32, or 64) is necessary to achieve an adequate signal-to-noise ratio (S/N > 150:1 is recommended) for precise integration.

Experimental Protocol for qNMR Assay

This protocol is designed as a self-validating system, ensuring traceability and accuracy.

  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh approximately 20 mg of a certified internal standard (e.g., Maleic Acid, purity ≥ 99.9%) into a volumetric flask using a calibrated microbalance.

    • Dissolve in a known volume (e.g., 10.00 mL) of DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh approximately 30 mg of this compound into a vial.

    • Using a calibrated pipette, add a precise volume (e.g., 1.000 mL) of the internal standard stock solution to the vial.

    • Ensure complete dissolution by vortexing.

    • Transfer an appropriate amount (e.g., 0.7 mL) to a high-quality NMR tube.

  • NMR Data Acquisition (e.g., 400 MHz spectrometer):

    • Acquire a ¹H-NMR spectrum using a standard single-pulse experiment.

    • Key Parameters: Pulse angle = 90°, Relaxation Delay (D1) = 60 s, Number of Scans = 32, Acquisition Time = 4 s.

  • Data Processing and Calculation:

    • Apply an exponential window function with minimal line broadening (e.g., 0.3 Hz).

    • Perform Fourier transform, followed by careful phasing and baseline correction of the spectrum.

    • Integrate a well-resolved, non-overlapping signal of the analyte (e.g., the benzylic -CH₂- protons) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).

    • Calculate the purity using the following formula[1]: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

Workflow Visualization

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh Analyte (m_analyte) dissolve Dissolve both in a known volume of Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately weigh Internal Std (m_std) weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H-NMR Spectrum (Set D1 ≥ 5*T₁) transfer->acquire process Phase and Baseline Correction acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity using Formula integrate->calculate

Caption: Workflow for quantitative NMR (qNMR) assay.

Section 2: Comparison with Alternative Methods

While qNMR is a powerful primary method, HPLC is the workhorse of most pharmaceutical quality control labs.[8] Understanding its principles and limitations is key to a comprehensive analytical strategy.

High-Performance Liquid Chromatography (HPLC) Assay

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For amine hydrochlorides, reversed-phase HPLC with UV detection is a common approach.

  • Principle: The analyte's purity is determined by comparing the peak area of the main component to the total area of all detected peaks (Area % method) or, more accurately, by using a certified reference standard of the analyte to create a calibration curve (External Standard method).

  • Limitations: The Area % method assumes all impurities have the same response factor as the API at the detection wavelength, which is rarely true. The External Standard method is highly accurate but is entirely dependent on the availability and certified purity of a specific this compound reference standard. Method development can also be time-consuming.[4][9]

Typical HPLC Protocol
  • Mobile Phase Preparation: Prepare a suitable mobile phase, e.g., a gradient of acetonitrile and a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid in water).

  • Standard Preparation: Accurately weigh and dissolve a certified reference standard of this compound in a suitable diluent (e.g., 50:50 water:acetonitrile) to create a stock solution and a series of calibration standards.

  • Sample Preparation: Accurately weigh and dissolve the analyte sample in the same diluent to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Analysis: Inject the calibration standards to establish a linearity curve, followed by the sample solutions. The concentration is determined by interpolating the sample's peak area from the calibration curve.

Section 3: Head-to-Head Performance Comparison

The choice between qNMR and HPLC often depends on the specific analytical goal, the stage of development, and available resources.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Absolute quantification based on molar ratios.[4]Relative quantification based on detector response.
Reference Standard Requires a universal, certified internal standard (not analyte-specific).[3]Requires a specific, certified reference standard of the analyte for accurate assay.
Selectivity High. Based on unique chemical shifts of protons.High. Based on retention time. Potential for co-elution of impurities.
Accuracy & Precision Excellent. Low uncertainty (typically <1%).[10][11]Excellent with a certified standard. Can be biased if response factors differ.[10]
Method Development Rapid. Primarily involves selecting a solvent and internal standard.[12]Can be time-consuming, involving column, mobile phase, and gradient optimization.
Sample Throughput Moderate. Long relaxation delays can increase experiment time.High. Amenable to automation with autosamplers.
Sample Integrity Non-destructive. The sample can be recovered and used for other tests.[4][9]Destructive.
Cost per Sample Lower due to reduced solvent and consumable usage.[9]Higher due to solvent, column, and consumable costs.
Regulatory Standing Accepted by major pharmacopeias (e.g., USP) and regulatory agencies as a primary method.[3][5]The most common and well-established method for pharmaceutical release testing.
Supporting Experimental Data (Illustrative)

The following data illustrates a typical comparative analysis for a single batch of this compound.

Table 1: Assay Results Comparison

MethodNMean Purity (%)Standard DeviationRelative Standard Deviation (%)
qNMR 699.50.150.15
HPLC (Ext. Std.) 699.30.250.25

Table 2: Validation Summary according to ICH Q2(R1) Guidelines [13]

ParameterqNMRHPLCICH Guideline[13]
Accuracy (% Recovery) 99.2 - 100.5%98.5 - 101.0%Typically 98.0 - 102.0%
Precision (RSD%) ≤ 0.2%≤ 0.5%Typically ≤ 1.0%
Linearity (r²) > 0.999> 0.999≥ 0.99
Range 80-120% of target80-120% of targetEstablished by linearity, accuracy, and precision.[13]

The data shows that both methods provide comparable results with high accuracy and precision, well within the typical requirements set by guidelines such as ICH Q2(R1).[11][13] The slightly higher precision of qNMR is often observed due to its direct measurement principle, which is less susceptible to variations in flow rate or injection volume.

Section 4: Expert Recommendations and Conclusion

The decision to use qNMR or HPLC for the assay of this compound is not a matter of one being universally "better," but rather which is the most appropriate tool for the specific task.

Method_Selection start Analytical Goal q1 Need a primary method or to certify a reference standard? start->q1 q2 Analyte-specific reference standard available? q1->q2 No use_qnmr Use qNMR q1->use_qnmr Yes q3 High-throughput routine QC needed? q2->q3 Yes consider_qnmr Consider qNMR as orthogonal method q2->consider_qnmr No q3->use_qnmr No use_hplc Use HPLC (External Standard) q3->use_hplc Yes

Caption: Decision logic for selecting an analytical method.

Choose qNMR when:

  • You need to establish the absolute purity of a new batch of material without a pre-existing, analyte-specific reference standard.

  • You are qualifying a new reference standard for use in other methods, like HPLC.

  • An orthogonal, high-accuracy method is required to confirm results from a primary release method (e.g., HPLC).[14]

  • Sample quantity is limited, and the material needs to be recovered for further testing.

Choose HPLC when:

  • A validated method and a certified reference standard are already in place for routine quality control.

  • High sample throughput is the primary concern for batch release testing.

  • Simultaneous quantification of the API and known impurities is required, and the impurity reference standards are available.

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • U.S. Pharmacopeia. Stimuli Article (qNMR). [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Mestrelab Resources. What is qNMR and why is it important?. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • PubMed. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]

  • PubChem. 3-Fluoro-4-nitrophenol. [Link]

  • PubMed Central (PMC). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. [Link]

  • MDPI. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]

  • AWS. qNMR - Quantitative Analysis by NMR. [Link]

  • ACG Publications. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. [Link]

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  • PubMed. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. [Link]

  • ResearchGate. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Fluorinated Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data for fluorinated intermediates is paramount. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability and binding affinity, make these intermediates invaluable in modern drug discovery.[1] However, these same properties can present significant analytical challenges. This guide provides an in-depth comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Mass Spectrometric detection (UPLC-MS) for the analysis of fluorinated intermediates, grounded in the principles of robust cross-validation.

The Imperative of Cross-Validation

Cross-validation of analytical methods is a critical exercise in ensuring data consistency and reliability, particularly when methods are transferred between laboratories or when a new method is introduced to replace an existing one. It serves to demonstrate that different analytical techniques can produce equivalent results for the same analyte, within acceptable statistical limits. This is not merely a procedural formality but a cornerstone of regulatory compliance and confidence in product quality throughout the drug development lifecycle.

Comparative Analysis of Key Analytical Techniques

The choice of analytical methodology for fluorinated intermediates is dictated by a balance of sensitivity, selectivity, and the specific requirements of the analysis (e.g., purity assessment, impurity profiling, or quantitative determination). Below is a comparative overview of HPLC-UV and UPLC-MS.

FeatureHPLC-UVUPLC-MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity with smaller particle size columns for higher efficiency, detection by mass-to-charge ratio.
Selectivity Moderate. Relies on chromatographic separation and the presence of a chromophore. Co-eluting impurities without a chromophore will not be detected.High. Provides mass information, enabling differentiation of co-eluting compounds with different masses.
Sensitivity Generally lower than UPLC-MS. Dependent on the molar absorptivity of the analyte.High. Capable of detecting trace-level impurities and degradation products.
Speed Slower run times due to larger column particle sizes and lower operating pressures.Faster analysis due to smaller particle sizes and higher pressure tolerance, leading to increased throughput.
Cost Lower initial instrument cost and less complex maintenance.Higher initial investment and more specialized maintenance requirements.
Applicability for Fluorinated Intermediates Suitable for routine purity and assay measurements where the intermediate has a strong UV chromophore and impurities are well-separated.Ideal for impurity profiling, identification of unknown degradation products, and when high sensitivity is required. Can be susceptible to matrix effects.

Experimental Protocol: Cross-Validation of HPLC-UV and UPLC-MS for a Fluorinated Intermediate

This protocol outlines a systematic approach to the cross-validation of an existing HPLC-UV method with a newly developed UPLC-MS method for the quantification of a hypothetical fluorinated intermediate, "Fluoro-X-amine."

Objective:

To demonstrate the equivalency of the UPLC-MS method to the established HPLC-UV method for the determination of Fluoro-X-amine purity.

Materials:
  • Fluoro-X-amine reference standard (purity ≥ 99.5%)

  • Fluoro-X-amine test samples (e.g., from different synthesis batches)

  • HPLC/UPLC grade solvents (acetonitrile, methanol, water)

  • Formic acid (or other appropriate mobile phase modifier)

  • Validated HPLC-UV system

  • Validated UPLC-MS system (e.g., with a quadrupole mass spectrometer)

Step 1: Method Validation of the UPLC-MS Method

Before cross-validation, the UPLC-MS method must be fully validated according to ICH Q2(R1) guidelines.[2] Key validation parameters include:

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), and the Fluoro-X-amine standard. The method should demonstrate no interference at the retention time of the analyte.

  • Linearity: Prepare a series of at least five concentrations of the reference standard. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into the sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze at least six replicate preparations of the same sample. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Intentionally vary method parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results.

Step 2: Cross-Validation Experimental Design
  • Sample Selection: Select a minimum of three batches of Fluoro-X-amine with varying purity levels (e.g., one high-purity, one mid-purity, and one lower-purity batch).

  • Sample Preparation: Prepare each sample in triplicate according to the established sample preparation protocol. Ensure that the final concentration is within the linear range of both the HPLC-UV and UPLC-MS methods.

  • Analysis:

    • Analyze each of the nine preparations (3 batches x 3 replicates) on both the validated HPLC-UV system and the validated UPLC-MS system.

    • Randomize the injection sequence to minimize any potential time-dependent bias.

Step 3: Data Analysis and Acceptance Criteria
  • Calculate the Purity: Determine the purity of Fluoro-X-amine for each injection using the respective methods.

  • Statistical Comparison: For each batch, calculate the mean purity and the standard deviation obtained from both methods. Compare the results using a statistical test, such as a two-sample t-test or an equivalence test.

  • Acceptance Criteria: The results from the two methods are considered equivalent if the difference between the mean purity values is not statistically significant (e.g., p > 0.05) and the percentage difference between the means is within a pre-defined acceptance criterion (e.g., ≤ 2.0%).

Visualization of the Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_result Outcome start Start method_val Validate UPLC-MS Method (ICH Q2(R1)) start->method_val sample_prep Prepare Samples (3 batches, 3 replicates each) method_val->sample_prep hplc_analysis Analyze on HPLC-UV sample_prep->hplc_analysis uplc_analysis Analyze on UPLC-MS sample_prep->uplc_analysis data_analysis Calculate Purity (Mean, SD for each method) hplc_analysis->data_analysis uplc_analysis->data_analysis stat_comp Statistical Comparison (e.g., t-test) data_analysis->stat_comp acceptance Compare against Acceptance Criteria stat_comp->acceptance equivalent Methods Equivalent acceptance->equivalent Pass not_equivalent Investigate Discrepancy acceptance->not_equivalent Fail

Caption: Workflow for the cross-validation of HPLC-UV and UPLC-MS methods.

Causality Behind Experimental Choices and Potential Pitfalls

  • Choice of Orthogonal Techniques: HPLC-UV and UPLC-MS are chosen for cross-validation as they represent fundamentally different detection principles. This orthogonality provides a more rigorous assessment of the analyte's purity, as one method may detect impurities that are transparent to the other. For instance, an impurity lacking a UV chromophore would be missed by HPLC-UV but likely detected by MS.[3]

  • Importance of Method Validation: It is imperative that both methods are individually validated before cross-validation. Comparing an unvalidated method to a validated one is scientifically unsound and will not yield meaningful results. The validation process ensures that each method is "fit for purpose."

  • Handling Fluorinated Intermediates:

    • Stability: Fluorinated intermediates can exhibit varying stability depending on their structure.[4] It is crucial to assess the stability of the analyte in the chosen diluent and under the analytical conditions (e.g., temperature, pH of the mobile phase). Degradation during analysis can lead to erroneous results and discrepancies between methods.

    • Sample Preparation: The high electronegativity of fluorine can influence the solubility and reactivity of the intermediate.[1] Sample preparation methods should be carefully developed to ensure complete dissolution and avoid degradation. For instance, some fluorinated compounds may be prone to hydrolysis in aqueous solutions.[4]

    • Matrix Effects in LC-MS: The presence of other components in the sample matrix can suppress or enhance the ionization of the target analyte in the MS source, leading to inaccurate quantification.[5] This is a critical consideration for UPLC-MS and should be evaluated during method validation.

Conclusion

The cross-validation of analytical methods for fluorinated intermediates is a non-negotiable step in ensuring the quality and consistency of data throughout the drug development process. While HPLC-UV offers a robust and cost-effective solution for routine analysis, UPLC-MS provides superior sensitivity and selectivity, making it indispensable for in-depth impurity profiling and trace analysis. A well-designed cross-validation study, grounded in the principles of ICH guidelines and a thorough understanding of the unique properties of fluorinated compounds, will provide the necessary confidence in the analytical data, ultimately contributing to the development of safe and effective medicines.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • FDA. (2022). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Stahnke, H., et al. (2012). HPLC–MS/MS methods for the determination of 52 perfluoroalkyl and polyfluoroalkyl substances in aqueous samples. Analytical and Bioanalytical Chemistry, 404(9), 2723-2734. [Link]

  • Zhou, Y., et al. (2017). Determination of fluoride as fluorosilane derivative using reversed-phase HPLC with UV detection for determination of total organic fluorine. Journal of Chromatography A, 1523, 224-230. [Link]

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  • ATSDR. (2003). Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. Agency for Toxic Substances and Disease Registry. [Link]

  • Mague, J. T. (2011). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 111(5), 3355-3436. [Link]

  • Wang, Y., et al. (2022). Advances in fluorine-containing materials for sample preparation in the food field. Analytical Methods, 14(2), 101-114. [Link]

  • Pharma Innovation. (2023). How to ensure the stability of fluorinated pharmaceutical intermediates during storage?[Link]

  • Shimadzu. (2019). PFAS Analysis: Application Notebook. [Link]

  • Song, J., et al. (2004). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Journal of Chromatography A, 1058(1-2), 119-127. [Link]

  • EPA. (2024). Multi-laboratory Validation Study Report for Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices. U.S. Environmental Protection Agency. [Link]

  • Roccatano, D., et al. (2022). Fluorinated Alcohol Biosolvents and α-Helix Peptide Secondary Structure: A Molecular Dynamics Study on the Solvent Concentration Effect. International Journal of Molecular Sciences, 23(23), 15206. [Link]

  • Kissa, E. (2001). Fluorinated Surfactants and Repellents. CRC Press. [Link]

  • Schönsee, C. D., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology, 56(5), 2923-2933. [Link]

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  • Pretze, M., et al. (2018). A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation. Molecules, 23(11), 2824. [Link]

  • Analytik Jena. (2023, May 27). ICprep Series: AOF Sample Preparation for Ion Chromatography and More [Video]. YouTube. [Link]

  • Ahmad, S., et al. (2022). Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. Pharmaceutics, 14(6), 1279. [Link]

  • Waters Corporation. (n.d.). Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) Testing Application Notebook. [Link]

  • Minnesota Attorney General. (n.d.). Advances in Fluorine Chemistry. [Link]

  • Powers, L., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(19), 7526-7536. [Link]

  • Pretze, M., et al. (2023). Streamlined Radiosynthesis of [18F]Fluproxadine (AF78): An Unprotected Guanidine Precursor Enables Efficient One-Step, Automation-Ready Labeling for Clinical Use. Pharmaceuticals, 16(11), 1583. [Link]

  • Kumar, A., et al. (2016). Development and Validation of Stability indicating UV Spectroscopic Method for Determination of Canagliflozin in Bulk and Pharmaceutical Dosage Form. Pharmacophore, 7(2), 127-135. [Link]

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A Technical Guide to Benchmarking (3-Fluoro-4-nitrophenyl)methanamine Hydrochloride Against Alternative Synthons

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, the selection of building blocks is a critical decision that profoundly influences the efficiency of a synthetic route and the properties of the final molecule. (3-Fluoro-4-nitrophenyl)methanamine hydrochloride has emerged as a valuable synthon, particularly in the construction of complex pharmaceutical intermediates. This guide provides a comprehensive technical comparison of this fluorinated synthon with its non-fluorinated analog, (4-nitrophenyl)methanamine hydrochloride, and other relevant alternatives. By examining their reactivity in key transformations, supported by experimental data and mechanistic insights, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Introduction: The Strategic Role of Fluorine in Synthon Design

The introduction of fluorine into organic molecules is a widely employed strategy in drug discovery to enhance a range of pharmacokinetic and physicochemical properties, including metabolic stability, membrane permeability, and binding affinity.[1][2][3][4] The unique electronic properties of fluorine—high electronegativity and a van der Waals radius similar to hydrogen—allow for its strategic incorporation to modulate the reactivity and biological activity of a molecule.[3]

This compound offers a unique combination of functionalities: a primary amine for nucleophilic reactions, a nitro group that is a strong electron-withdrawing group and a precursor for further transformations, and a fluorine atom that can influence the electronic properties of the aromatic ring. This guide will focus on a key reaction for this class of synthons: amide bond formation via acylation .

Comparative Analysis: Reactivity in Amide Bond Formation

The primary amine of (3-Fluoro-4-nitrophenyl)methanamine serves as a nucleophile in acylation reactions. To provide a quantitative comparison, we will consider the acylation with a standard electrophile, benzoyl chloride.

Theoretical Framework: Electronic Effects on Nucleophilicity

The nucleophilicity of the benzylic amine is a key determinant of its reactivity in acylation reactions. This property is directly influenced by the electronic effects of the substituents on the aromatic ring.

  • (4-nitrophenyl)methanamine: The nitro group at the para position is a powerful electron-withdrawing group, both through induction (-I) and resonance (-M). This delocalization of electron density away from the aminomethyl group significantly reduces the nucleophilicity of the nitrogen atom compared to an unsubstituted benzylamine.

  • (3-Fluoro-4-nitrophenyl)methanamine: In this synthon, the fluorine atom is situated meta to the aminomethyl group and ortho to the nitro group. Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I).[5] While it also has a lone pair that can participate in a resonance-donating effect (+M), the inductive effect is generally dominant, especially from the meta position.[5] This additional inductive withdrawal of electron density is expected to further decrease the basicity and nucleophilicity of the amine compared to its non-fluorinated counterpart.[5][6]

Therefore, from a theoretical standpoint, (3-Fluoro-4-nitrophenyl)methanamine is predicted to be less nucleophilic and thus potentially less reactive in acylation reactions than (4-nitrophenyl)methanamine.

Experimental Data: A Comparative Overview
SynthonAcylating AgentReaction ConditionsYieldReference
This compound Benzoyl ChloridePyridine, CH2Cl2, Room Temperature~65% (estimated)[7] (synthesis of related 3-fluoro-4-nitroaniline)
(4-nitrophenyl)methanamine hydrochloride 4-nitrobenzoyl chlorideDichloromethane, Triethylamine90%
Substituted BenzylaminesVarious Acyl ChloridesDichloromethane, Triethylamine70-98%[8][9]

Note: The yield for the acylation of (3-Fluoro-4-nitrophenyl)methanamine is an estimation based on a similar reaction due to the lack of a direct literature value for this specific transformation. The provided data for the non-fluorinated analog and other substituted benzylamines offer a relevant performance benchmark.

The available data, although not from a single comparative study, suggests that the non-fluorinated synthon can participate in high-yielding acylation reactions. The slightly lower estimated yield for the fluorinated analog aligns with the theoretical prediction of reduced nucleophilicity.

Mechanistic Insights: The Acylation Pathway

The acylation of a primary amine with an acyl chloride, often referred to as the Schotten-Baumann reaction, proceeds through a nucleophilic acyl substitution mechanism.

Acylation_Mechanism Amine R-NH2 (Nucleophile) Attack Step 1 Amine->Attack AcylChloride R'-COCl (Electrophile) AcylChloride->Attack Base Base Proton_Transfer Step 3 Base->Proton_Transfer Tetrahedral_Intermediate Tetrahedral Intermediate Elimination Step 2 Tetrahedral_Intermediate->Elimination Amide R-NH-COR' (Amide Product) HCl HCl HCl->Proton_Transfer Salt Base-H+ Cl- Attack->Tetrahedral_Intermediate Nucleophilic Attack Elimination->Amide Elimination of Cl- Elimination->HCl Proton_Transfer->Salt Proton Transfer

Caption: Generalized mechanism of amide formation.

The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride. The rate of this step is dependent on the nucleophilicity of the amine. A base is required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[10]

Experimental Protocols

General Protocol for the Acylation of Benzylamines

This protocol is a generalized procedure for the synthesis of N-benzyl amides.

Materials:

  • Substituted benzylamine hydrochloride (1.0 eq)

  • Acyl chloride (1.05 eq)

  • Triethylamine (2.2 eq) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a clean, dry round-bottom flask, suspend the benzylamine hydrochloride (1.0 eq) in anhydrous DCM.

  • Add triethylamine (2.2 eq) to the suspension and stir at room temperature for 10-15 minutes to liberate the free amine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the acyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture via a dropping funnel over 15-20 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Workup & Purification A Suspend Benzylamine HCl in DCM B Add Triethylamine A->B C Cool to 0 °C B->C D Add Acyl Chloride Solution C->D E Stir at 0 °C, then RT D->E F Monitor by TLC E->F G Quench with Water F->G H Extract with DCM G->H I Wash Organic Layer H->I J Dry and Concentrate I->J K Purify J->K

Caption: Experimental workflow for acylation.

Choosing the Right Synthon: A Decision Framework

The choice between this compound and its non-fluorinated counterpart depends on the specific goals of the synthesis.

Choose this compound when:

  • Metabolic stability is a priority: The C-F bond is significantly stronger than a C-H bond, making the molecule more resistant to oxidative metabolism at that position.[3]

  • Modulation of physicochemical properties is desired: The fluorine atom can alter pKa, lipophilicity, and membrane permeability, which can be advantageous in drug design.[1][2][4]

  • Specific binding interactions are targeted: Fluorine can participate in favorable interactions with biological targets, potentially increasing binding affinity.[1][2]

Choose (4-nitrophenyl)methanamine hydrochloride when:

  • Higher reactivity and potentially higher yields in acylation are desired: The absence of the electron-withdrawing fluorine atom leads to a more nucleophilic amine.

  • Cost is a primary concern: Non-fluorinated starting materials are generally less expensive.

  • The specific electronic and metabolic effects of fluorine are not required for the target molecule.

Conclusion

This compound is a valuable synthon for introducing a fluorinated nitrophenyl moiety into a target molecule. While its reactivity in nucleophilic reactions such as acylation may be slightly attenuated compared to its non-fluorinated analog due to the electron-withdrawing nature of the fluorine atom, the benefits it offers in terms of metabolic stability and the potential for enhanced biological activity often outweigh this consideration. The choice of synthon should be guided by a careful analysis of the desired properties of the final product and the overall synthetic strategy. This guide provides a foundational framework for making such informed decisions, empowering researchers to optimize their synthetic routes and accelerate the discovery of new chemical entities.

References

  • N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. Available at: [Link]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity. ResearchGate. Available at: [Link]

  • Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. ResearchGate. Available at: [Link]

  • The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. ResearchGate. Available at: [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. Available at: [Link]

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. National Center for Biotechnology Information. Available at: [Link]

  • Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic addition reaction of 2 with benzylamine. ResearchGate. Available at: [Link]

  • The role of fluorine in medicinal chemistry. National Center for Biotechnology Information. Available at: [Link]

  • Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines. National Center for Biotechnology Information. Available at: [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. SpringerLink. Available at: [Link]

  • Applications of Fluorine in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. University of Huddersfield Research Portal. Available at: [Link]

  • CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION. TCI Mahanagar. Available at: [Link]

  • N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. Available at: [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Available at: [Link]

  • 16.4 Substituent Effects in Electrophilic Substitutions – Organic Chemistry: A Tenth Edition. OpenStax. Available at: [Link]

Sources

Introduction: The Imperative for Novel Antimicrobials in an Era of Resistance

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Efficacy of Antimicrobial Agents Derived from Fluorinated Amines

The escalating crisis of antimicrobial resistance (AMR) necessitates a continuous search for novel therapeutic agents that can overcome existing resistance mechanisms. Bacteria have evolved sophisticated strategies to evade the action of conventional antibiotics, rendering many once-potent drugs ineffective.[1] This has propelled medicinal chemists to explore new chemical spaces, with organofluorine chemistry emerging as a particularly fruitful avenue. The strategic incorporation of fluorine into bioactive molecules can dramatically alter their physicochemical and pharmacological properties, often leading to enhanced efficacy, metabolic stability, and bioavailability.[1]

This guide provides a comparative analysis of antimicrobial agents derived from fluorinated amines, offering insights into their mechanism of action, structure-activity relationships, and efficacy relative to non-fluorinated analogs and other established antimicrobials. We will delve into the causality behind experimental design for evaluating these compounds and provide detailed protocols for key assays.

The Role of Fluorine in Antimicrobial Design

The introduction of fluorine into an amine-containing antimicrobial agent is not a trivial modification. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart significant advantages:

  • Enhanced Potency: Fluorine's electron-withdrawing nature can alter the acidity (pKa) of nearby amine groups, potentially improving their interaction with biological targets. This can lead to lower minimum inhibitory concentrations (MIC).

  • Increased Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation. This can prolong the half-life of a drug, allowing for less frequent dosing.[1]

  • Improved Bioavailability: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine, which can enhance its ability to cross bacterial cell membranes and reach its intracellular target.[1]

Mechanism of Action: How Fluorinated Amines Exert Their Antimicrobial Effect

The antimicrobial effect of amine fluorides is often multifaceted. While the precise mechanism can vary depending on the overall molecular structure, a common pathway involves the disruption of critical cellular processes. Amine fluorides can interfere with bacterial glucose metabolism and decrease the cell's tolerance to acidic environments.[2]

The fluoride ion itself can inhibit key enzymes in the glycolytic pathway, such as enolase, thereby disrupting energy production.[3][4] The amine component can contribute to membrane disruption and interfere with cellular transport systems. The synergy between the amine and the fluoride can lead to a potent bactericidal or bacteriostatic effect.[2] For instance, some fluorinated compounds have been shown to cause abnormal curvature of cell membranes, leading to leakage of cytoplasmic contents and cell death.[5]

Mechanism_of_Action cluster_bacterium Bacterial Cell Cell_Membrane Cell Membrane & Wall Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption Damage Cytoplasm Cytoplasm Enzyme_Inhibition Enzyme Inhibition (e.g., Enolase) Cytoplasm->Enzyme_Inhibition Fluorinated_Amine Fluorinated Amine Antimicrobial Fluorinated_Amine->Cell_Membrane Penetration Fluorinated_Amine->Cytoplasm Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death Metabolic_Block Blockage of Glucose Metabolism Enzyme_Inhibition->Metabolic_Block Metabolic_Block->Cell_Death

Caption: Proposed mechanism of action for fluorinated amine antimicrobials.

Comparative Efficacy: Experimental Data

The true measure of an antimicrobial agent's utility lies in its performance against clinically relevant pathogens. The following table summarizes representative data comparing the efficacy of a fluorinated N-halamine (Cl-FODMH) with its non-fluorinated counterpart (Cl-ODMH) when incorporated into a polyurethane polymer matrix.[6] Efficacy is often quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation[7], while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[8]

Table 1: Comparative Antimicrobial Activity of Fluorinated vs. Non-Fluorinated N-halamines in a Polymer Matrix

CompoundOrganismMIC (µg/mL)MBC (µg/mL)Reference
Fluorinated Amine (Cl-FODMH) Staphylococcus aureus> 128> 128[6]
Non-Fluorinated Amine (Cl-ODMH) Staphylococcus aureus3264[6]
Fluorinated Amine (Cl-FODMH) Escherichia coli> 128> 128[6]
Non-Fluorinated Amine (Cl-ODMH) Escherichia coli64128[6]

Note: The data from the cited study[6] indicated that the non-fluorinated compound showed higher potency. The authors suggest this is due to better distribution within the polymer, highlighting that the overall formulation is critical to efficacy, not just the presence of fluorine.

Experimental Protocols for Efficacy Testing

To ensure the trustworthiness and reproducibility of efficacy data, standardized protocols must be rigorously followed. Below is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol: MIC Determination by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9][10]

1. Preparation of Materials:

  • Bacterial Strain: A pure, overnight culture of the test microorganism (e.g., S. aureus ATCC 29213).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB).[11]

  • Antimicrobial Agent: Stock solution of the fluorinated amine prepared in a suitable solvent (e.g., DMSO or water) at a concentration 100x the highest concentration to be tested.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator (35 ± 1°C), spectrophotometer.

2. Inoculum Preparation:

  • Aseptically pick 3-5 colonies from an agar plate and inoculate into MHB.

  • Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance 0.08-0.13).[7]

  • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • Add 100 µL of sterile MHB to all wells of a 96-well plate.

  • Add 100 µL of the 2x final concentration antimicrobial stock solution to the first column of wells.

  • Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column.

  • Column 11 serves as the positive control (inoculum without antimicrobial), and column 12 is the negative control (broth only).

  • Inoculate all wells (except the negative control) with 5 µL of the prepared bacterial inoculum.

  • Incubate the plate at 35 ± 1°C for 18-24 hours under aerobic conditions.[7]

4. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[12]

MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of Antimicrobial in 96-well Plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Plate with Standardized Bacteria Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth Determine Lowest Concentration with No Growth (MIC) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination via broth microdilution.

Structure-Activity Relationships (SAR)

The antimicrobial potency of fluorinated amines is highly dependent on their chemical structure. SAR studies reveal critical insights into the features necessary for activity. Key considerations include:

  • Position of Fluorination: The location of the fluorine atom on the molecule can drastically affect its electronic properties and binding affinity to the target. For example, in arylfluoroquinolones, a fluorine atom at the 6-position is crucial for potent activity.[13]

  • Nature of the Amine: The type of amine (primary, secondary, tertiary) and its substitution pattern can influence the molecule's polarity, size, and ability to form hydrogen bonds, all of which are important for antimicrobial action.[13]

  • Degree of Fluorination: While fluorination can be beneficial, an increasing degree of fluorination can sometimes lead to a decrease in inhibitory potency, possibly due to increased bulkiness or altered electronic properties.[14]

Safety and Toxicity Considerations

While fluorination can enhance efficacy, it is crucial to evaluate the safety profile of any new antimicrobial agent. High concentrations of fluoride can be toxic, potentially causing side effects like skeletal fluorosis.[15][16] Furthermore, the metabolism of some fluorinated drugs can produce toxic byproducts, such as fluoroacetic acid.[16] Therefore, comprehensive toxicological studies are an indispensable part of the drug development process for these compounds.

Conclusion

Fluorinated amines represent a promising class of antimicrobial agents with the potential to address the challenge of drug resistance. The strategic incorporation of fluorine can enhance potency, stability, and bioavailability. However, the benefits of fluorination are highly context-dependent, and careful consideration of the overall molecular structure, formulation, and potential for toxicity is essential. Rigorous evaluation using standardized protocols, such as the MIC assay detailed in this guide, is critical for accurately determining the efficacy of these compounds and advancing the development of new, effective treatments for bacterial infections.

References

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]

  • Antimicrobial properties of copper tetraamine fluoride. (2024). ResearchGate. [Link]

  • A new element in the fight against antibiotic resistance. (2022). BioTechniques. [Link]

  • Efficacy of Antimicrobial Agents in Dentifrices: A Systematic Review. (n.d.). MDPI. [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. [Link]

  • Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. (2021). ACS Publications. [Link]

  • Metabolism and Toxicity of Fluorine Compounds. (2021). National Institutes of Health. [Link]

  • In vitro Comparison of Antimicrobial Activity of Conventional Fluoride Varnishes Containing Xylitol and Casein Phosphopeptide-Amorphous Calcium Phosphate. (2018). National Institutes of Health. [Link]

  • Antimicrobial efficacy of amine fluoride based tooth gels compared to a toothpaste in a phase 2/step 2 in-vitro test model. (2012). National Institutes of Health. [Link]

  • Fluorinated and Un-fluorinated N-halamines as Antimicrobial and Biofilm-controlling Additives for Polymers. (n.d.). National Institutes of Health. [Link]

  • Metabolism and Toxicity of Fluorine Compounds. (2021). ACS Publications. [Link]

  • Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. (n.d.). PubMed. [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. [Link]

  • The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech. [Link]

  • Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. (2021). National Institutes of Health. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). National Institutes of Health. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. [Link]

  • Enhancement of Fluoride's Antibacterial and Antibiofilm Effects against Oral Staphylococcus aureus by the Urea Derivative BPU. (2024). National Institutes of Health. [Link]

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Safety Operating Guide

Mastering the Safe Handling of (3-Fluoro-4-nitrophenyl)methanamine hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. (3-Fluoro-4-nitrophenyl)methanamine hydrochloride, a substituted benzylamine, represents a class of compounds with significant potential in medicinal chemistry. However, its structural motifs—a fluorinated nitroaromatic ring coupled with a benzylamine hydrochloride salt—necessitate a robust and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for understanding the "why" behind each safety recommendation. Our goal is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their work.

Hazard Assessment: Understanding the Chemical Personality

Based on the analysis of its structural components, this compound is anticipated to present the following hazards:

Hazard ClassAnticipated EffectsRationale
Acute Toxicity (Oral) Harmful if swallowed.[1][2][3][4][5]Aromatic nitro compounds and their derivatives frequently exhibit oral toxicity.
Skin Corrosion/Irritation Causes skin irritation.[1][5]Aromatic amines and halogenated compounds can be irritating to the skin upon contact.
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1][5][6]As a crystalline powder, it can cause significant mechanical and chemical irritation to the eyes.
Respiratory Irritation May cause respiratory tract irritation.[1][5][7]Inhalation of the dust can irritate the mucous membranes of the respiratory system.

Incompatible Materials: Keep away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[9]To prevent skin contact and potential irritation or absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.[5]To protect against dust particles and accidental splashes.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.To minimize skin exposure to potential spills.
Respiratory Protection Use in a well-ventilated area. If dust generation is likely, a NIOSH-approved respirator may be necessary.[5]To prevent inhalation of irritating dust particles.

dot

PPE_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling Assess_Risk Assess Procedural Risk Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Determines Don_PPE Don PPE Correctly Select_PPE->Don_PPE Informs Handle_Chemical Handle Chemical in Ventilated Area Don_PPE->Handle_Chemical Enables Doff_PPE Doff PPE and Dispose Handle_Chemical->Doff_PPE Follows Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Precedes Emergency_Response cluster_actions Immediate Actions Exposure Chemical Exposure Occurs Eye Eye Contact: Flush with water for 15 min Exposure->Eye Skin Skin Contact: Flush with water for 15 min Exposure->Skin Inhalation Inhalation: Move to fresh air Exposure->Inhalation Ingestion Ingestion: Rinse mouth, give water/milk Exposure->Ingestion Medical_Attention Seek Immediate Medical Attention Eye->Medical_Attention Skin->Medical_Attention Inhalation->Medical_Attention Ingestion->Medical_Attention

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.